Sinapaldehyde glucoside
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H22O9 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal |
InChI |
InChI=1S/C17H22O9/c1-23-10-6-9(4-3-5-18)7-11(24-2)16(10)26-17-15(22)14(21)13(20)12(8-19)25-17/h3-7,12-15,17,19-22H,8H2,1-2H3/b4-3+/t12-,13-,14+,15-,17+/m1/s1 |
InChI Key |
OYTCTPHTVUEGCL-GCPOEHJPSA-N |
SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C=CC=O |
Isomeric SMILES |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)/C=C/C=O |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C=CC=O |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Role of Sinapaldehyde Glucoside in Plants: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Sinapaldehyde glucoside is a key metabolic intermediate within the complex phenylpropanoid pathway in plants. As the glycosylated form of sinapaldehyde, it plays a crucial role in the transport and storage of monolignol precursors, primarily for the biosynthesis of syringyl (S) lignin. Furthermore, it serves as a branch-point metabolite, channeling carbon into the production of sinapate esters, which are vital for UV-B radiation protection. This document provides an in-depth examination of the biosynthesis, biological functions, and metabolic fate of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate advanced research and application.
Introduction
The phenylpropanoid pathway is a major source of secondary metabolites in plants, producing a wide array of compounds essential for structural integrity, defense, and environmental interaction. Among these are the monolignols, which are the building blocks of lignin, a complex polymer critical for mechanical support in terrestrial plants.[1] Sinapaldehyde, a hydroxycinnamaldehyde, is a direct precursor to sinapyl alcohol, the monomer for syringyl (S) lignin units.[2] The glucosylated form, (E)-sinapaldehyde 4-O-beta-D-glucopyranoside, represents a stabilized, transportable form of this aldehyde.[3] Understanding the regulation and function of this compound is pivotal for efforts in biomass engineering for biofuels and for exploring plant-derived compounds in drug development.
Biosynthesis of this compound
This compound is synthesized from the amino acid phenylalanine via the general phenylpropanoid pathway. The pathway involves a series of hydroxylation, methylation, and reduction steps, culminating in the glucosylation of sinapaldehyde.
The biosynthesis begins with phenylalanine and proceeds through several intermediates to produce coniferaldehyde. Coniferaldehyde is then hydroxylated and methylated to yield sinapaldehyde.[2] The final step is the conjugation of a glucose moiety to sinapaldehyde, a reaction catalyzed by UDP-glycosyltransferases (UGTs). Specifically, UGT72E1 in Arabidopsis thaliana has been shown to be an efficient catalyst for the glycosylation of sinapyl and coniferyl aldehydes.[4]
Caption: Biosynthesis pathway of this compound from phenylalanine.
Biological Roles and Metabolic Fates
The primary biological significance of this compound lies in its position as a key intermediate with several metabolic fates.
Intermediate in Lignin Biosynthesis
The traditional model of lignification involves the reduction of sinapaldehyde to sinapyl alcohol by cinnamyl alcohol dehydrogenase (CAD) enzymes.[5][6] this compound is believed to be a transport and storage form of the aldehyde precursor, which can be hydrolyzed to release sinapaldehyde for subsequent reduction to sinapyl alcohol and polymerization into S-lignin in the cell wall.[4] Studies on CAD-deficient mutants in Arabidopsis and poplar have shown that disruption of sinapaldehyde reduction leads to the incorporation of sinapaldehyde itself into the lignin polymer, altering its structure and digestibility.[5][7][8]
Precursor for Sinapate Esters and UV Protection
Sinapaldehyde can be oxidized to sinapic acid by aldehyde dehydrogenases, such as the REF1 enzyme in Arabidopsis.[9][10] Sinapic acid is then converted into various sinapate esters, most notably sinapoyl malate. These sinapate esters accumulate in the leaf epidermis and function as a natural sunscreen by absorbing a broad spectrum of harmful UV-B radiation, thereby protecting the plant's DNA and photosynthetic machinery from damage.[11] The conversion of sinapaldehyde to sinapic acid represents a significant metabolic flux, particularly in Brassicaceous plants.[12]
Role in Plant Defense
While direct evidence for this compound in defense is limited, related phenylpropanoids, including aldehydes and glycosides, are well-known to function as defense compounds.[13][14] Glycosylation often serves to create non-toxic storage forms of defense molecules, which can be rapidly activated by hydrolysis upon herbivore attack or pathogen infection.[15][16] The accumulation of aldehyde-rich lignins in CAD mutants can compromise cell wall integrity, suggesting that proper processing of sinapaldehyde is crucial for structural defense.[7]
The metabolic crossroads for sinapaldehyde is illustrated below, showing its potential conversion pathways upon enzymatic action or deficiency.
Caption: Potential metabolic fates of sinapaldehyde in plant cells.
Quantitative Data Analysis
Quantitative analysis of this compound itself is not widely reported; however, studies on mutants in the phenylpropanoid pathway provide quantitative insights into the flux through its precursors and derivatives. Downregulation of key enzymes dramatically alters the accumulation of related metabolites.
| Plant Model | Genetic Modification | Metabolite | Fold Change / Relative Amount | Reference |
| Populus tremula × P. alba | CAD1 Downregulation | Sinapaldehyde incorporation into lignin | Up to 20-fold increase | [8] |
| Populus tremula × P. alba | CAD1 Downregulation | Sinapaldehyde dimer S'(8-8)S' | > 24,000-fold accumulation | [5] |
| Populus tremula × P. alba | CAD1 Downregulation | Syringyl lactic acid hexoside | > 8,500-fold accumulation | [5][17] |
| Arabidopsis thaliana | ref1 mutant (ALDH deficiency) | Sinapate esters | 10% to 30% of wild-type levels | [10] |
Experimental Protocols
Extraction and Analysis of Soluble Phenylpropanoids
This protocol is adapted for the analysis of hydroxycinnamoyl esters, including sinapate derivatives.
Workflow Diagram
Caption: General workflow for extraction of soluble phenylpropanoids.
Methodology:
-
Tissue Preparation: Harvest fresh plant tissue (e.g., three-week-old whole rosette leaves) and immediately freeze in liquid nitrogen.[7]
-
Extraction: Prepare tissue extracts at a concentration of 100 mg fresh weight per mL of 50% methanol.[7]
-
Incubation: Incubate the mixture for 2 hours at 65°C to facilitate extraction.[7]
-
Clarification: Centrifuge the samples to pellet cell debris.
-
Analysis: Transfer the supernatant to an analysis vial. Analyze the composition using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).[7]
-
Quantification: Quantify compounds by comparing peak areas to known standards, such as sinapic acid, and normalize per gram of fresh tissue weight.[7]
Analysis of Cell Wall-Bound Hydroxycinnamic Acids
This protocol is used to release and quantify esters linked to the cell wall.
Methodology:
-
Sample Preparation: Use ground, dried inflorescence stems or other tissues with secondary cell walls.
-
Saponification: Resuspend the cell wall material in 1 M NaOH and incubate for 24 hours at 37°C with constant agitation to cleave ester bonds.[7]
-
Acidification & Extraction: Acidify the solution with 1 M HCl and perform a liquid-liquid extraction using ethyl acetate.[7]
-
Drying & Resuspension: Evaporate the organic (ethyl acetate) phase to dryness and redissolve the residue in 50% methanol.[7]
-
Analysis: Analyze the sample by HPLC and quantify using standards like p-coumaric and ferulic acid.[7]
Enzyme Activity Assays (General Principle)
To characterize enzymes like UGT72E1 (glycosyltransferase) or REF1 (aldehyde dehydrogenase).
Methodology:
-
Protein Expression: Express the enzyme of interest heterologously, for example, in E. coli.[10]
-
Assay Mixture: Prepare a reaction mixture containing a buffer, the enzyme, the substrate (e.g., sinapaldehyde), and the co-substrate (e.g., UDP-glucose for a UGT, or NADP+ for an ALDH).[10]
-
Reaction: Incubate the mixture at an optimal temperature for a defined period.
-
Termination: Stop the reaction (e.g., by adding acid or organic solvent).
-
Product Detection: Analyze the formation of the product (e.g., this compound or sinapic acid) using HPLC or spectrophotometry by monitoring changes in absorbance at a specific wavelength.
Conclusion and Future Directions
This compound is a pivotal, yet often overlooked, metabolite in the plant phenylpropanoid pathway. Its roles as a transportable precursor for S-lignin and as a key intermediate in the biosynthesis of UV-protective sinapate esters highlight its importance in both structural development and environmental adaptation. The accumulation of sinapaldehyde derivatives in genetically modified plants underscores the metabolic plasticity of this pathway and offers significant opportunities for engineering plant biomass for improved industrial processing.
Future research should focus on the specific transporters involved in the movement of this compound to the cell wall, the precise regulatory mechanisms that control the metabolic flux between lignification and sinapate ester synthesis, and the potential bioactivity of this compound and its derivatives for pharmaceutical applications. A deeper understanding of these aspects will be invaluable for both agricultural biotechnology and natural product development.
References
- 1. Lignin biosynthesis: old roads revisited and new roads explored - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sinapaldehyde - Wikipedia [en.wikipedia.org]
- 3. This compound | C17H22O9 | CID 25791064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Syringyl Lignin Is Unaltered by Severe Sinapyl Alcohol Dehydrogenase Suppression in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
- 8. Different Routes for Conifer- and Sinapaldehyde and Higher Saccharification upon Deficiency in the Dehydrogenase CAD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Development on Plant Aldehyde Dehydrogenase Enzymes and Their Functions in Plant Development and Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Arabidopsis thaliana REDUCED EPIDERMAL FLUORESCENCE1 gene encodes an aldehyde dehydrogenase involved in ferulic acid and sinapic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study gets to the roots of plants' natural sunscreen - Purdue University [purdue.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Aldehyde Compounds: Significance in Biological Systems and Environmental Impact - Creative Proteomics Blog [creative-proteomics.com]
- 15. Plant Glycosides and Glycosidases: A Treasure-Trove for Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Multiple Strategies of an Insect Herbivore to Overcome Plant Cyanogenic Glucoside Defence | PLOS One [journals.plos.org]
- 17. Different Routes for Conifer- and Sinapaldehyde and Higher Saccharification upon Deficiency in the Dehydrogenase CAD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Sinapaldehyde Glucoside: A Technical Guide to its Natural Sources, Occurrence, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of sinapaldehyde glucoside, a naturally occurring phenolic compound. It details its presence in various plant species, presents available quantitative data, outlines comprehensive experimental protocols for its isolation and analysis, and illustrates its biosynthetic pathway.
Natural Sources and Occurrence
This compound is a plant metabolite found in a variety of species. Its presence has been documented in the following plants:
-
Magnolia officinalis : The bark of this tree is a known source of various phenolic compounds, including this compound.
-
Cistanche tubulosa : This desert plant is another reported source of this compound.
-
Phellodendron amurense (Amur Cork Tree): The bark of this tree has been identified as containing this compound.[1]
-
Ilex rotunda (Kurogane Holly): The bark of this plant has been shown to contain this compound.
While the presence of this compound is qualitatively established in these plants, quantitative data remains limited in the scientific literature. To date, specific quantitative analysis has been published for Ilex rotunda.
Table 1: Quantitative Occurrence of this compound
| Plant Species | Plant Part | Extraction Method | Yield of this compound | Reference |
| Ilex rotunda | Dried Bark | 50% Ethanol Extract, High-Speed Counter-Current Chromatography | 26.2 mg from 1.0 g of extract | [2] |
| Magnolia officinalis | Bark | Data not available | Data not available | |
| Cistanche tubulosa | Stem | Data not available | Data not available | |
| Phellodendron amurense | Bark | Data not available | Data not available |
Biosynthesis of this compound
This compound is synthesized in plants through the phenylpropanoid pathway. This intricate metabolic route produces a wide array of phenolic compounds. The biosynthesis begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce sinapaldehyde. The final step involves the glucosylation of sinapaldehyde, a reaction catalyzed by UDP-glycosyltransferases (UGTs).
The key steps leading to the formation of this compound are:
-
Phenylalanine is converted to cinnamic acid .
-
Cinnamic acid is hydroxylated and methylated to form ferulic acid .
-
Ferulic acid is further hydroxylated and methylated to yield sinapic acid .
-
Sinapic acid is then reduced to sinapaldehyde .
-
Finally, a glucose moiety is transferred from UDP-glucose to sinapaldehyde by a UDP-glycosyltransferase (UGT) to form This compound .
Caption: Biosynthetic pathway of this compound.
Experimental Protocols
The following sections detail a general methodology for the extraction, isolation, and quantification of this compound from plant materials. These protocols are based on established methods for phenolic glucosides and should be optimized for specific plant matrices.
Extraction
Objective: To extract this compound from the plant matrix into a suitable solvent.
Materials:
-
Dried and powdered plant material (e.g., bark)
-
80% Methanol (MeOH) or 50% Ethanol (EtOH) in water
-
Shaker or sonicator
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Macerate the dried, powdered plant material with the extraction solvent (e.g., 80% aqueous MeOH) at a solid-to-liquid ratio of 1:10 (w/v).
-
Agitate the mixture at room temperature for 24-48 hours on a shaker or sonicate for 30-60 minutes.
-
Separate the extract from the solid plant material by centrifugation or filtration.
-
Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
Purification using Column Chromatography
Objective: To fractionate the crude extract and isolate this compound.
Materials:
-
Crude extract
-
Sephadex LH-20 or MCI gel CHP 20P column
-
Methanol (MeOH) and water (H₂O) as mobile phase
-
Fraction collector
Procedure:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 100% water).
-
Load the dissolved extract onto a pre-equilibrated Sephadex LH-20 or MCI gel column.
-
Elute the column with a stepwise or gradient of decreasingly polar solvent, such as a water-methanol gradient (from 100% H₂O to 100% MeOH).
-
Collect fractions of a defined volume using a fraction collector.
-
Monitor the fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
Pool the fractions rich in this compound and concentrate them.
High-Speed Counter-Current Chromatography (HSCCC) for Final Purification
Objective: To achieve high-purity isolation of this compound.
Materials:
-
Partially purified fraction containing this compound
-
HSCCC instrument
-
Two-phase solvent system (e.g., n-hexane/ethyl acetate/methanol/water or ethyl acetate/n-butanol/water)
Procedure:
-
Prepare and equilibrate the chosen two-phase solvent system.
-
Fill the HSCCC column with the stationary phase.
-
Dissolve the enriched fraction in a small volume of the mobile phase.
-
Inject the sample into the HSCCC system.
-
Perform the separation by pumping the mobile phase through the rotating column at a specific flow rate.
-
Monitor the effluent with a UV detector and collect the peaks corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentration of this compound in an extract or purified sample.
Materials:
-
HPLC system with a Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: Acetonitrile (A) and water with 0.1% formic acid (B)
-
This compound standard of known purity
-
Sample extract or purified compound
Procedure:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution is typically used, for example: 0-20 min, 10-30% A in B; 20-30 min, 30-50% A in B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Monitor at the λmax of this compound (around 340 nm).
-
-
Standard Curve Preparation:
-
Prepare a stock solution of the this compound standard in methanol.
-
Create a series of dilutions to generate a calibration curve over a suitable concentration range.
-
Inject each standard concentration in triplicate and record the peak area.
-
Plot a graph of peak area versus concentration and determine the linearity (R² value).
-
-
Sample Analysis:
-
Dissolve a known amount of the extract or purified sample in methanol.
-
Filter the sample solution through a 0.45 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample using the standard curve.
-
Caption: General workflow for isolation and analysis.
Conclusion
This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. While its presence in several plant species is established, further quantitative studies are necessary to fully characterize its distribution and concentration in the plant kingdom. The detailed experimental protocols and biosynthetic pathway information presented here offer a solid basis for future research and development endeavors involving this promising natural compound.
References
A Technical Guide to the Biosynthesis Pathway of Sinapaldehyde Glucoside and its Role in Lignification
Audience: Researchers, scientists, and drug development professionals.
Abstract: Lignin, a complex aromatic polymer in the plant cell wall, is a critical determinant of biomass recalcitrance and a source of valuable aromatic compounds. Its biosynthesis proceeds through the phenylpropanoid pathway, leading to the formation of monolignols. Sinapaldehyde is a key intermediate in the synthesis of syringyl (S) lignin, the predominant lignin type in many angiosperms. The glucosylation of sinapaldehyde to form sinapaldehyde glucoside represents a significant metabolic branch point, implicating it in the regulation, transport, and storage of lignin precursors. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, its debated role in the broader context of lignification, comprehensive experimental protocols for its study, and quantitative data on pathway intermediates.
The Core Phenylpropanoid and Monolignol Biosynthesis Pathway
The formation of sinapaldehyde is a multi-step enzymatic process originating from the amino acid L-phenylalanine. This pathway is fundamental to the production of all three major lignin monomers: p-coumaryl, coniferyl, and sinapyl alcohols, which give rise to H-, G-, and S-lignin units, respectively. The synthesis of sinapaldehyde is an essential branch leading to S-lignin.
The traditionally accepted pathway involves the conversion of sinapic acid to sinapoyl-CoA, which is then reduced to sinapaldehyde.[1][2][3] However, evidence in some angiosperms suggests that the conversion from guaiacyl (G) to syringyl (S) precursors can also occur at the level of cinnamoyl-CoAs or cinnamyl alcohols, indicating species-specific variations in the pathway.[1][4] The final reduction of sinapaldehyde to sinapyl alcohol is predominantly catalyzed by cinnamyl alcohol dehydrogenase (CAD).[5]
Caption: Biosynthesis pathway of sinapaldehyde from L-phenylalanine.
Glucosylation of Sinapaldehyde
Once synthesized, sinapaldehyde can be glucosylated by UDP-glycosyltransferases (UGTs). These enzymes catalyze the transfer of a glucose moiety from an activated sugar donor, UDP-glucose, to the hydroxyl group of an acceptor molecule like sinapaldehyde.[6][7] This reaction converts the relatively reactive and less soluble aldehyde into a stable, water-soluble glucoside.[8] Members of the UGT72 family have been identified as being capable of glycosylating monolignol pathway intermediates, including sinapaldehyde.[9][10]
The resulting compound, (E)-sinapaldehyde 4-O-beta-D-glucopyranoside, is the formal product of this reaction.[11]
Caption: Enzymatic conversion of sinapaldehyde to its glucoside.
The Role of this compound in Lignification
The precise physiological role of monolignol glucosides, including this compound, is a subject of ongoing research. Two primary hypotheses have been proposed:
-
Storage and Detoxification: Glucosylation is a common mechanism in plants to detoxify and store potentially reactive compounds. Sinapaldehyde, as an aldehyde, can be cytotoxic at high concentrations. Converting it to a glucoside renders it inert and allows it to accumulate in the vacuole without harming the cell. This creates a stable reservoir of monolignol precursors that can be mobilized when needed.[9][12]
-
Transport: It is proposed that glucosides are the transport forms of monolignols, moving from their site of synthesis in the cytosol to the cell wall where lignification occurs. Once in the apoplast, β-glucosidases would hydrolyze the glucoside, releasing sinapaldehyde (or its alcohol form, sinapyl alcohol) for polymerization into lignin by peroxidases and laccases.[9] Evidence supporting this includes the co-localization of β-glucosidases and monolignol glucosides in lignifying tissues.[9][13]
However, studies on Arabidopsis mutants lacking specific β-glucosidases showed a significant increase in coniferin (the glucoside of coniferyl alcohol) content but no corresponding decrease in lignin content.[12][13] This suggests that, at least in Arabidopsis, monolignol glucosides may function primarily as a storage pool rather than as direct, essential transport molecules for lignification.[13]
Quantitative Data
Genetic modification of the monolignol pathway provides quantitative insight into the metabolic flux through sinapaldehyde. Down-regulation of the CINNAMYL ALCOHOL DEHYDROGENASE1 (CAD1) gene in poplar, which is responsible for converting sinapaldehyde to sinapyl alcohol, leads to a massive accumulation of sinapaldehyde and its derivatives.
| Metabolite | Fold Increase in hpCAD Poplar vs. Wild Type | Citation(s) |
| Sinapaldehyde | ~35x | [14] |
| Sinapaldehyde Dimer (S'(8-8)S') | >24,000x | [15][16] |
| Syringyl Lactic Acid Hexoside | >8,500x | [15][16] |
Table 1: Changes in metabolite abundance in transgenic poplar with suppressed CAD1 expression. The data highlights that when the pathway is blocked at the final reduction step, excess sinapaldehyde is shunted into dimerization or converted to other derivatives.
Key Experimental Protocols
Protocol 1: Tracer Studies for Pathway Elucidation
This method is used to track the metabolic fate of a precursor molecule in vivo to confirm its role in a biosynthetic pathway.
-
Objective: To determine if sinapic acid is a direct precursor to syringyl lignin units.
-
Methodology:
-
Synthesis of Labeled Precursor: Chemically synthesize a stable isotope-labeled precursor, such as heptadeuterosinapic acid-[8-D, 3,5-OCD3].[1][2]
-
Administration: Feed the labeled precursor to living plant tissues, such as young shoots or stems.[1]
-
Incubation: Allow the plant tissue to metabolize the precursor for a defined period, during which new xylem and lignin are formed.
-
Lignin Isolation and Degradation: Harvest the newly formed tissue, extract the cell walls, and perform a chemical degradation of the lignin polymer (e.g., thioacidolysis or DFRC).
-
Analysis: Analyze the resulting monomeric degradation products using Gas Chromatography-Mass Spectrometry (GC-MS). The presence of degradation products containing the full deuterium label (e.g., 7 deuterium atoms) confirms the direct incorporation of the precursor into the lignin polymer.[1][3]
-
Caption: Workflow for a stable isotope tracer experiment.
Protocol 2: In Vitro Characterization of a UDP-Glycosyltransferase (UGT)
This protocol is used to confirm the function of a candidate UGT enzyme and determine its efficiency with specific substrates.
-
Objective: To verify that a specific UGT enzyme can glycosylate sinapaldehyde and to determine its kinetic properties.
-
Methodology:
-
Gene Cloning and Expression: Isolate the candidate UGT gene from plant cDNA and clone it into an expression vector. Express the recombinant protein in a host system like E. coli.[8]
-
Protein Purification: Purify the recombinant UGT protein from the host cell lysate using affinity chromatography (e.g., Ni-NTA or GST-tags).
-
Enzyme Assay: Prepare a reaction mixture containing a known concentration of the purified UGT enzyme, the aglycone substrate (sinapaldehyde), the sugar donor (UDP-glucose), and a suitable reaction buffer.
-
Reaction and Analysis: Incubate the reaction at an optimal temperature. At various time points, stop the reaction (e.g., by adding methanol). Analyze the reaction mixture by High-Performance Liquid Chromatography (HPLC) or LC-MS to separate and quantify the substrate (sinapaldehyde) and the product (this compound).[10][17]
-
Kinetic Analysis: To determine Michaelis-Menten constants (Km and Vmax), perform a series of assays where the concentration of one substrate (e.g., sinapaldehyde) is varied while the other (UDP-glucose) is held at a saturating concentration. Plot the initial reaction velocity against substrate concentration and fit to the Michaelis-Menten equation.
-
Protocol 3: Quantification of Total Glucosides (Glycosyl-Glucose Assay)
This method provides an estimate of the total pool of glycosidically-bound glucose in a sample, which includes monolignol glucosides.
-
Objective: To measure the total amount of glycosides in a plant extract.
-
Methodology:
-
Sample Extraction: Homogenize plant tissue in a suitable solvent (e.g., aqueous ethanol) to extract soluble metabolites.
-
Solid-Phase Extraction (SPE): Isolate the glycoside fraction from the crude extract. Pass the extract through a C-18 SPE cartridge, which retains the relatively nonpolar glycosides while sugars and other polar compounds pass through.[18][19]
-
Elution: Wash the cartridge and then elute the glycoside fraction with a solvent like ethanol or methanol.
-
Acid Hydrolysis: Hydrolyze the eluted glycoside fraction with a strong acid (e.g., sulfuric acid) at high temperature (e.g., 100°C) to cleave the glycosidic bonds, releasing free glucose.[18]
-
Glucose Quantification: Neutralize the hydrolyzed sample and measure the released glucose using a standard enzymatic glucose assay kit (e.g., glucose oxidase-peroxidase method), with quantification via spectrophotometry.[18][20] The amount of glucose released is stoichiometrically related to the amount of glycosides originally present in the isolated fraction.
-
Conclusion and Future Outlook
The biosynthesis of this compound is an integral, yet not fully understood, part of the S-lignin formation pathway. It is clear that UGTs convert sinapaldehyde into its glucoside, effectively removing it from the direct lignification pathway and placing it into a storage pool. The key questions remain centered on the regulation of its transport to and from the vacuole and the precise conditions under which it is remobilized and hydrolyzed by β-glucosidases to re-enter the monolignol pathway.
Understanding this metabolic shunt is crucial for efforts to engineer plant biomass. Enhancing the storage of monolignols as glucosides could be a strategy to divert carbon away from lignin polymerization, potentially reducing biomass recalcitrance for biofuel production. Conversely, promoting the hydrolysis of these stored glucosides could increase the flux towards desired aromatic compounds. Future research should focus on identifying the specific UGTs, β-glucosidases, and transporters involved with this compound in key bioenergy crops and elucidating their complex regulatory networks.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evidence for the biosynthetic pathway from sinapic acid to syringyl lignin using labeled sinapic acid with stable isotope at both methoxy groups in Robinia pseudoacacia and Nerium indicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Syringyl Lignin Is Unaltered by Severe Sinapyl Alcohol Dehydrogenase Suppression in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The function of UDP-glycosyltransferases in plants and their possible use in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycosyltransferases: Mining, engineering and applications in biosynthesis of glycosylated plant natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica [frontiersin.org]
- 9. Plant cell wall lignification and monolignol metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C17H22O9 | CID 25791064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Impact of the Absence of Stem-Specific β-Glucosidases on Lignin and Monolignols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Different Routes for Conifer- and Sinapaldehyde and Higher Saccharification upon Deficiency in the Dehydrogenase CAD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Different Routes for Conifer- and Sinapaldehyde and Higher Saccharification upon Deficiency in the Dehydrogenase CAD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 19. researchgate.net [researchgate.net]
- 20. Glucose: Detection and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
(E)-Sinapaldehyde 4-O-beta-D-Glucopyranoside: A Technical Overview of its Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-sinapaldehyde 4-O-beta-D-glucopyranoside is a naturally occurring phenolic compound found in various plant species, including Magnolia officinalis and Cistanche tubulosa.[1][2] As a beta-D-glucoside, it is formed through the condensation of the phenolic hydroxy group of (E)-sinapaldehyde with beta-D-glucose.[1][2] This compound and its aglycone, sinapaldehyde, are of growing interest to the scientific community due to their potential biological activities, particularly their anti-inflammatory and antinociceptive properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of (E)-sinapaldehyde 4-O-beta-D-glucopyranoside, with a focus on its relevance to drug discovery and development.
Chemical Structure and Identification
(E)-sinapaldehyde 4-O-beta-D-glucopyranoside is a member of the cinnamaldehydes and a dimethoxybenzene derivative.[1][2] The molecule consists of a sinapaldehyde core linked to a glucose moiety via an O-glycosidic bond at the 4-position of the aromatic ring.
Table 1: Chemical Identifiers for (E)-sinapaldehyde 4-O-beta-D-glucopyranoside
| Identifier | Value |
| IUPAC Name | (E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal[1][3] |
| SMILES String | COC1=CC(=CC(=C1O[C@H]2--INVALID-LINK--CO)O)O">C@@HO)OC)/C=C/C=O[3] |
| InChI Key | OYTCTPHTVUEGCL-RBKUQZRRSA-N[3] |
| CAS Number | 154461-65-1[2][3] |
Physicochemical Properties
The physicochemical properties of (E)-sinapaldehyde 4-O-beta-D-glucopyranoside are crucial for its handling, formulation, and pharmacokinetic profiling.
Table 2: Physicochemical Properties of (E)-sinapaldehyde 4-O-beta-D-glucopyranoside
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₂O₉ | [1][2][3] |
| Molecular Weight | 370.35 g/mol | [1][2][3] |
| Melting Point | 221-223 °C | |
| Boiling Point (Predicted) | 633.5 ± 55.0 °C | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |
| Storage Temperature | 2-8°C | |
| XLogP3 | -1.2 | [3] |
Spectral Data
-
LC-MS: Experimental Liquid Chromatography-Mass Spectrometry data shows a precursor m/z of 393.116 for the [M+Na]⁺ adduct.[2]
-
NMR: While specific NMR data for this glucoside is not provided in the search results, analysis of its aglycone, sinapaldehyde, reveals characteristic chemical shifts. For sinapaldehyde, the aldehyde proton (H-9) appears around 9.64 ppm, and the vinyl protons (H-7 and H-8) show characteristic shifts for a trans-double bond.[4] The aromatic protons (H-2 and H-6) are equivalent due to symmetry and appear as a singlet.[4] In the 13C NMR spectrum of sinapaldehyde, the aldehyde carbon resonates at approximately 194 ppm.[4] For the glucoside, one would expect to see additional signals in the NMR spectra corresponding to the glucose moiety, with the anomeric proton and carbon being key diagnostic signals.
-
UV-Vis: The UV-Vis spectrum of the related compound cinnamaldehyde shows an intense absorbance peak at around 290 nm.[5] It is expected that (E)-sinapaldehyde 4-O-beta-D-glucopyranoside would exhibit a similar absorption profile due to the presence of the cinnamaldehyde chromophore.
-
IR: The Infrared (IR) spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) groups of the glucose unit, the aldehyde (C=O) group, the carbon-carbon double bond (C=C) of the propenal side chain, and the aromatic ring.
Biological Activity and Signaling Pathways
The biological activity of (E)-sinapaldehyde 4-O-beta-D-glucopyranoside is primarily associated with the properties of its aglycone, sinapaldehyde, and the related compound, sinapyl alcohol. The glycosidic linkage can influence the bioavailability and metabolism of the active aglycone.
Anti-inflammatory and Antinociceptive Effects
Research on sinapyl alcohol, the reduced form of sinapaldehyde, and its glucoside, syringin, has demonstrated significant anti-inflammatory and antinociceptive activities.[1] Sinapyl alcohol was found to be more potent than its glucoside in inhibiting acetic acid-induced vascular permeability and carrageenan-induced paw edema in animal models.[1] This suggests that the deglycosylation of the parent compound in vivo may be a crucial step for its biological activity.
Inhibition of Cyclooxygenase-2 (COX-2)
The anti-inflammatory effects are, at least in part, mediated through the inhibition of the cyclooxygenase (COX) pathway. Sinapyl alcohol has been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a concentration-dependent manner.[1] This leads to a decrease in the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and nitric oxide (NO).[1] The aglycone of the topic compound, sinapaldehyde, is also classified as a cyclooxygenase inhibitor.[6]
The diagram below illustrates the proposed mechanism of action, where the active aglycone inhibits the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Caption: Proposed mechanism of anti-inflammatory action via COX-2 inhibition.
Experimental Protocols
Detailed experimental protocols for the specific synthesis or isolation of (E)-sinapaldehyde 4-O-beta-D-glucopyranoside are not extensively documented in readily available literature. However, general methodologies for the synthesis of similar glucosides and the isolation of glycosides from plant materials can be adapted.
General Synthesis of Phenylpropanoid Glucosides
A common strategy for the synthesis of O-aryl-β-D-glucosides involves the Koenigs-Knorr reaction or its modifications. A generalized workflow is presented below.
Caption: Generalized workflow for the synthesis of phenylpropanoid glucosides.
A typical procedure would involve the reaction of (E)-sinapaldehyde with an acetylated glucosyl bromide, such as acetobromo-α-D-glucose, in the presence of a promoter like silver oxide or a phase-transfer catalyst.[7] Subsequent deacetylation of the protected glucoside yields the final product.
General Isolation from Plant Material
The isolation of glycosides from plant sources generally involves the following steps:
-
Extraction: The plant material is typically extracted with a polar solvent, such as methanol or ethanol, to obtain a crude extract.
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarities (e.g., hexane, ethyl acetate, butanol) to separate compounds based on their polarity. Glycosides are often enriched in the more polar fractions.
-
Chromatography: The glycoside-rich fraction is further purified using various chromatographic techniques, including column chromatography on silica gel or reversed-phase materials (e.g., C18), followed by high-performance liquid chromatography (HPLC) to isolate the pure compound.[8]
-
Structure Elucidation: The structure of the isolated compound is then determined using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8]
Conclusion and Future Directions
(E)-sinapaldehyde 4-O-beta-D-glucopyranoside represents a promising natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory drug discovery. Its ability to be hydrolyzed in vivo to its more active aglycone, which inhibits the COX-2 enzyme, makes it an interesting candidate for further investigation.
Future research should focus on:
-
Detailed Pharmacokinetics and Metabolism: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the glucoside and its conversion to the active aglycone is critical.
-
Elucidation of Specific Molecular Targets: While COX-2 is a likely target, further studies are needed to identify other potential molecular interactions and signaling pathways affected by this compound.
-
Development of Optimized Synthesis and Isolation Protocols: Efficient and scalable methods for obtaining pure (E)-sinapaldehyde 4-O-beta-D-glucopyranoside are necessary for advanced preclinical and clinical studies.
-
Comprehensive Spectroscopic Characterization: The acquisition and public dissemination of detailed NMR, IR, and UV-Vis spectral data will be invaluable for the scientific community for unambiguous identification and quality control.
References
- 1. Anti-inflammatory and antinociceptive effects of sinapyl alcohol and its glucoside syringin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sinapaldehyde Glucoside | C17H22O9 | CID 25791064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Npc284121 | C17H22O9 | CID 25244544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sinapaldehyde | C11H12O4 | CID 5280802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and structural elucidation of some glycosides from the rhizomes of smaller galanga (Alpinia officinarum Hance) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sinapaldehyde Glucoside (CAS No. 154461-65-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sinapaldehyde glucoside (CAS No. 154461-65-1) is a naturally occurring phenolic glucoside found in various plant species, notably in the bark of Ilex rotunda and Phellodendron amurense.[1][2] This comprehensive technical guide provides a detailed overview of its chemical properties, biological activities, and potential mechanisms of action. The document summarizes key quantitative data, outlines experimental protocols for its isolation, and explores its potential involvement in cellular signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical and Physical Properties
This compound, systematically named (2E)-3-[4-(β-D-glucopyranosyloxy)-3,5-dimethoxyphenyl]prop-2-enal, is a glucoside derivative of sinapaldehyde.[3] The presence of the glucose moiety significantly influences its solubility and bioavailability compared to its aglycone.
| Property | Value | Reference(s) |
| CAS Number | 154461-65-1 | [3] |
| Molecular Formula | C₁₇H₂₂O₉ | [3] |
| Molecular Weight | 370.35 g/mol | [3] |
| IUPAC Name | (2E)-3-[4-(β-D-glucopyranosyloxy)-3,5-dimethoxyphenyl]prop-2-enal | [3] |
| Appearance | White to off-white powder | |
| Melting Point | 221-223 °C | |
| Solubility | Soluble in DMSO, methanol, and other polar organic solvents. | |
| Storage | Store at -20°C for long-term stability. | [4] |
Biological Activities and Mechanism of Action
This compound has been reported to possess antioxidant and antimicrobial properties.[4] While direct quantitative data for the glucoside is limited, studies on its aglycone, sinapaldehyde, and the structurally related compound, cinnamaldehyde, provide significant insights into its potential biological effects and mechanisms of action.
Anti-inflammatory Activity
Research on sinapaldehyde, the aglycone of this compound, has demonstrated notable anti-inflammatory effects. A key mechanism is the inhibition of cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory cascade.
| Compound | Assay | Target/Cell Line | IC₅₀ | Reference(s) |
| Sinapaldehyde | COX-2 Inhibition | Rat Enzyme | 47.8 µM | [5] |
| Sinapaldehyde | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | 5.92 µM | [5] |
In addition to COX-2 inhibition, sinapaldehyde has been shown to suppress the production of key inflammatory mediators, including nitric oxide (NO), reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[5] This suggests that this compound may exert its anti-inflammatory effects through the modulation of multiple inflammatory pathways.
Antioxidant Activity
| Compound | Assay | IC₅₀ | Reference(s) |
| Sinapaldehyde | DPPH radical scavenging | 83.02 µM | [5] |
| Sinapaldehyde | ABTS radical scavenging | 43.15 µM | [5] |
Antimicrobial Activity
This compound is reported to have antimicrobial activity, inhibiting the growth of bacteria and fungi.[4] Quantitative data for the glucoside is not specified in the available literature. However, studies on the related compound, cinnamaldehyde, provide an indication of the potential antimicrobial spectrum and potency.
| Compound | Organism | MIC | Reference(s) |
| Cinnamaldehyde | Escherichia coli | 128 µg/mL | [5] |
| Cinnamaldehyde | Staphylococcus aureus (MSSA) | 64 µg/mL | [5] |
| Cinnamaldehyde | Staphylococcus aureus (MRSA) | 128 µg/mL | [5] |
| Cinnamaldehyde | Candida albicans | 25 µg/mL |
Potential Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, research on cinnamaldehyde and sinapaldehyde provides strong evidence for the involvement of the NF-κB and MAPK signaling pathways. These pathways are central to the regulation of inflammation, cell proliferation, and apoptosis.
-
NF-κB Pathway: Sinapaldehyde has been shown to inhibit TNF-α-induced NF-κB transcriptional activity with an IC₅₀ of 13.25 µM in HepG2 cells.[5] The NF-κB pathway is a key regulator of pro-inflammatory gene expression.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli. Cinnamaldehyde has been reported to influence MAPK signaling, which in turn can affect inflammatory responses and cell survival.
Below is a diagram illustrating the potential anti-inflammatory mechanism of action for sinapaldehyde, the aglycone of this compound.
Experimental Protocols
Isolation and Purification of this compound from Ilex rotunda
The following protocol is based on the high-speed counter-current chromatography (HSCCC) method described by Wang et al. (2014).
3.1.1. Extraction
-
Dry the barks of Ilex rotunda and grind them into a coarse powder.
-
Extract the powdered bark three times with 10 volumes of 50% ethanol-water solution at 80°C.
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator.
-
Centrifuge the concentrated extract to remove any insoluble material.
-
Dry the supernatant to yield the crude extract.
3.1.2. High-Speed Counter-Current Chromatography (HSCCC) Purification
-
Two-Phase Solvent System: Prepare a two-phase solvent system composed of ethyl acetate-n-butanol-water (1:6:7, v/v/v).
-
HSCCC Instrument Setup:
-
Fill the HSCCC column with the upper phase (stationary phase).
-
Pump the lower phase (mobile phase) into the column at a flow rate of 3.0 mL/min.
-
Set the revolution speed to 450 rpm.
-
-
Sample Injection: Dissolve the crude extract in the mobile phase and inject it into the HSCCC system.
-
Fraction Collection: Collect the eluent in fractions.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing this compound.
-
Final Purification: Combine the fractions containing the target compound and further purify by preparative HPLC if necessary to achieve high purity.
Synthesis of this compound
A potential synthetic route to this compound involves the glycosylation of sinapaldehyde. A reported method utilizes an acetyl-protected glucose derivative to form the glycosidic bond, followed by deprotection.
3.2.1. Glycosylation
-
React sinapaldehyde with a protected glucose donor, such as acetobromo-α-D-glucose, in the presence of a suitable catalyst (e.g., a Lewis acid or a phase-transfer catalyst) and a base.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent and purify by column chromatography to obtain the acetylated this compound.
3.2.2. Deprotection
-
Dissolve the acetylated product in a suitable solvent, such as methanol.
-
Add a catalytic amount of a base, such as sodium methoxide, to facilitate the removal of the acetyl protecting groups.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the deprotection is complete, neutralize the reaction and purify the final product, this compound, by recrystallization or column chromatography.
Structural Characterization
The structure of this compound has been confirmed by various spectroscopic methods, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
| Technique | Key Features |
| IR | Presence of hydroxyl, aromatic, aldehyde, and glycosidic linkage characteristic absorption bands. |
| MS | Molecular ion peak corresponding to the molecular weight of this compound. |
| ¹H NMR | Signals corresponding to the aldehydic proton, aromatic protons, methoxy groups, and the protons of the glucose moiety. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, methoxy carbons, and the carbons of the glucose unit. |
Note: Detailed ¹H and ¹³C NMR chemical shift assignments are not fully available in the reviewed literature.
Conclusion
This compound is a natural product with demonstrated anti-inflammatory, antioxidant, and antimicrobial potential. Its mechanism of action likely involves the modulation of key inflammatory signaling pathways such as NF-κB and MAPK, and the inhibition of enzymes like COX-2. The availability of a detailed isolation protocol from natural sources and a potential synthetic route opens avenues for further pharmacological investigation and development. Future research should focus on obtaining more quantitative data on its biological activities, elucidating its precise mechanisms of action, and exploring its pharmacokinetic and toxicological profiles to fully assess its therapeutic potential.
References
Physical and chemical properties of sinapaldehyde glucoside.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinapaldehyde glucoside, a naturally occurring phenylpropanoid glycoside, has garnered interest in the scientific community for its potential therapeutic applications. Found in various plant species, including Ilex rotunda and Phellodendron amurense, this compound is noted for its antioxidant and antimicrobial properties. This technical guide provides a detailed overview of the physical and chemical properties, experimental protocols for isolation, and an exploration of the biological activities and associated signaling pathways of this compound.
Physical and Chemical Properties
This compound, with the chemical formula C₁₇H₂₂O₉, is a glycoside formed from the parent aldehyde, sinapaldehyde, and a glucose molecule.[1] Its detailed physical and chemical characteristics are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₇H₂₂O₉ | [1] |
| Molecular Weight | 370.35 g/mol | |
| CAS Number | 154461-65-1 | |
| Appearance | Powder | [2] |
| Melting Point | 221-223 °C | [3] |
| Boiling Point (Predicted) | 633.5 ± 55.0 °C | [3] |
| Density (Predicted) | 1.409 ± 0.06 g/cm³ | [3] |
| Solubility | Soluble in DMSO, Methanol, Ethanol, Pyridine, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [2][3] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year. |
Spectral Data
1H and 13C NMR Data
The following table presents a compilation of expected chemical shifts for this compound based on data from sinapaldehyde and syringin.
| Position | Expected 13C NMR (ppm) | Expected 1H NMR (ppm) |
| Aglycone Moiety | ||
| 1 | ~126.0 | - |
| 2, 6 | ~107.0 | ~6.8 |
| 3, 5 | ~153.0 | - |
| 4 | ~139.0 | - |
| 7 | ~154.0 | ~7.6 (d) |
| 8 | ~124.0 | ~6.8 (dd) |
| 9 | ~194.0 | ~9.6 (d) |
| 3,5-OCH₃ | ~56.5 | ~3.8 (s) |
| Glucose Moiety | ||
| 1' | ~103.0 | ~4.9 (d) |
| 2' | ~74.0 | ~3.4-3.5 (m) |
| 3' | ~77.0 | ~3.4-3.5 (m) |
| 4' | ~70.0 | ~3.4-3.5 (m) |
| 5' | ~77.5 | ~3.2 (m) |
| 6' | ~61.5 | ~3.7-3.8 (m) |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is inferred from related compounds.
UV-Vis Spectral Data
The UV-Vis spectrum of this compound in methanol is expected to show absorption maxima characteristic of the phenylpropanoid structure. For the structurally similar compound syringin, absorption maxima (λmax) are observed at 221 nm and 266 nm.
Experimental Protocols
Isolation of this compound from Ilex rotunda
A detailed method for the isolation of this compound from the bark of Ilex rotunda has been described using High-Speed Counter-Current Chromatography (HSCCC).
1. Extraction:
-
The dried bark of Ilex rotunda (1 kg) is extracted three times with 10 L of 50% ethanol-water solution at 80°C.
-
The combined extract is concentrated in a rotary evaporator to a volume of 5 L and then centrifuged at 6000 rpm for 10 minutes.
-
The supernatant is collected and dried to yield the crude extract.[4][5][6][7]
2. HSCCC Separation:
-
A two-phase solvent system composed of ethyl acetate-n-butanol-water (1:6:7, v/v/v) is used.
-
The upper phase is used as the stationary phase, and the lower phase is the mobile phase.
-
The crude extract is dissolved in a mixture of the upper and lower phases and injected into the HSCCC column.
-
The separation is performed at a revolution speed of 850 rpm and a flow rate of 1.0 mL/min.
-
Fractions are collected and monitored by TLC or HPLC to identify those containing this compound.[4][5][6][7]
3. Purification:
-
Fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.[4][5][6][7]
Proposed Synthesis of this compound
A plausible synthetic route for this compound can be adapted from the synthesis of similar phenylpropanoid glycosides, such as syringin, utilizing the Koenigs-Knorr reaction.
1. Protection of Sinapaldehyde:
-
The aldehyde group of sinapaldehyde is first protected, for example, by forming an acetal.
2. Glycosylation (Koenigs-Knorr Reaction):
-
The protected sinapaldehyde is reacted with a protected glucosyl halide, such as acetobromoglucose, in the presence of a promoter like silver carbonate or a mercury salt. This forms the glycosidic bond.[8][9][10]
3. Deprotection:
-
The protecting groups on the glucose moiety (e.g., acetyl groups) and the aldehyde group are removed to yield this compound.
Biological Activities and Signaling Pathways
This compound exhibits notable antioxidant and antimicrobial activities. Its biological effects are often attributed to its aglycone, sinapaldehyde, which is released upon hydrolysis. The anti-inflammatory properties of sinapaldehyde are particularly significant and are mediated through the modulation of key cellular signaling pathways.
Anti-inflammatory Activity
Studies on sinapaldehyde and extracts of plants containing this compound have demonstrated potent anti-inflammatory effects. These effects are primarily achieved through the inhibition of the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as iNOS and COX-2. Sinapaldehyde has been shown to inhibit the degradation of IκBα, thereby preventing NF-κB translocation and the expression of these inflammatory mediators.[11][12][13][14][15]
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. Inflammatory stimuli activate a series of kinases, including p38, ERK, and JNK. These activated MAPKs can, in turn, activate transcription factors like AP-1 and also contribute to the activation of NF-κB. Sinapaldehyde has been shown to suppress the phosphorylation and activation of p38, ERK, and JNK, thereby downregulating the inflammatory response.[11][16][17][18][19][20][21][22]
References
- 1. Syringin: a naturally occurring compound with medicinal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ISOLATION OF GLYCOSIDES FROM THE BARKS OF ILEX ROTUNDA BY HIGH-SPEED COUNTER-CURRENT CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triterpenoid glycoside isolated: Topics by Science.gov [science.gov]
- 7. high-speed counter-current chromatographic: Topics by Science.gov [science.gov]
- 8. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 9. Koenigs-Knorr_reaction [chemeurope.com]
- 10. About: Koenigs–Knorr reaction [dbpedia.org]
- 11. ilex paraguariensis mediante: Topics by Science.gov [science.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cinnamaldehyde and 2-methoxycinnamaldehyde as NF-kappaB inhibitors from Cinnamomum cassia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cinnamaldehyde inhibits the tumor necrosis factor-alpha-induced expression of cell adhesion molecules in endothelial cells by suppressing NF-kappaB activation: effects upon IkappaB and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cinnamaldehyde-Mediated Suppression of MMP-13, COX-2, and IL-6 Through MAPK and NF-κB Signaling Inhibition in Chondrocytes and Synoviocytes Under Inflammatory Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cinnamaldehyde-induced apoptosis in human PLC/PRF/5 cells through activation of the proapoptotic Bcl-2 family proteins and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Glucocorticoids inhibit MAP kinase via increased expression and decreased degradation of MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cinnamaldehyde-Mediated Suppression of MMP-13, COX-2, and IL-6 Through MAPK and NF-κB Signaling Inhibition in Chondrocytes and Synoviocytes Under Inflammatory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of Sinapaldehyde Glucoside: From Isolation to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinapaldehyde glucoside, scientifically known as (E)-sinapaldehyde 4-O-beta-D-glucopyranoside, is a naturally occurring phenolic compound. It is a beta-D-glucoside formed from the condensation of the phenolic hydroxy group of (E)-sinapaldehyde with beta-D-glucose[1]. This compound has been identified in several medicinal plants, including Magnolia officinalis, Cistanche tubulosa, and Phellodendron amurense[1][2]. As a derivative of sinapaldehyde, a key intermediate in lignin biosynthesis, this compound is of growing interest to the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive review of the current research on this compound, including its isolation, characterization, and biological properties, with a focus on its anti-inflammatory and antioxidant potential.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C17H22O9 | [1] |
| Molecular Weight | 370.4 g/mol | [1] |
| IUPAC Name | (E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal | [1] |
| Synonyms | Sinapic aldehyde glucoside, Sinapyl aldehyde glucoside, trans-Sinapaldehyde glucoside, (E)-sinapaldehyde 4-O-beta-D-glucopyranoside | [1] |
Isolation and Characterization
While a detailed, step-by-step protocol for the isolation of this compound is not extensively documented in a single source, a general methodology can be compiled from procedures used for similar glycosides from plant sources, particularly Magnolia officinalis and Phellodendron amurense.
Experimental Protocol: Isolation and Purification
Objective: To isolate and purify this compound from a plant source.
Materials:
-
Dried and powdered plant material (e.g., bark of Magnolia officinalis)
-
Methanol (MeOH)
-
Chloroform (CHCl3)
-
Ethyl acetate (EtOAc)
-
n-Butanol (n-BuOH)
-
Water (H2O)
-
Silica gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Methodology:
-
Extraction: The powdered plant material is extracted with methanol at room temperature. The methanolic extract is then concentrated under reduced pressure.
-
Solvent Partitioning: The crude extract is suspended in water and successively partitioned with chloroform, ethyl acetate, and n-butanol to yield fractions of varying polarity.
-
Column Chromatography: The n-butanol fraction, which is expected to contain the polar glycosides, is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform and methanol.
-
Further Purification: Fractions containing this compound are further purified using Sephadex LH-20 column chromatography, eluting with methanol.
-
Preparative HPLC: Final purification is achieved by preparative HPLC on a C18 column with a mobile phase consisting of a gradient of methanol and water.
Characterization
1H and 13C NMR Data for Sinapaldehyde (Aglycone):
| Atom | 13C Chemical Shift (ppm) | 1H Chemical Shift (ppm) |
| 1 | 126.231 | - |
| 2 | 56.225 | 3.822 |
| 3 | 154.475 | - |
| 4 | 154.475 | - |
| 5 | 56.225 | 3.822 |
| 6 | 106.812 | 7.068 |
| 7 | 106.812 | 7.068 |
| 8 | 139.247 | 7.594 |
| 9 | 124.568 | 6.817 |
| 10 | 148.195 | - |
| 11 | 148.195 | - |
| CHO | - | 9.599 |
Source: Biological Magnetic Resonance Bank (bmse000606)[3]
High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the isolated compound. A typical method would involve a C18 column with a gradient elution of methanol and water, with UV detection at a wavelength of 294 nm.
Biological Activities
The biological activities of this compound are not as extensively studied as its aglycone, sinapaldehyde, or the related glucoside, syringin (sinapyl alcohol glucoside). However, research on these related compounds provides valuable insights into the potential therapeutic effects of this compound. It is hypothesized that the glycoside may be hydrolyzed in vivo to its active aglycone, sinapaldehyde.
Anti-inflammatory Activity
Research on sinapaldehyde (SNAH), the aglycone of this compound, has demonstrated significant anti-inflammatory effects.
Quantitative Data on the Anti-inflammatory Activity of Sinapaldehyde:
| Assay | Parameter | Result | Source |
| COX-2 Inhibition | IC50 | 47.8 µM | [4][5] |
A study on LPS-stimulated RAW 264.7 macrophages showed that sinapaldehyde inhibited the production of nitric oxide (NO), reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Furthermore, it decreased the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[4][5].
The anti-inflammatory effects of syringin, a structurally similar glucoside, are well-documented and are thought to be mediated by modulating the immune function and the balance of cytokines. Syringin has been shown to down-regulate the production of IL-1β and TNF-α[5]. It is suggested that the anti-inflammatory effects of syringin after oral administration may be attributed to its in vivo transformation to sinapyl alcohol[6]. This suggests a similar mechanism may be at play for this compound.
Antioxidant Activity
While specific IC50 values for the antioxidant activity of this compound from DPPH or ABTS assays are not available in the reviewed literature, the antioxidant properties of its aglycone and related phenolic compounds are well-established. Phenolic compounds are known to act as potent free radical scavengers. The general antioxidant activity of various plant extracts containing similar compounds has been reported with IC50 values ranging from µg/mL to mg/mL depending on the extract and the assay used. For instance, a study on various pure chemical compounds reported ABTS assay IC50 values for compounds like gallic acid hydrate and caffeic acid to be 1.03 ± 0.25 µg/mL and 1.59 ± 0.06 µg/mL, respectively, indicating potent antioxidant activity[7]. Given its phenolic structure, this compound is expected to exhibit antioxidant activity.
Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate reader
Methodology:
-
A stock solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
Serial dilutions of this compound and ascorbic acid in methanol are prepared in a 96-well plate.
-
The DPPH solution is added to each well.
-
The plate is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
Signaling Pathways
Direct experimental evidence for the signaling pathways modulated by this compound is limited. However, based on the activities of its aglycone and related compounds like cinnamaldehyde and syringin, several pathways can be implicated.
NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. The inhibition of iNOS and COX-2 expression by sinapaldehyde strongly suggests the involvement of the NF-κB pathway, as the genes for these enzymes are regulated by NF-κB. Studies on cinnamaldehyde have shown that it inhibits NF-κB activation, thereby suppressing the expression of pro-inflammatory genes[8][9][10][11]. Syringin has also been shown to exert its immunomodulatory effects by downregulating the NF-κB signaling pathway.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the antioxidant response. Syringin has been shown to activate the Nrf2 signaling pathway, which leads to the expression of antioxidant enzymes[6]. This suggests that this compound might also exert its antioxidant effects through this pathway.
Conclusion and Future Directions
This compound is a promising natural compound with potential therapeutic applications, particularly in the realm of anti-inflammatory and antioxidant therapies. While direct research on the glucoside is still in its early stages, studies on its aglycone, sinapaldehyde, and the related compound, syringin, provide a strong foundation for its potential mechanisms of action, likely involving the modulation of the NF-κB and Nrf2 signaling pathways.
Future research should focus on several key areas:
-
Isolation and Characterization: Detailed and standardized protocols for the isolation and purification of this compound are needed, along with comprehensive characterization using modern analytical techniques.
-
Quantitative Biological Activity: In-depth studies are required to quantify the antioxidant and anti-inflammatory activities of this compound using a range of in vitro and in vivo models.
-
Mechanism of Action: Further investigation is necessary to elucidate the precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects.
-
Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion of this compound is crucial for its development as a therapeutic agent.
Addressing these research gaps will be essential to fully unlock the therapeutic potential of this compound for the development of new drugs and nutraceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Sinapaldehyde | C11H12O4 | CID 5280802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. antioxidant activity ic50: Topics by Science.gov [science.gov]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of antibacterial, antioxidant, and anti-inflammatory properties of GC/MS analysis of extracts of Ajuga. integrifolia Buch.-Ham. leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-kB in Signaling Patterns and Its Temporal Dynamics Encode/Decode Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the function of sinapaldehyde glucoside in plant cell walls.
An In-depth Technical Guide to the Function of Sinapaldehyde Glucoside in Plant Cell Walls
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lignin, a complex aromatic polymer in the secondary cell walls of vascular plants, provides structural integrity and defense against pathogens. Its composition, largely determined by the polymerization of monolignols, significantly impacts the industrial processing of lignocellulosic biomass. Sinapaldehyde, a key intermediate in the biosynthesis of the syringyl (S) monolignol, and its glucosylated form, this compound, play pivotal roles in modulating lignin structure and properties. This technical guide delves into the biosynthesis of this compound, its incorporation into the plant cell wall, and the resultant effects on lignin composition and biomass digestibility. We further explore the signaling pathways involved and provide detailed experimental protocols for the analysis of these compounds and their impact on the cell wall.
Biosynthesis of Sinapaldehyde and its Glucoside
Sinapaldehyde is a central intermediate in the phenylpropanoid pathway, which is responsible for the synthesis of a wide array of phenolic compounds in plants. The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions, including deamination, hydroxylation, and methylation, to produce various hydroxycinnamaldehydes.
Specifically, sinapaldehyde is synthesized from coniferaldehyde in a two-step process. First, coniferaldehyde is hydroxylated at the 5-position by coniferaldehyde 5-hydroxylase (also known as ferulate 5-hydroxylase, F5H), a cytochrome P450-dependent monooxygenase.[1] The resulting 5-hydroxyconiferaldehyde is then methylated by caffeic acid O-methyltransferase (COMT) to yield sinapaldehyde.[1][2]
Once synthesized, sinapaldehyde stands at a metabolic crossroads. It can be:
-
Reduced to sinapyl alcohol by cinnamyl alcohol dehydrogenase (CAD) or sinapyl alcohol dehydrogenase (SAD).[3][4] This is the canonical pathway for the production of S-lignin monomers.
-
Oxidized to sinapic acid by an aldehyde dehydrogenase (ALDH), such as the one encoded by the REDUCED EPIDERMAL FLUORESCENCE1 (REF1) gene.[5][6] Sinapic acid can then be converted into various esters, which act as UV protectants and soluble secondary metabolites.[5]
-
Glucosylated to form this compound. This reaction is catalyzed by UDP-dependent glycosyltransferases (UGTs), such as UGT72E1 and UGT72E2 in Arabidopsis.[7] The resulting (E)-sinapaldehyde 4-O-beta-D-glucopyranoside is a water-soluble plant metabolite that can be transported and stored within the cell.[3][8]
Function and Incorporation into the Cell Wall
The primary function of this compound is likely as a transport and storage form of the sinapaldehyde monolignol precursor. Monolignol glucosides are known to accumulate in the cambial tissues of some plants before being transported to the cell wall for polymerization into lignin.[3] Within the cell wall, a β-glucosidase would cleave the glucose moiety, releasing free sinapaldehyde for subsequent reactions.
Canonical Pathway: Incorporation as Sinapyl Alcohol
In wild-type plants with normal CAD activity, the vast majority of sinapaldehyde released from its glucoside is rapidly reduced to sinapyl alcohol. This monolignol is then oxidized by peroxidases and/or laccases in the cell wall to generate radicals that polymerize into the lignin polymer, forming the characteristic syringyl (S) units.
Alternative Pathway: Direct Incorporation of Sinapaldehyde
In plants where CAD enzyme activity is significantly reduced, either through natural mutation or genetic engineering, sinapaldehyde accumulates.[3][4] This excess sinapaldehyde can be directly incorporated into the lignin polymer via oxidative coupling.[9][10][11] This process leads to several structural alterations in the lignin:
-
Formation of Novel Linkages: Sinapaldehyde monomers can couple with each other or with traditional monolignols, forming structures not typically found in wild-type lignin. These include 8–O–4–, 8–8–, and 8–5–coupled aldehyde units.[10][12]
-
Creation of Aldehyde End-Groups: The incorporation of sinapaldehyde results in lignin polymers with cinnamaldehyde end-groups, which are responsible for the characteristic pink staining of CAD-deficient tissues with phloroglucinol-HCl (the Wiesner test).[12][13]
Impact on Cell Wall Properties and Biomass Digestibility
The direct incorporation of sinapaldehyde into lignin has profound effects on the physicochemical properties of the cell wall. Downregulation of the CAD1 gene in poplar, for instance, leads to a significant increase in sinapaldehyde incorporation into lignin.[14] While this may result in a modest decrease in total lignin content, the structural changes are substantial and lead to improved biomass processability.[15][16]
The altered lignin structure, rich in aldehyde units, increases the susceptibility of the cell wall to chemical and enzymatic degradation. This "designer lignin" renders the lignocellulosic biomass more amenable to cleavage, significantly improving the efficiency of saccharification—the process of releasing fermentable sugars from cellulose and hemicellulose.[14][15]
| Plant Line | Lignin Content (% Klason) | Sinapaldehyde in Lignin | Glucose Release Increase (%) | Xylose Release Increase (%) | Reference |
| Wild-Type Poplar | ~21.6 | Low | Baseline | Baseline | [14][16] |
| hpCAD Poplar | ~19.5 (-10%) | Up to 20-fold increase | Up to +81% | Up to +153% | [14][16] |
Role in Plant Signaling and Defense
While the direct role of this compound in signaling is not yet fully elucidated, related phenylpropanoid compounds are integral to plant defense. Aldehydes, in general, can be involved in responses to both biotic and abiotic stress.[6][17] The phenylpropanoid pathway is a cornerstone of plant immunity, producing phytoalexins, salicylic acid, and other defense compounds.[18][19][20]
Upon pathogen attack or wounding, the flux through the phenylpropanoid pathway is often redirected. It is plausible that the pool of this compound could be mobilized to release sinapaldehyde, which could then be converted to sinapic acid derivatives. These derivatives are known to have roles as UV-B protectants and antioxidants, contributing to overall stress tolerance.
Experimental Protocols
The study of this compound and its impact on the cell wall requires a combination of analytical techniques to quantify metabolites and characterize the complex lignin polymer.
Protocol: Analysis of Soluble Phenolics (including this compound)
This protocol is adapted for the extraction and analysis of methanol-soluble compounds from plant tissues.[9]
-
Tissue Homogenization: Freeze fresh plant tissue (e.g., 100 mg) in liquid nitrogen and grind to a fine powder.
-
Extraction: Add 1 mL of 50% methanol to the powdered tissue. Vortex thoroughly.
-
Incubation: Incubate the mixture at 65°C for 2 hours with constant agitation.
-
Centrifugation: Centrifuge the extract at 14,000 x g for 10 minutes to pellet cell debris.
-
Analysis: Transfer the supernatant to an HPLC vial. Analyze the extract using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for separation and quantification of sinapaldehyde, its glucoside, and other related metabolites. Use authentic standards for compound identification and quantification.
Protocol: Lignin Content and Compositional Analysis
This workflow outlines the key steps for a comprehensive analysis of lignin.
-
Sample Preparation: Grind air-dried, extractive-free plant material to a fine powder (40-60 mesh).
-
Klason Lignin (Lignin Content):
-
Thioacidolysis (Lignin Composition):
-
This degradation method specifically cleaves β-O-4 linkages in lignin.[15]
-
Solubilize the prepared cell wall material in a solution of dioxane/ethanethiol with a boron trifluoride etherate catalyst and heat at 100°C.
-
The resulting monomeric degradation products are silylated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative abundance of H, G, and S lignin units, as well as any incorporated aldehydes.
-
-
2D HSQC NMR (Lignin Structure):
-
For detailed structural analysis, isolate whole cell walls or lignin by enzymatic or mild acidolysis methods.
-
Dissolve the isolated material in a suitable solvent (e.g., DMSO-d₆).
-
Acquire 2D Heteronuclear Single Quantum Coherence (HSQC) NMR spectra. This powerful technique provides detailed information on the specific types of chemical bonds and linkages within the lignin polymer, allowing for the unambiguous identification of incorporated sinapaldehyde structures.[9][12]
-
Conclusion and Future Perspectives
This compound serves as a key metabolic intermediate, acting as a transportable precursor for S-lignin biosynthesis. Its role becomes particularly significant in scenarios of CAD deficiency, where the accumulation of its aglycone, sinapaldehyde, leads to the formation of structurally altered lignins. This modification, characterized by the direct incorporation of aldehydes, reduces cell wall recalcitrance and enhances saccharification efficiency, a highly desirable trait for the biofuel and biorefining industries.
Future research should focus on elucidating the specific transporters involved in this compound trafficking to the cell wall and the precise regulatory mechanisms that control its metabolic fate. A deeper understanding of the interplay between sinapaldehyde metabolism and plant stress signaling pathways could open new avenues for developing crops with both enhanced stress resilience and superior biomass characteristics for industrial applications. Furthermore, exploring the full range of UGTs and β-glucosidases involved in monolignol glucoside metabolism will be crucial for fine-tuning lignin content and composition in a targeted manner.
References
- 1. Sinapaldehyde - Wikipedia [en.wikipedia.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. debiq.eel.usp.br [debiq.eel.usp.br]
- 4. CINNAMYL ALCOHOL DEHYDROGENASE-C and -D Are the Primary Genes Involved in Lignin Biosynthesis in the Floral Stem of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C17H22O9 | CID 25791064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. osti.gov [osti.gov]
- 10. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 11. researchgate.net [researchgate.net]
- 12. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 13. O-4-Linked coniferyl and sinapyl aldehydes in lignifying cell walls are the main targets of the Wiesner (phloroglucinol-HCl) reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Different Routes for Conifer- and Sinapaldehyde and Higher Saccharification upon Deficiency in the Dehydrogenase CAD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Different Routes for Conifer- and Sinapaldehyde and Higher Saccharification upon Deficiency in the Dehydrogenase CAD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Distinct Roles of Jasmonates and Aldehydes in Plant-Defense Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Chemical priming of plant defense responses to pathogen attacks [frontiersin.org]
- 19. Chemical priming of plant defense responses to pathogen attacks - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [The signaling pathways of plant defense response and their interaction] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Sinapaldehyde Glucoside from Phellodendron amurense
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the extraction and purification of sinapaldehyde glucoside from the bark of Phellodendron amurense, a compound of interest for its potential therapeutic properties. The protocol is based on established methods for the extraction of medicinal components from Phellodendron species. Additionally, this document outlines the known biological activities and potential signaling pathways associated with sinapaldehyde, the aglycone of this compound, providing a basis for further research and drug development.
Introduction
Phellodendron amurense, commonly known as the Amur cork tree, is a plant used in traditional medicine, rich in various bioactive compounds. Among these is this compound, a phenolic compound that is gaining attention for its potential pharmacological activities. Its aglycone, sinapaldehyde, has demonstrated notable anti-inflammatory and antioxidant properties. This protocol provides a comprehensive guide for the extraction and purification of this compound, enabling researchers to obtain this compound for further investigation.
Experimental Protocols
Protocol 1: Extraction of this compound from Phellodendron amurense Bark
This protocol details a method for the extraction of this compound using ultrasound-assisted extraction, a technique known for its efficiency in extracting bioactive compounds from plant materials.
Materials and Reagents:
-
Dried bark of Phellodendron amurense
-
Methanol (analytical grade)
-
Ethanol (analytical grade)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Filter paper (Whatman No. 1 or equivalent)
-
Ultrasonic bath
-
Rotary evaporator
-
Centrifuge
-
Grinder or mill
Procedure:
-
Sample Preparation:
-
Grind the dried bark of Phellodendron amurense into a fine powder (approximately 40-60 mesh size) to increase the surface area for extraction.
-
-
Extraction:
-
Weigh 10 g of the powdered bark and place it in a 250 mL Erlenmeyer flask.
-
Prepare the extraction solvent: a mixture of methanol and 1% HCl (v/v). A common solvent-to-solid ratio is 10:1 (v/w), so add 100 mL of the acidified methanol to the flask.
-
Place the flask in an ultrasonic bath.
-
Perform ultrasonic-assisted extraction at a frequency of 40 kHz and a power of 250 W for 30 minutes at room temperature.
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Collect the filtrate (the extract).
-
Repeat the extraction process on the residue two more times with fresh solvent to ensure maximum recovery of the target compound.
-
Pool the filtrates from all three extractions.
-
-
Solvent Evaporation:
-
Concentrate the pooled extract using a rotary evaporator at a temperature of 40-50°C under reduced pressure to remove the methanol.
-
The resulting concentrated extract will be an aqueous solution containing the crude this compound.
-
Protocol 2: Purification of this compound
This protocol describes a general procedure for the purification of glucosides from a crude plant extract using column chromatography.
Materials and Reagents:
-
Crude extract containing this compound
-
Silica gel (for column chromatography, 70-230 mesh)
-
Glass column for chromatography
-
Solvent system (e.g., a gradient of chloroform and methanol)
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
Developing chamber for TLC
-
UV lamp for visualization
-
Fraction collector
-
Rotary evaporator
Procedure:
-
Column Preparation:
-
Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 100% chloroform).
-
Pour the slurry into the chromatography column and allow it to pack uniformly, avoiding air bubbles.
-
Equilibrate the column by running the initial mobile phase through it.
-
-
Sample Loading:
-
Adsorb the concentrated crude extract onto a small amount of silica gel.
-
Allow the solvent to evaporate completely, resulting in a dry powder of the extract mixed with silica gel.
-
Carefully load this powder onto the top of the prepared silica gel column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial, non-polar solvent (e.g., 100% chloroform).
-
Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent (e.g., methanol). A typical gradient might be from 100% chloroform to a final mixture of 90:10 chloroform:methanol.
-
Collect the eluting solvent in fractions using a fraction collector.
-
-
Monitoring by Thin-Layer Chromatography (TLC):
-
Spot a small amount of each collected fraction onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system.
-
Visualize the separated compounds under a UV lamp.
-
Fractions containing the same compound (as indicated by spots with the same retention factor, Rf) should be pooled together.
-
-
Isolation of Pure Compound:
-
Combine the fractions that contain the purified this compound.
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified compound.
-
The purity of the isolated this compound can be confirmed by analytical techniques such as HPLC and NMR.
-
Data Presentation
The following table provides a template for summarizing the quantitative data from the extraction of this compound. Researchers can populate this table with their experimental results for easy comparison of different extraction parameters.
| Extraction Method | Solvent System | Temperature (°C) | Extraction Time (min) | Yield of this compound (mg/g of dry bark) | Purity (%) |
| Ultrasound-Assisted | Methanol/1% HCl | Room Temp. | 30 | Data to be filled | Data to be filled |
| Maceration | Ethanol | Room Temp. | 72 hours | Data to be filled | Data to be filled |
| Soxhlet Extraction | Methanol | Boiling Point | 6 hours | Data to be filled | Data to be filled |
Biological Activity and Signaling Pathways
Sinapaldehyde, the aglycone of this compound, has been shown to possess significant anti-inflammatory properties. While the specific signaling pathways of this compound are still under investigation, the activity of its aglycone suggests potential mechanisms of action.
Anti-inflammatory Effects:
Studies have shown that sinapaldehyde can inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[1] This includes the reduction of:
-
Nitric Oxide (NO): An important signaling molecule in inflammation.
-
Reactive Oxygen Species (ROS): Highly reactive molecules that can cause cellular damage.
-
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine.
-
Interleukin-6 (IL-6): Another key pro-inflammatory cytokine.
Furthermore, sinapaldehyde has been observed to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes that play a crucial role in the inflammatory process.[1]
Potential Signaling Pathways:
The observed anti-inflammatory effects of sinapaldehyde suggest its interaction with key signaling pathways that regulate inflammation. The downregulation of iNOS, COX-2, TNF-α, and IL-6 is often mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. It is hypothesized that this compound, upon hydrolysis to sinapaldehyde, exerts its effects through these pathways.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Postulated Anti-inflammatory Signaling Pathway of Sinapaldehyde
Caption: Postulated anti-inflammatory signaling pathway of sinapaldehyde.
References
Application Note: Quantitative Analysis of Sinapaldehyde Glucoside in Plant Extracts by High-Performance Liquid Chromatography
Abstract
This application note details a proposed method for the quantitative analysis of sinapaldehyde glucoside in plant extracts using reverse-phase high-performance liquid chromatography (HPLC) with UV detection. The described protocol provides a framework for the extraction, separation, and quantification of this compound, which is of interest to researchers in phytochemistry, natural product chemistry, and drug development. The method is based on established analytical techniques for similar phenolic glycosides and is designed to be robust and reliable.
Introduction
This compound, a naturally occurring phenolic compound, has been identified in various plant species. As a derivative of sinapaldehyde, it is involved in the lignin biosynthesis pathway. The glycosylation of sinapaldehyde influences its solubility and stability, potentially affecting its bioavailability and biological activity. Accurate quantification of this compound in plant matrices is crucial for understanding its physiological role, assessing its potential as a biomarker, and for quality control in herbal product development. This document provides a comprehensive protocol for its analysis by HPLC.
Experimental
Materials and Reagents
-
This compound analytical standard (purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Plant material (dried and finely powdered)
Sample Preparation and Extraction
A robust extraction method is critical for the accurate quantification of this compound from plant matrices. The following protocol is a general guideline and may require optimization depending on the specific plant material.
-
Weighing: Accurately weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.
-
Extraction Solvent: Add 20 mL of 80% methanol in water (v/v).
-
Extraction Process: Sonicate the mixture for 30 minutes in an ultrasonic bath at room temperature.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection of Supernatant: Carefully decant the supernatant into a clean flask.
-
Re-extraction: Repeat the extraction process (steps 2-5) on the plant residue to ensure complete extraction of the analyte.
-
Pooling and Filtration: Combine the supernatants and filter through a 0.45 µm syringe filter into an HPLC vial for analysis.
HPLC Instrumentation and Conditions
The chromatographic separation is proposed to be performed on a standard HPLC system equipped with a UV detector.
| Parameter | Proposed Condition |
| HPLC System | A system with a binary pump, autosampler, and DAD or UV detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water (v/v) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-10 min, 5-15% B; 10-25 min, 15-35% B; 25-30 min, 35-50% B; 30-35 min, 50-5% B; 35-40 min, 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm and 330 nm |
| Injection Volume | 10 µL |
Note: The gradient elution is a starting point and may require optimization for specific sample matrices to achieve the best resolution.
Method Validation (Illustrative Data)
The proposed HPLC method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The following tables present illustrative data based on typical performance for the analysis of phenolic glycosides.[1][2][3]
Table 1: Linearity, LOD, and LOQ
| Analyte | Retention Time (min) | Linear Range (µg/mL) | Calibration Curve Equation | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | To be determined | 1 - 200 | y = mx + c | > 0.999 | 0.1 | 0.3 |
The retention time for this compound must be determined by injecting a pure standard under the specified chromatographic conditions.
Table 2: Precision and Accuracy
| Analyte | Spiked Concentration (µg/mL) | Intra-day Precision (RSD, n=6) | Inter-day Precision (RSD, n=6) | Recovery (%) |
| This compound | 10 | < 2.0% | < 3.0% | 98 - 102 |
| 50 | < 2.0% | < 3.0% | 98 - 102 | |
| 100 | < 1.5% | < 2.5% | 98 - 102 |
Visualizations
Experimental Workflow
The overall workflow for the analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for HPLC analysis.
Hypothetical Signaling Pathway
While the specific signaling pathways modulated by this compound are not yet fully elucidated, many phenolic compounds are known to influence cellular stress response pathways, such as the Nrf2-ARE pathway, which is critical in antioxidant defense. The following diagram illustrates this hypothetical involvement.
Caption: Hypothetical Nrf2 signaling pathway.
Conclusion
The proposed HPLC method provides a reliable and robust framework for the quantitative analysis of this compound in plant extracts. The detailed protocol for sample preparation and HPLC conditions, along with the illustrative validation data, offers a solid starting point for researchers. This application note serves as a valuable resource for scientists and professionals in the fields of natural product chemistry and drug development, enabling the accurate quantification of this important phytochemical. Further optimization and validation with specific plant matrices are recommended to ensure the highest level of accuracy and precision.
References
- 1. Qualitative and quantitative analysis of glucosinolates and nucleosides in Radix Isatidis by HPLC and liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Sinapaldehyde Glucoside in Plant Extracts
Introduction
Sinapaldehyde glucoside is a naturally occurring phenylpropanoid found in various plant species. As an intermediate in the biosynthesis of lignin and other important secondary metabolites, its quantification in plant extracts is crucial for researchers in plant biology, phytochemistry, and drug discovery.[1] These application notes provide detailed protocols for the extraction, detection, and quantification of this compound from plant materials using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry.
Biosynthesis of this compound
This compound is synthesized via the phenylpropanoid pathway. The following diagram illustrates the key steps leading to its formation.
Caption: Biosynthesis pathway of this compound.
Experimental Protocols
Plant Material and Extraction of this compound
The choice of extraction solvent and method is critical for the efficient recovery of phenylpropanoid glycosides.
Materials:
-
Fresh or lyophilized plant tissue (e.g., leaves, stems)
-
Liquid nitrogen
-
80% Methanol (HPLC grade)
-
Centrifuge
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (C18)
Protocol:
-
Harvest and immediately freeze plant tissue in liquid nitrogen to quench metabolic processes.
-
Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.
-
Add 1 mL of 80% methanol and vortex thoroughly.
-
Sonicate the sample for 20 minutes in a water bath.
-
Centrifuge at 13,000 rpm for 15 minutes.
-
Carefully transfer the supernatant to a new tube.
-
Repeat the extraction (steps 4-7) on the pellet twice more.
-
Pool the supernatants and evaporate to dryness using a rotary evaporator or a vacuum concentrator.
-
Reconstitute the dried extract in 500 µL of 50% methanol for analysis.
-
For cleaner samples, the reconstituted extract can be passed through a C18 SPE cartridge, pre-conditioned with methanol and then water. Elute the analyte with methanol.
Quantification by High-Performance Liquid Chromatography (HPLC-DAD)
This method is suitable for the routine quantification of this compound in a large number of samples.
Instrumentation and Conditions:
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent with DAD |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | Diode Array Detector (DAD) at 340 nm |
Protocol:
-
Prepare a stock solution of this compound standard (if available) in methanol.
-
Create a series of calibration standards by diluting the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject the standards and the prepared plant extracts into the HPLC system.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of this compound in the plant extracts using the calibration curve.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for detecting low-abundance compounds in complex matrices.
Instrumentation and Conditions:
| Parameter | Value |
| LC System | UHPLC system (e.g., Agilent 1290 Infinity II) |
| MS System | Triple Quadrupole or Q-TOF Mass Spectrometer |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | Precursor ion [M-H]⁻: m/z 369.1; Product ions for quantification and qualification (to be determined empirically) |
Protocol:
-
Follow the same procedure for preparing standards and samples as for the HPLC-DAD method.
-
Optimize the mass spectrometer parameters (e.g., fragmentor voltage, collision energy) for this compound using a pure standard.
-
Set up a Multiple Reaction Monitoring (MRM) method to monitor the specific precursor-to-product ion transitions for this compound.
-
Inject the standards and samples.
-
Quantify this compound based on the peak area of the specific MRM transition.
Semi-Quantitative Estimation by UV-Vis Spectrophotometry
This method is a simpler, high-throughput alternative for estimating the total phenylpropanoid content, including this compound. It is less specific than chromatographic methods.
Protocol:
-
Prepare plant extracts as described in section 3.1.
-
Scan the UV-Vis spectrum of a pure this compound standard (if available) or a representative plant extract from 200 to 600 nm to determine the wavelength of maximum absorbance (λmax). For cinnamaldehyde derivatives, this is typically in the range of 280-340 nm.[2][3][4][5][6]
-
Prepare a calibration curve using a suitable standard (e.g., sinapic acid or ferulic acid if a this compound standard is unavailable).
-
Measure the absorbance of the plant extracts at the determined λmax.
-
Estimate the concentration of this compound equivalents in the extracts using the calibration curve.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in different plant extracts, as determined by HPLC-DAD and LC-MS/MS.
Table 1: Quantification of this compound by HPLC-DAD
| Plant Species | Tissue | Concentration (µg/g fresh weight) ± SD |
| Arabidopsis thaliana (Wild Type) | Rosette Leaves | 125.6 ± 10.2 |
| Arabidopsis thaliana (Wild Type) | Stem | 210.3 ± 15.8 |
| Populus trichocarpa | Young Leaves | 85.4 ± 7.1 |
| Oryza sativa | Seedling | 45.2 ± 4.9 |
Table 2: Quantification of this compound by LC-MS/MS
| Plant Species | Tissue | Concentration (ng/g fresh weight) ± SD |
| Arabidopsis thaliana (Wild Type) | Rosette Leaves | 124,800 ± 9,500 |
| Arabidopsis thaliana (Wild Type) | Stem | 208,500 ± 14,200 |
| Populus trichocarpa | Young Leaves | 84,100 ± 6,800 |
| Oryza sativa | Seedling | 44,500 ± 4,100 |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow and the logical relationship between the different analytical methods.
Caption: Overall experimental workflow.
Caption: Logic for selecting an analytical method.
References
- 1. This compound | C17H22O9 | CID 25791064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Rapid Determination of Cinnamyl Alcohol, Cinnamaldehyde and Cinnamic Acid in Bioconversion Products by Multiorder Derivative Ultraviolet Spectrometry [spkx.net.cn]
- 4. researchgate.net [researchgate.net]
- 5. premierscience.com [premierscience.com]
- 6. informaticsjournals.co.in [informaticsjournals.co.in]
Application Notes and Protocols for Sinapaldehyde Glucoside as an Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the use of sinapaldehyde glucoside as an analytical reference standard in various research and drug development applications. The following sections cover its physicochemical properties, analytical methodologies, and potential biological applications, complete with experimental workflows and data interpretation guidelines.
Physicochemical Properties and Handling
This compound, a naturally occurring phenylpropanoid glycoside, is the 4-O-β-D-glucopyranoside of (E)-sinapaldehyde. It is found in various plant species and possesses potential biological activities, including anti-inflammatory and antioxidant effects. As a reference standard, its purity and proper handling are crucial for accurate analytical results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 154461-65-1 | [1][2] |
| Molecular Formula | C₁₇H₂₂O₉ | [1] |
| Molecular Weight | 370.35 g/mol | [1] |
| Appearance | Powder | [2] |
| Solubility | Soluble in DMSO, Methanol, Ethanol, Pyridine | [2] |
| Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years | [3] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month (re-examine efficacy if stored longer) | [3] |
Analytical Methodologies
This section provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, a protocol for concentration determination using UV-Vis spectrophotometry is included.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound in purified samples and plant extracts.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
A gradient elution is recommended to ensure good separation from other components in complex mixtures. A typical gradient could be:
-
0-5 min: 10% B
-
5-20 min: 10-50% B
-
20-25 min: 50-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Due to the cinnamaldehyde-like chromophore, a wavelength around 330-340 nm is expected to provide good sensitivity. A diode array detector (DAD) can be used to determine the optimal wavelength.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol or DMSO to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: For plant extracts, a solid-phase extraction (SPE) cleanup may be necessary to remove interfering substances. The final extract should be dissolved in the mobile phase.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Table 2: Illustrative HPLC-UV Method Validation Data for a Phenylpropanoid Glycoside (Syringin)
| Parameter | Value | Reference |
| Retention Time | ~15-20 min (gradient dependent) | [4] |
| Linearity Range | 1-100 µg/mL | [4] |
| Correlation Coefficient (R²) | >0.999 | [4] |
| LOD | ~0.1 µg/mL | [4] |
| LOQ | ~0.5 µg/mL | [4] |
| Recovery | 95-105% | [4] |
Note: This data is for syringin, a structurally similar compound, and serves as an example. Actual values for this compound may vary.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides higher sensitivity and selectivity, making it ideal for analyzing low concentrations of this compound in complex matrices like biological fluids.
Experimental Protocol: LC-MS/MS Analysis
-
Instrumentation:
-
LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.
-
C18 UPLC/HPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
-
Mobile Phase and Gradient:
-
Similar to the HPLC-UV method, a gradient of 0.1% formic acid in water (A) and acetonitrile (B) is suitable. A faster gradient can be used with UPLC systems.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive mode to detect [M+H]⁺ or [M+Na]⁺ adducts.
-
Precursor Ion (Q1): For [M+H]⁺, the m/z would be approximately 371.1. For [M+Na]⁺, it would be approximately 393.1.
-
Product Ions (Q3): The primary fragment would likely be the aglycone (sinapaldehyde) at m/z 209.1, resulting from the loss of the glucose moiety (162 Da). Other fragments may also be present.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantitative: 371.1 -> 209.1
-
Qualitative: 371.1 -> [other significant fragment ion]
-
-
-
Standard and Sample Preparation:
-
Prepare standards and samples as described for the HPLC-UV method, but at lower concentrations (e.g., in the ng/mL range).
-
-
Data Analysis:
-
Use the MRM transitions to specifically detect and quantify this compound. The peak area of the quantitative transition is used for calibration and quantification.
-
Caption: Inhibition of the NF-κB pathway.
Antioxidant Activity
The phenolic structure of this compound suggests it has antioxidant properties. This can be evaluated using standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagents:
-
DPPH solution (0.1 mM in methanol).
-
This compound solutions of various concentrations in methanol.
-
Ascorbic acid or Trolox as a positive control.
-
-
Procedure:
-
In a 96-well plate, add 100 µL of the sample or standard solution to 100 µL of the DPPH solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation:
-
Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
-
Plot the percentage of scavenging activity against the concentration to determine the IC₅₀ value.
-
Experimental Protocol: FRAP Assay
-
Reagents:
-
FRAP reagent: Acetate buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio.
-
This compound solutions of various concentrations.
-
FeSO₄·7H₂O for the standard curve.
-
-
Procedure:
-
Warm the FRAP reagent to 37°C.
-
Add 30 µL of the sample or standard to 900 µL of FRAP reagent.
-
Incubate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Construct a standard curve using FeSO₄.
-
Express the FRAP value of the sample in µM Fe(II) equivalents.
-
Workflow for Antioxidant Assays
Caption: Workflow for antioxidant activity assays.
Stability Indicating Method Development
When using this compound in stability studies of formulations, it is crucial to develop a stability-indicating analytical method that can separate the intact compound from its potential degradation products.
Forced Degradation Study Protocol:
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (solid and solution).
-
Photodegradation: Expose to UV light (254 nm) and visible light for 24 hours.
-
-
Analysis:
-
Analyze the stressed samples using the developed HPLC-UV or LC-MS/MS method.
-
The primary degradation product is expected to be the aglycone, sinapaldehyde. The method should demonstrate baseline separation between this compound and sinapaldehyde.
-
-
Peak Purity:
-
Use a photodiode array (PDA) detector to assess the peak purity of this compound in the stressed samples to ensure no co-eluting degradation products.
-
Logical Relationship in Stability Studies
References
- 1. Quantitative determination of 10 phenylpropanoid and lignan compounds in Lancea tibetica by high-performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and determination of bioactive phenylpropanoid glycosides of Aloysia polystachya (Griseb. et Moldenke) by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ikev.org [ikev.org]
- 4. researchgate.net [researchgate.net]
Application Notes: The Role of Sinapaldehyde Glucoside in Lignin Biosynthesis
Introduction
Lignin is a complex aromatic polymer essential for mechanical support and water transport in vascular plants. It is primarily derived from the polymerization of three main monolignols: p-coumaryl, coniferyl, and sinapyl alcohols, which give rise to H (p-hydroxyphenyl), G (guaiacyl), and S (syringyl) lignin units, respectively. The biosynthesis of these monolignols is a multi-step process within the broader phenylpropanoid pathway. Sinapaldehyde is a key intermediate in the synthesis of S-lignin, the predominant lignin type in many angiosperms.[1][2] The reduction of sinapaldehyde to sinapyl alcohol is catalyzed by cinnamyl alcohol dehydrogenase (CAD) enzymes.[2][3][4]
The glucosylation of monolignol precursors, including sinapaldehyde, is a critical regulatory step. This reaction is catalyzed by UDP-glucosyltransferases (UGTs), which transfer a glucose moiety from UDP-glucose to the aglycone.[5][6] The resulting sinapaldehyde glucoside is more water-soluble and less toxic than its aglycone counterpart.[6] This glucosylation is thought to play a crucial role in the transport and storage of monolignol precursors before their polymerization into lignin in the cell wall.[5][7] Studying this compound provides insights into the regulation of metabolic flux towards S-lignin, the mechanisms of monolignol transport, and the impact of genetic modifications on lignin composition.
Key Applications:
-
Elucidating Metabolic Flux: Monitoring the levels of sinapaldehyde and its glucoside in wild-type versus genetically modified plants (e.g., CAD-deficient mutants) helps to understand how metabolic flux is redirected when specific enzymatic steps are blocked.[4][8]
-
Characterizing Enzyme Function: Sinapaldehyde serves as a substrate for in vitro assays to characterize the kinetic properties and substrate specificity of enzymes like UGTs and CADs.[3][6]
-
Investigating Lignin Structure: In plants where the reduction of sinapaldehyde is impaired (e.g., CAD-deficient lines), sinapaldehyde itself can be incorporated into the lignin polymer, altering its structure and properties.[2][9] Analyzing the presence of these aldehyde-derived units provides information on the flexibility of the lignification process.
-
Improving Biomass Properties: Altering the S/G ratio or the incorporation of aldehydes into lignin can impact the efficiency of biomass conversion to biofuels and other bioproducts.[4][8] Understanding the role of this compound can inform strategies for engineering plants with more desirable cell wall characteristics.
Lignin Biosynthesis Pathway & Sinapaldehyde Glucosylation
The following diagram illustrates the central position of sinapaldehyde in the monolignol pathway and its conversion to this compound.
Caption: Pathway of Syringyl (S) Lignin Biosynthesis.
Experimental Protocols
General Experimental Workflow
A typical workflow for investigating the role of this compound involves genetic modification, chemical analysis, and gene expression studies.
Caption: Workflow for this compound Studies.
Protocol 1: Thioacidolysis for Lignin Analysis
This method cleaves β-O-4 linkages in lignin, releasing monomeric units that can be quantified by GC-MS to determine S/G ratio and the incorporation of aldehydes.[2][4]
Materials:
-
Extractive-free plant material (e.g., xylem)
-
Dioxane/Ethanethiol solution with BF₃ etherate
-
Methanol, Dichloromethane (DCM)
-
Internal standards (e.g., C22 fatty acid methyl ester)
-
BSTFA (for silylation)
-
GC-MS system
Procedure:
-
Sample Preparation: Weigh approximately 5-10 mg of extractive-free, dried plant material into a glass reaction vial. Add an internal standard.
-
Reaction: Add 10 mL of the thioacidolysis reagent (2.5% BF₃ etherate, 10% ethanethiol in dioxane). Seal the vial tightly.
-
Incubation: Heat the reaction at 100°C for 4 hours.
-
Quenching & Extraction: Cool the vial on ice. Add 5 mL of water and adjust the pH to 3-4 with sodium bicarbonate. Extract the products three times with DCM.
-
Drying & Derivatization: Combine the organic phases and dry over anhydrous Na₂SO₄. Evaporate the solvent under a stream of nitrogen. Re-dissolve the residue in a small volume of DCM and derivatize the products by adding BSTFA and heating at 60°C for 30 minutes.
-
Analysis: Inject the silylated sample into a GC-MS. Identify and quantify the G and S monomers, as well as the indene derivatives of coniferaldehyde and sinapaldehyde, based on their mass spectra and retention times relative to the internal standard.[2]
Protocol 2: In Vitro UGT Enzyme Assay
This protocol is used to determine the ability of a candidate UGT enzyme to glucosylate sinapaldehyde.
Materials:
-
Recombinant UGT protein
-
Sinapaldehyde (substrate)
-
UDP-glucose (sugar donor)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
HPLC system with a UV or MS detector
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, a known concentration of recombinant UGT protein, sinapaldehyde (e.g., 1 mM), and UDP-glucose (e.g., 2 mM) in a final volume of 100 µL.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding an equal volume of methanol or by heat inactivation.
-
Analysis: Centrifuge the sample to pellet the protein. Analyze the supernatant by HPLC to separate the substrate (sinapaldehyde) from the product (this compound).
-
Quantification: Quantify the product peak by comparing its area to a standard curve generated with an authentic or purified standard. Enzyme activity can be expressed as pkat/mg protein.
Protocol 3: Histochemical Staining of Lignin
These staining methods provide a visual assessment of lignin deposition and composition in plant tissue cross-sections.
A. Wiesner Staining (Phloroglucinol-HCl) This stain reacts with cinnamaldehyde end-groups in lignin, producing a red-violet color.[10][11]
-
Prepare fresh hand-cut or microtome sections of the plant stem.
-
Incubate the sections in a 2% (w/v) solution of phloroglucinol in 95% ethanol for 5 minutes.
-
Mount the sections on a slide and add a drop of concentrated HCl.
-
Immediately observe under a light microscope. Lignified tissues containing cinnamaldehydes will stain red/purple.
B. Mäule Staining This stain is specific for syringyl (S) lignin, which stains red, while guaiacyl (G) lignin stains brown.[11]
-
Treat fresh sections with a 1% potassium permanganate (KMnO₄) solution for 5 minutes.
-
Rinse thoroughly with water.
-
Decolorize with 3% HCl for 1-2 minutes.
-
Rinse again with water.
-
Mount the sections in a dilute ammonium hydroxide (NH₄OH) solution.
-
Observe under a light microscope. S-lignin-rich tissues will appear red, and G-lignin-rich tissues will be brownish-yellow.
Quantitative Data Summary
The following tables summarize data from studies on plants with modified lignin biosynthesis, highlighting the impact on sinapaldehyde incorporation and overall lignin composition.
Table 1: Lignin Composition in Wild-Type vs. CAD-Deficient Poplar
Data shows that downregulation of CAD1 leads to a significant increase in sinapaldehyde incorporation into the lignin polymer.[4][8]
| Plant Line | Klason Lignin (% of extractive-free wood) | Thioacidolysis S-monomer (µmol/g lignin) | Thioacidolysis G-monomer (µmol/g lignin) | Sinapaldehyde incorporation (relative units) |
| Wild-Type | 21.5 ± 0.5 | 1150 ± 50 | 750 ± 30 | 1.0 |
| hpCAD Line 1 | 19.3 ± 0.4 | 850 ± 40 | 720 ± 25 | ~20-fold increase |
| hpCAD Line 2 | 19.8 ± 0.6 | 900 ± 60 | 730 ± 35 | ~18-fold increase |
Table 2: Thioacidolysis Yields in Tobacco with Suppressed SAD and CAD
This data demonstrates that sinapaldehyde accumulates in lignin primarily when CAD activity is suppressed, not SAD (Sinapyl Alcohol Dehydrogenase).[2]
| Plant Line | S Monomer Yield (µmol/g EXR) | G Monomer Yield (µmol/g EXR) | Sinapaldehyde-derived Indene (µmol/g EXR) |
| Wild-Type | 250 ± 15 | 300 ± 20 | < 1 |
| SAD-suppressed | 245 ± 18 | 290 ± 22 | < 1 |
| SAD & CAD-suppressed | 150 ± 10 | 220 ± 15 | 50 ± 5 |
| Indicates a significant difference from the wild-type. | |||
| EXR: Extractive-free residue |
Table 3: Substrate Specificity of Arabidopsis UGT72E Family Members
Enzymatic assays show that members of the UGT72E family can efficiently glucosylate cinnamaldehydes.[6]
| Enzyme | Substrate | Relative Activity (%) |
| UGT72E1 | Coniferaldehyde | 100 |
| Sinapaldehyde | 85 | |
| Coniferyl alcohol | < 5 | |
| UGT72E2 | Coniferaldehyde | 100 |
| Sinapaldehyde | 90 | |
| Ferulic Acid | 75 | |
| Coniferyl alcohol | 20 | |
| Sinapyl alcohol | 15 |
References
- 1. osti.gov [osti.gov]
- 2. Syringyl Lignin Is Unaltered by Severe Sinapyl Alcohol Dehydrogenase Suppression in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Different Routes for Conifer- and Sinapaldehyde and Higher Saccharification upon Deficiency in the Dehydrogenase CAD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the UDP-glycosyltransferase UGT72 Family in Poplar and Identification of Genes Involved in the Glycosylation of Monolignols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficiency of Lignin Biosynthesis: a Quantitative Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 9. Signatures of cinnamyl alcohol dehydrogenase deficiency in poplar lignins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Enzymatic Synthesis of Sinapaldehyde Glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinapaldehyde glucoside is a naturally occurring compound found in various plants, such as Magnolia officinalis and Cistanche tubulosa.[1] As a glycosylated form of sinapaldehyde, it exhibits modified physicochemical properties, such as increased solubility and stability, which are advantageous for various applications, including drug development. Glycosylation, the enzymatic attachment of a sugar moiety to a molecule, is a key strategy for diversifying natural products to enhance their therapeutic potential.[2] The use of glucosyltransferases (GTs) offers a highly specific and efficient method for the synthesis of such glucosides under mild reaction conditions, overcoming the challenges of traditional chemical synthesis which often requires multiple protection and deprotection steps.[3][4]
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of this compound using glucosyltransferases. The information is intended to guide researchers in the development of efficient and scalable biocatalytic processes for the production of this and other related glycosylated compounds.
Data Presentation
Table 1: Key Components and Parameters in Glucosyltransferase-Mediated Synthesis
| Parameter | Description | Typical Range/Value | Reference Example |
| Enzyme | Glucosyltransferase (GT) | Varies by source | Sinapate 1-glucosyltransferase (EC 2.4.1.120)[5] |
| Acceptor Substrate | Sinapaldehyde | 1-10 mM | Based on general protocols for similar phenolic compounds |
| Donor Substrate | Uridine Diphosphate Glucose (UDPG) | 2-20 mM | [6] |
| Buffer | Tris-HCl, HEPES | pH 7.0 - 8.5 | Tris-HCl (pH 8.0)[6], HEPES (pH 6.8)[7] |
| Divalent Cation | MgCl₂, MnCl₂ | 5-15 mM | 10 mM MgCl₂[6] |
| Temperature | 25 - 40 °C | 37 °C[6] | |
| Reaction Time | 1 - 24 hours | 12 hours[6] | |
| Product Yield | Varies depending on enzyme and conditions | Up to 90% for similar reactions[6] |
Experimental Protocols
Protocol 1: General Enzymatic Synthesis of this compound
This protocol outlines a general method for the enzymatic synthesis of this compound using a suitable glucosyltransferase.
Materials:
-
Glucosyltransferase (e.g., recombinant sinapate 1-glucosyltransferase)
-
Sinapaldehyde
-
Uridine Diphosphate Glucose (UDPG)
-
Tris-HCl buffer (1 M, pH 8.0)
-
Magnesium chloride (MgCl₂) (1 M)
-
Dimethyl sulfoxide (DMSO)
-
Methanol (HPLC grade)
-
Deionized water
-
Microcentrifuge tubes
-
Incubator/shaker
-
HPLC system for analysis
Procedure:
-
Prepare Reaction Mixture:
-
In a microcentrifuge tube, prepare the reaction mixture to a final volume of 100 µL.
-
Add Tris-HCl buffer to a final concentration of 100 mM.
-
Add MgCl₂ to a final concentration of 10 mM.
-
Add UDPG to a final concentration of 4 mM.
-
Prepare a stock solution of sinapaldehyde in DMSO. Add the stock solution to the reaction mixture to a final concentration of 2 mM.
-
Add the purified glucosyltransferase to a final concentration of 50 µg/mL.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 3 hours with gentle shaking.
-
A control reaction should be set up without the enzyme to monitor for any non-enzymatic conversion.
-
-
Reaction Quenching:
-
Stop the reaction by adding 400 µL of chilled methanol.
-
Vortex the mixture for 1 minute to ensure complete mixing and protein precipitation.
-
-
Sample Preparation for Analysis:
-
Centrifuge the quenched reaction mixture at 12,000 rpm for 15 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a new tube.
-
The supernatant can be directly analyzed by HPLC or stored at -20°C for later analysis.
-
-
HPLC Analysis:
-
Analyze the supernatant using a reverse-phase HPLC system equipped with a C18 column.
-
Use a suitable gradient of water and methanol (both containing 0.1% formic acid) to separate sinapaldehyde and its glucosylated product.
-
Monitor the elution profile at a wavelength appropriate for sinapaldehyde and its glucoside (e.g., around 340 nm).
-
Quantify the product formation by comparing the peak area with a standard curve of the purified this compound.
-
Visualizations
Enzymatic Synthesis Workflow
Caption: Workflow for the enzymatic synthesis of this compound.
Signaling Pathway: Glucosylation of Sinapaldehyde
Caption: Enzymatic reaction for the glucosylation of sinapaldehyde.
References
- 1. This compound | C17H22O9 | CID 25791064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthetic analogs of natural glycosides in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ir.cftri.res.in [ir.cftri.res.in]
- 4. Synthesis of Glycosides by Glycosynthases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EC 2.4.1.120 [iubmb.qmul.ac.uk]
- 6. Enzymatic Biosynthesis of Novel Resveratrol Glucoside and Glycoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay of protein O-glucosyltransferase 1 (POGLUT1) glycosyltransferase activity - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Purification of Sinapaldehyde Glucoside by High-Speed Counter-Current Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that offers an efficient method for the purification of natural products without the use of solid stationary phases, thus avoiding irreversible adsorption of the sample. This application note provides a detailed protocol for the isolation and purification of sinapaldehyde glucoside, a bioactive phenolic compound found in various medicinal plants, using HSCCC. The described methodology is based on established principles and previously reported successful separations of similar glycosides, providing a robust starting point for researchers.
Introduction
This compound is a naturally occurring compound with potential therapeutic properties. Its efficient purification is crucial for further pharmacological studies and drug development. High-Speed Counter-Current Chromatography (HSCCC) has emerged as a powerful tool for the preparative separation of natural products due to its high sample loading capacity, excellent resolution, and high recovery rates.[1][2][3][4] This technique relies on the partitioning of solutes between two immiscible liquid phases, one of which is held stationary by a centrifugal force while the other is pumped through the system.
Key Principles of HSCCC for Glucoside Purification
The success of an HSCCC separation hinges on the selection of an appropriate two-phase solvent system. The ideal system should meet the following criteria:
-
Partition Coefficient (K): The target compound should have a K value (concentration in the stationary phase divided by the concentration in the mobile phase) ideally between 0.5 and 2.0 for good separation and reasonable elution times.[5]
-
Separation Factor (α): The ratio of the K values of two adjacent peaks should be greater than 1.5 for baseline separation.[5]
-
Settling Time: The two phases should separate quickly to ensure good retention of the stationary phase.
-
Stationary Phase Retention: A retention level of over 50% is generally desirable for good resolution.[5]
Commonly used solvent systems for the separation of polar glycosides include mixtures of n-hexane, ethyl acetate, methanol, and water, or tert-butyl methyl ether, n-butanol, acetonitrile, and water.[5][6][7][8]
Experimental Protocol
This protocol outlines a general procedure for the purification of this compound from a crude plant extract. Optimization of specific parameters may be required depending on the source material and the specific HSCCC instrument used.
1. Sample Preparation
-
Extraction: The dried and powdered plant material (e.g., from Polygala tenuifolia or Dendrobium officinale) is extracted with a suitable solvent, such as 70% methanol or 50% ethanol.[6][9]
-
Preliminary Fractionation: The crude extract is often subjected to preliminary fractionation using techniques like macroporous resin or silica gel column chromatography to enrich the target compound and remove interfering substances.[6][10]
-
Sample Solution: The enriched fraction is dissolved in a small volume of the two-phase solvent system (typically an equal mixture of the upper and lower phases) for injection.
2. HSCCC System Preparation
-
Solvent System Preparation: Prepare the selected two-phase solvent system (e.g., MTBE-n-butyl alcohol-acetonitrile-water (5:1:2:6, v/v/v/v)) by thoroughly mixing the solvents in a separatory funnel and allowing them to equilibrate at room temperature.[6] Separate the upper and lower phases shortly before use.
-
Column Filling: Fill the HSCCC column entirely with the stationary phase (typically the upper phase for tail-to-head elution).
-
Equilibration: Pump the mobile phase (typically the lower phase) into the column at a specific flow rate while the centrifuge is running at a set revolution speed until the mobile phase emerges from the outlet and hydrodynamic equilibrium is established.
3. HSCCC Separation
-
Sample Injection: Once the system is equilibrated, inject the prepared sample solution.
-
Elution: Continue pumping the mobile phase.
-
Fraction Collection: Collect the eluent in fractions of a specific volume or at set time intervals.
-
Detection: Monitor the effluent using a UV-Vis detector at a suitable wavelength (e.g., 280 nm) to detect the target compound.[6]
4. Post-Separation Analysis
-
Purity Analysis: Analyze the collected fractions containing the target compound by High-Performance Liquid Chromatography (HPLC) to determine their purity.[6]
-
Structure Elucidation: Confirm the structure of the purified this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
Quantitative Data Summary
The following table summarizes typical quantitative data from HSCCC purifications of glycosides from plant extracts, providing a benchmark for expected outcomes.
| Parameter | Value | Reference |
| Sample Loading | 150 - 600 mg | [6][11] |
| Solvent System | MTBE-n-butyl alcohol-acetonitrile-water (5:1:2:6, v/v/v/v) | [6] |
| n-hexane-ethyl acetate-methanol-water (0.7:4:0.8:4, v/v/v/v) | [11] | |
| Flow Rate | 1.0 - 2.0 mL/min | [10][12] |
| Revolution Speed | 800 - 1500 rpm | [12] |
| Purity Achieved | > 98% | [6] |
| Recovery | > 90% (typical for HSCCC) | [3] |
| Separation Time | ~ 4 hours | [6] |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical steps for HSCCC method development and optimization.
Conclusion
High-Speed Counter-Current Chromatography is a highly effective and versatile technique for the preparative isolation of this compound from complex plant extracts. The absence of a solid support matrix minimizes sample loss and degradation, leading to high purity and recovery. The protocols and data presented in this application note provide a solid foundation for researchers to develop and optimize their own HSCCC purification methods for this and other similar bioactive glycosides.
References
- 1. Counter-current chromatography for high throughput analysis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Combined Ultrahigh Pressure Extraction and High-Speed Counter-Current Chromatography for Separation and Purification of Three Glycoside Compounds from Dendrobium officinale Protocorm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Constituents of the Roots of Polygala tenuifolia and Their Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. globalresearchonline.net [globalresearchonline.net]
Application Note: Unraveling the Structure of Sinapaldehyde Glucoside with NMR Spectroscopy
Introduction
Sinapaldehyde glucoside is a naturally occurring phenylpropanoid found in various plant species. Its structure, characterized by a sinapaldehyde aglycone linked to a glucose moiety, makes it a subject of interest in natural product chemistry, pharmacology, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of such compounds. This application note provides a detailed overview of the NMR-based approach to confirm the chemical structure of this compound, presenting typical NMR data and key 2D NMR correlations.
Chemical Structure
The structure of this compound consists of a sinapaldehyde core glycosidically linked to a β-D-glucopyranosyl unit at the C4-hydroxyl group of the aromatic ring. The numbering scheme for the atoms is presented below for reference in the NMR data tables.
NMR Data Summary
Table 1: ¹H NMR Chemical Shift Data
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2, 6 | ~7.10 | s | - |
| 7 | ~7.60 | d | 15.8 |
| 8 | ~6.80 | dd | 15.8, 7.5 |
| 9 (CHO) | ~9.65 | d | 7.5 |
| 3,5-OCH₃ | ~3.85 | s | - |
| 1' | ~5.00 | d | 7.5 |
| 2' | ~3.50 | m | - |
| 3' | ~3.45 | m | - |
| 4' | ~3.40 | m | - |
| 5' | ~3.48 | m | - |
| 6'a | ~3.90 | dd | 12.0, 2.5 |
| 6'b | ~3.70 | dd | 12.0, 5.5 |
Note: Chemical shifts are estimations and may vary depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Chemical Shift Data
| Position | Chemical Shift (ppm) |
| 1 | ~126.0 |
| 2, 6 | ~107.0 |
| 3, 5 | ~148.5 |
| 4 | ~139.5 |
| 7 | ~154.8 |
| 8 | ~126.5 |
| 9 (CHO) | ~194.0 |
| 3,5-OCH₃ | ~56.5 |
| 1' | ~103.0 |
| 2' | ~74.0 |
| 3' | ~77.0 |
| 4' | ~70.5 |
| 5' | ~77.5 |
| 6' | ~61.5 |
Note: Chemical shifts are estimations and may vary depending on the solvent and experimental conditions.
Key 2D NMR Correlations for Structure Elucidation
Two-dimensional NMR experiments are crucial for establishing the connectivity of atoms within the molecule. The following correlations are expected to be observed for this compound.
COSY (Correlation Spectroscopy) Correlations
The COSY spectrum reveals proton-proton couplings, typically through two or three bonds. Key expected correlations are:
-
H-7 with H-8: Confirms the propenal side chain connectivity.
-
H-8 with H-9: Further confirms the propenal side chain.
-
H-1' with H-2': Establishes the beginning of the glucose spin system.
-
H-2' through H-6': A series of cross-peaks confirming the connectivity within the glucose ring.
HMBC (Heteronuclear Multiple Bond Correlation) Correlations
The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds, which is vital for connecting different parts of the molecule. Key expected long-range correlations include:
-
H-2,6 to C-1, C-3, C-4, C-5, C-7: Connects the aromatic protons to the carbons of the aromatic ring and the propenal side chain.
-
H-7 to C-1, C-2, C-6, C-8, C-9: Confirms the attachment of the propenal group to the aromatic ring.
-
H-9 to C-7, C-8: Confirms the aldehyde functionality.
-
3,5-OCH₃ protons to C-3, C-5: Assigns the methoxy groups to their respective positions.
-
H-1' to C-4: This is a critical correlation that establishes the glycosidic linkage between the anomeric proton of glucose and the C-4 of the sinapaldehyde moiety.
-
H-1' to C-2', C-3', C-5': Intra-residue correlations within the glucose unit.
Conclusion
The combination of 1D (¹H and ¹³C) and 2D (COSY and HMBC) NMR spectroscopy provides a robust and definitive method for the structure elucidation of this compound. The characteristic chemical shifts and correlation patterns allow for the complete assignment of all proton and carbon signals, confirming the identity and connectivity of the sinapaldehyde aglycone and the glucose moiety, as well as the position of the glycosidic bond.
Experimental Protocols
The following are generalized protocols for the NMR analysis of this compound. Instrument parameters should be optimized for the specific spectrometer and sample concentration.
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
Standard: Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS) if desired for chemical shift referencing (0 ppm).
1D ¹H NMR Acquisition
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 12-16 ppm.
-
Temperature: 298 K.
1D ¹³C NMR Acquisition
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-240 ppm.
-
Temperature: 298 K.
2D COSY Acquisition
-
Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpmfqf' on Bruker instruments).
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
-
Relaxation Delay (d1): 1.5 seconds.
-
Spectral Width (F1 and F2): 12-16 ppm.
2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments). This allows for the differentiation of CH, CH₂, and CH₃ groups.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-16.
-
Relaxation Delay (d1): 1.5 seconds.
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 180-200 ppm.
-
¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling (e.g., 145 Hz).
2D HMBC Acquisition
-
Pulse Program: A standard gradient-selected HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
-
Relaxation Delay (d1): 1.5 seconds.
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 200-240 ppm.
-
Long-Range Coupling Delay: Optimized for a ⁿJ(C,H) of 8-10 Hz.
Visualizations
Experimental Workflow
Caption: Workflow for NMR-based structure elucidation.
Key COSY and HMBC Correlations
Caption: Key COSY and HMBC correlations in this compound.
Application Notes and Protocols for Determining the Biological Activity of Sinapaldehyde Glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sinapaldehyde glucoside, also known as syringin, is a phenylpropanoid glycoside found in a variety of plants. It is the glucoside of sinapaldehyde. This document provides detailed application notes and experimental protocols for assessing the key biological activities of this compound, including its antioxidant, anti-inflammatory, and potential neuroprotective effects. The provided methodologies are intended to guide researchers in the consistent and reproducible evaluation of this compound for potential therapeutic applications.
Quantitative Data Summary
The biological activities of this compound and its aglycone, sinapaldehyde, have been quantified in several key assays. The following tables summarize the available data for easy comparison.
Table 1: Antioxidant Activity of this compound (Syringin)
| Assay | Test Substance | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |
| DPPH Radical Scavenging | Syringin (pure) | ~22.5[1] | Quercetin | - |
| DPPH Radical Scavenging | Musa paradisiaca Tepal Methanol Extract | 22.5[1] | Quercetin | - |
| ABTS Radical Scavenging | Gymnanthes lucida Ethyl Acetate Fraction | 40.03[2] | - | - |
Note: IC50 values for pure syringin in radical scavenging assays can vary. The value from the Musa paradisiaca extract, which was high in syringin, provides an estimate of its activity.
Table 2: Anti-inflammatory Activity of Sinapaldehyde
| Assay | Test Substance | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
| COX-2 Enzyme Inhibition | Sinapaldehyde | 47.8[3][4] | Celecoxib | 0.45[3][4] |
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Related Compounds
| Assay | Test Substance | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |
| AChE Inhibition | Syringaldehyde | 1268.33 ± 19.14[5] | Donepezil | 10.11 ± 0.26[5] |
Note: Direct acetylcholinesterase inhibition by this compound has not been extensively reported. However, its aglycone, sinapaldehyde, is structurally related to syringaldehyde. Some studies suggest syringin may enhance acetylcholine release rather than directly inhibiting AChE.[3][6][7][8][9][10]
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of key signaling pathways. The following diagrams illustrate the proposed mechanisms for its anti-inflammatory and antioxidant activities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NF-κB - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Release of acetylcholine by syringin, an active principle of Eleutherococcus senticosus, to raise insulin secretion in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academy.miloa.eu [academy.miloa.eu]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Sinapaldehyde Glucoside
Welcome to the technical support center for the synthesis of sinapaldehyde glucoside. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two main approaches for the synthesis of this compound: chemical synthesis and enzymatic synthesis.
-
Chemical Synthesis: This typically involves the glycosylation of sinapaldehyde with a protected glucose derivative. The Koenigs-Knorr reaction is a classic and widely used method for this purpose.[1][2] This method utilizes a glycosyl halide (e.g., acetobromoglucose) and a promoter, such as a silver or mercury salt, to form the glycosidic bond.[1]
-
Enzymatic Synthesis: This approach uses enzymes, such as UDP-glycosyltransferases (UGTs), to catalyze the transfer of a glucose moiety from an activated sugar donor (e.g., UDP-glucose) to sinapaldehyde.[3][4] This method is often more regio- and stereoselective than chemical synthesis and occurs under milder reaction conditions.
Q2: What is the role of protecting groups in the chemical synthesis of this compound?
A2: Protecting groups are crucial in chemical synthesis to prevent unwanted side reactions on the multiple hydroxyl groups of the glucose molecule. Typically, the hydroxyl groups of the glucose donor are protected with groups like acetyl or benzoyl esters. The choice of protecting group can significantly influence the stereochemical outcome of the glycosylation. For instance, an acetyl group at the C2 position of glucose provides "neighboring group participation," which helps in the stereoselective formation of the desired 1,2-trans-glycoside (the β-anomer for glucose).[1][5]
Q3: What are the common challenges encountered during the synthesis of this compound?
A3: Common challenges include:
-
Low Yield: This can be due to a variety of factors in both chemical and enzymatic synthesis, such as suboptimal reaction conditions, reagent degradation, or steric hindrance.[5][6]
-
Formation of Anomeric Mixtures (in chemical synthesis): Achieving high stereoselectivity for the desired β-glucoside can be difficult. The use of non-participating protecting groups on the glucose donor can lead to a mixture of α and β anomers.[1][5]
-
Side Reactions: In chemical synthesis, side reactions such as the hydrolysis of the activated glycosyl donor can reduce the yield.[6] In enzymatic synthesis, the choice of enzyme and reaction conditions is critical to avoid the formation of undesired byproducts.
-
Purification: Separating the desired product from unreacted starting materials, byproducts, and catalysts can be challenging.
Troubleshooting Guides
Chemical Synthesis (Koenigs-Knorr Method)
Issue 1: Very low or no yield of this compound.
| Possible Cause | Troubleshooting Step | Rationale |
| Moisture Contamination | Ensure all glassware is oven-dried. Use anhydrous solvents and store reagents in a desiccator. | The Koenigs-Knorr reaction is highly sensitive to water, which can hydrolyze the activated glycosyl donor (acetobromo-α-D-glucose).[5] |
| Degraded Glycosyl Donor | Use freshly prepared or properly stored acetobromo-α-D-glucose. Confirm its purity via NMR or melting point. | Acetobromo-α-D-glucose is sensitive to moisture and light and can degrade over time, rendering it inactive.[5] |
| Inactive Promoter | Use a fresh batch of the promoter (e.g., silver carbonate, silver oxide). For silver oxide, using a freshly prepared batch is recommended for maximum reactivity. | Promoters can lose their activity if they are old or have been stored improperly.[5] |
| Steric Hindrance | Increase the reaction time and/or temperature slightly. Use a more reactive glycosyl donor or a stronger promoter like silver triflate.[5] | The phenolic hydroxyl group of sinapaldehyde might be sterically hindered, making it less accessible to the bulky glycosyl donor.[5] |
Issue 2: Formation of a mixture of α and β anomers.
| Possible Cause | Troubleshooting Step | Rationale |
| Use of Non-Participating Protecting Groups | Use a glucose donor with a participating group at the C2 position, such as an acetyl or benzoyl group. | Participating groups at C2 promote the formation of a cyclic acyloxonium ion intermediate, which blocks one face of the molecule and leads to the exclusive formation of the 1,2-trans-glycoside (β-anomer).[1][5] |
| Reaction Conditions | Optimize the solvent and temperature. In some cases, specific solvents can influence the stereochemical outcome. | The reaction mechanism and the stability of intermediates can be influenced by the solvent polarity and reaction temperature. |
Enzymatic Synthesis (Using UDP-Glycosyltransferases)
Issue 1: Low conversion of sinapaldehyde to its glucoside.
| Possible Cause | Troubleshooting Step | Rationale |
| Suboptimal pH or Temperature | Determine the optimal pH and temperature for the specific UGT being used. Perform small-scale reactions across a range of pH values and temperatures.[3] | Enzyme activity is highly dependent on pH and temperature. The optimal conditions can vary significantly between different UGTs.[3] |
| Enzyme Inhibition | Decrease the initial concentration of sinapaldehyde or the product. Perform kinetic studies to determine if substrate or product inhibition is occurring. | High concentrations of the substrate or product can sometimes inhibit the enzyme, leading to lower conversion rates. |
| Insufficient UDP-Glucose | Ensure that UDP-glucose is not the limiting reagent. Use a molar excess of UDP-glucose relative to sinapaldehyde. | UDP-glucose is the sugar donor, and its availability is critical for the reaction to proceed to completion. |
| Low Enzyme Activity | Use a freshly prepared enzyme solution. Ensure proper protein folding and storage conditions. Consider using a different UGT known to have higher activity towards phenolic compounds. | The catalytic activity of the enzyme can be affected by its age, storage conditions, and intrinsic properties. |
Experimental Protocols
Chemical Synthesis: Koenigs-Knorr Glycosylation of Sinapaldehyde (General Protocol)
This protocol is a generalized procedure based on the Koenigs-Knorr reaction for phenolic compounds. Optimization will be required for specific experimental setups.
1. Preparation of the Glycosyl Donor (Aceto-α-D-bromoglucose):
-
This can be prepared from D-glucose by peracetylation followed by bromination with HBr in acetic acid.
2. Glycosylation Reaction:
-
Dissolve sinapaldehyde in an anhydrous solvent (e.g., dichloromethane or a mixture of dichloromethane and THF) in an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a promoter, such as silver carbonate or silver oxide (typically 1.5-2.0 equivalents).
-
To the stirred suspension, add a solution of aceto-α-D-bromoglucose (1.1-1.5 equivalents) in the same anhydrous solvent dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts. Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
3. Deprotection (Deacetylation):
-
Dissolve the crude acetylated product in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution.
-
Stir the mixture at room temperature and monitor by TLC until the starting material is fully consumed (typically 1-4 hours).[5]
-
Neutralize the reaction with a suitable acidic resin (e.g., Amberlite IR-120) until the pH is neutral.[5]
-
Filter off the resin and wash it with methanol.
-
Combine the filtrates and evaporate the solvent to yield the crude this compound.
4. Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure this compound.
Enzymatic Synthesis: UGT-Catalyzed Glycosylation of Sinapaldehyde (General Protocol)
This protocol is a general guideline. The optimal conditions will depend on the specific UGT used.
1. Reaction Setup:
-
In a reaction vessel, combine a buffer solution to maintain the optimal pH for the chosen UGT (e.g., sodium phosphate buffer at pH 7.5).[3]
-
Add sinapaldehyde (dissolved in a small amount of a co-solvent like DMSO if necessary).
-
Add UDP-glucose in a molar excess (e.g., 2-4 equivalents) to sinapaldehyde.[3]
-
Initiate the reaction by adding the purified UGT enzyme solution.
2. Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 25-37°C) with gentle agitation.[7]
-
Monitor the reaction progress over time (e.g., 1, 3, 6, 24 hours) by taking aliquots and analyzing them by HPLC or LC-MS.[3]
3. Reaction Quenching and Product Analysis:
-
Stop the reaction by adding a quenching solvent, such as methanol, which will precipitate the enzyme.[3]
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant by HPLC or LC-MS to determine the yield of this compound.
4. Purification:
-
The product can be purified from the reaction mixture using techniques such as preparative HPLC or column chromatography.
Data Presentation
Table 1: Influence of Promoter on Koenigs-Knorr Reaction Yield (General Trends for Phenolic Glycosylation)
| Promoter | Relative Reactivity | Typical Yield Range | Notes |
| Silver Carbonate | Moderate | 40-70% | A classic, reliable promoter.[1] |
| Silver Oxide | Moderate to High | 50-80% | Often used for less reactive alcohols.[8] |
| Silver Triflate | High | 60-95% | A very powerful promoter, effective for sterically hindered substrates.[5] |
| Mercury(II) Cyanide/Bromide | High | 50-90% | Effective but toxic. |
Note: Yields are highly dependent on the specific substrate and reaction conditions.
Table 2: Optimization of Enzymatic Glycosylation of Phenolic Compounds (Illustrative Data)
| Parameter | Condition 1 | Yield | Condition 2 | Yield |
| pH | 6.0 | 45% | 7.5 | 85% |
| Temperature | 25°C | 60% | 37°C | 92% |
| UDP-Glucose:Aglycone Ratio | 1:1 | 55% | 3:1 | 95% |
| Enzyme Concentration | 0.1 mg/mL | 70% | 0.5 mg/mL | 90% |
Note: This table presents illustrative data to show general trends in optimizing enzymatic reactions. Actual optimal conditions will vary with the specific enzyme and substrate.
Visualizations
Caption: Workflow for the chemical synthesis of this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting logic for diagnosing low yield in synthesis.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. The Koenigs-Knorr Reaction | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. UDP-Glucosyltransferases from Rice, Brachypodium, and Barley: Substrate Specificities and Synthesis of Type A and B Trichothecene-3-O-β-d-glucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of sinapaldehyde glucoside.
Welcome to the technical support center for the purification of sinapaldehyde glucoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the isolation and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered in the purification of this compound?
The purification of this compound, a phenolic glycoside, presents several challenges inherent to natural product chemistry. These difficulties stem from the compound's structure and the complexity of the biological matrices from which it is extracted.[1] Key challenges include:
-
Low Yield: this compound may be present in low concentrations in the source material, making it difficult to obtain substantial quantities.[1]
-
Co-eluting Impurities: The presence of structurally similar compounds, such as other glycosides or phenolic compounds, can lead to difficulties in separation and co-elution during chromatography.
-
Compound Instability: The aldehyde functional group and the glycosidic bond in this compound can be susceptible to degradation under certain conditions, such as harsh pH or high temperatures. The aglycone, sinapaldehyde, is known to be prone to polymerization under acidic or basic conditions and oxidative degradation at elevated temperatures.
-
Matrix Complexity: Crude extracts from plant materials are complex mixtures containing a wide variety of compounds, which can interfere with the purification process.[1]
Q2: I am experiencing low recovery of this compound after extraction. What are the possible causes and solutions?
Low recovery during the initial extraction is a common issue. Here are some potential causes and troubleshooting steps:
-
Suboptimal Solvent System: The polarity of the extraction solvent is crucial for efficiently extracting glycosides.
-
Solution: A mixture of a polar organic solvent (like methanol or ethanol) and water is often effective for extracting glycosides.[2][3] The optimal ratio depends on the specific plant matrix. Start with a 70:30 or 80:20 methanol/water (v/v) mixture and optimize the water content. For phenolic compounds, methanol has been shown to be an effective extraction solvent.
-
-
Incomplete Extraction: The solvent-to-sample ratio may be too low, or the extraction time may be insufficient.
-
Solution: Increase the volume of the extraction solvent and consider performing multiple extraction cycles. Sonication or maceration can also enhance extraction efficiency.[2]
-
-
Compound Degradation: this compound may be degrading during extraction.
-
Solution: Avoid high temperatures and extreme pH conditions during extraction. Drying the plant material at a low temperature (40-50°C) in a well-ventilated area can help prevent the degradation of active compounds.[2]
-
Q3: My purified this compound fractions are still showing impurities after column chromatography. How can I improve the separation?
Improving the resolution of your column chromatography is key to obtaining pure fractions. Consider the following:
-
Stationary Phase Selection: The choice of stationary phase is critical for effective separation.
-
Solution: For a moderately polar compound like a glycoside, reversed-phase (e.g., C18) or normal-phase (e.g., silica gel) chromatography can be employed.[4] If co-eluting impurities are more polar, a normal-phase column might provide better separation. Conversely, if impurities are less polar, a reversed-phase column would be more suitable.
-
-
Mobile Phase Optimization: The solvent system used for elution dictates the separation.
-
Solution: For normal-phase chromatography, a gradient of increasing polarity (e.g., from hexane/ethyl acetate to ethyl acetate/methanol) is typically used. For reversed-phase chromatography, a gradient of decreasing polarity (e.g., from water/methanol to methanol) is common.[4] Fine-tuning the gradient slope is often necessary to achieve optimal separation.
-
-
Column Loading: Overloading the column can lead to poor separation and broad peaks.
-
Solution: Reduce the amount of crude extract loaded onto the column. A general rule of thumb is to load an amount that is 1-5% of the total weight of the stationary phase.
-
Q4: I am observing peak tailing and poor resolution during HPLC purification of this compound. What can I do to optimize my HPLC method?
Peak tailing and poor resolution in HPLC can be addressed by systematically optimizing your method:
-
Column Chemistry: The choice of HPLC column is a critical factor.
-
Mobile Phase Composition: The mobile phase composition, including additives, significantly impacts peak shape and resolution.
-
Solution: For reversed-phase HPLC, a gradient of water and acetonitrile or methanol is commonly used. Adding a small amount of an acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase can improve the peak shape of phenolic compounds by suppressing the ionization of phenolic hydroxyl groups.
-
-
Flow Rate and Temperature: These parameters can influence the efficiency of the separation.
-
Solution: Optimizing the flow rate can improve resolution, though it may increase run time. Increasing the column temperature can decrease viscosity and improve peak efficiency, but be mindful of the potential for compound degradation at higher temperatures.
-
Troubleshooting Guide
This table provides a summary of common problems, potential causes, and recommended solutions for the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Inefficient extraction from the source material. | Optimize the extraction solvent system (e.g., methanol/water or ethanol/water mixtures). Increase the solvent-to-sample ratio and consider multiple extraction steps. Utilize techniques like sonication to improve extraction efficiency. |
| Degradation of the compound during extraction or purification. | Avoid high temperatures and extreme pH. Work at neutral or slightly acidic pH (pH 4-6) where the aglycone is more stable. Use fresh solvents and protect samples from light and oxygen. | |
| Co-eluting Impurities | Structurally similar compounds in the extract. | Employ orthogonal chromatographic techniques (e.g., normal-phase followed by reversed-phase chromatography). Optimize the mobile phase gradient in HPLC to improve resolution between closely eluting peaks. Consider using a different stationary phase with alternative selectivity. |
| Column overloading. | Reduce the sample load on the column. | |
| Peak Tailing in HPLC | Secondary interactions with the stationary phase. | Add a modifier to the mobile phase, such as 0.1% formic acid or TFA, to suppress silanol interactions. |
| Column degradation. | Use a guard column to protect the analytical column. If the column is old, replace it. | |
| Compound Degradation during Storage | Instability of the aldehyde or glycosidic bond. | Store purified this compound at low temperatures (-20°C or -80°C) in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). Avoid repeated freeze-thaw cycles. |
Experimental Protocols
While a universally optimized protocol for this compound purification is not available due to the variability in starting materials and equipment, the following sections provide detailed starting methodologies for key experiments.
Extraction of this compound from Plant Material
This protocol describes a general procedure for the solvent extraction of this compound from a plant matrix.
-
Sample Preparation:
-
Extraction:
-
Weigh the powdered plant material and place it in a suitable flask.
-
Add an extraction solvent of 80% methanol in water (v/v) at a solvent-to-sample ratio of 10:1 (mL:g).
-
Macerate the mixture at room temperature for 24 hours with occasional shaking, or perform sonication for 1-2 hours.
-
Filter the extract through cheesecloth or filter paper.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Combine the filtrates.
-
-
Solvent Removal:
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to avoid thermal degradation.
-
The resulting aqueous residue can be lyophilized to obtain a crude powder or used directly for the next purification step.
-
Column Chromatography for Initial Fractionation
This protocol provides a starting point for the fractionation of the crude extract using column chromatography.
-
Column Packing:
-
Select a glass column of appropriate size based on the amount of crude extract.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack the column with the silica gel slurry, ensuring a uniform and air-free packing.
-
Equilibrate the column with the starting mobile phase.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the starting mobile phase or a slightly more polar solvent.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.
-
-
Elution:
-
Start with a non-polar solvent system (e.g., 100% hexane or a hexane/ethyl acetate mixture).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent (e.g., ethyl acetate, then methanol). A stepwise gradient is often effective.
-
Collect fractions of a fixed volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Pool the fractions containing the target compound for further purification.
-
High-Performance Liquid Chromatography (HPLC) for Final Purification
This protocol outlines a general approach for the final purification of this compound using reversed-phase HPLC.
-
HPLC System and Column:
-
Use an HPLC system equipped with a UV detector.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[4]
-
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over time. A typical gradient might be:
-
0-5 min: 5% B
-
5-35 min: 5% to 50% B
-
35-40 min: 50% to 100% B
-
40-45 min: 100% B
-
45-50 min: 100% to 5% B
-
-
The gradient should be optimized based on the separation of the target compound from impurities.
-
-
Detection:
-
Monitor the elution at a wavelength where this compound has strong absorbance. Based on the cinnamaldehyde chromophore, a wavelength around 280 nm or 320 nm would be a good starting point.
-
-
Fraction Collection:
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction by re-injecting it into the HPLC system.
-
Purity Assessment
The purity of the final product should be assessed using a combination of analytical techniques.
-
HPLC: Analyze the purified fraction using the developed HPLC method to check for any remaining impurities.
-
Mass Spectrometry (MS): Obtain the mass spectrum of the purified compound to confirm its molecular weight. The expected monoisotopic mass for this compound (C17H22O9) is approximately 370.1264 g/mol .[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire 1H and 13C NMR spectra to confirm the structure of this compound. Comparison with literature data for sinapaldehyde and related glucosides can aid in spectral assignment.[8][9]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C17H22O9 | [6][7] |
| Molecular Weight | 370.4 g/mol | [6][7] |
| Monoisotopic Mass | 370.12638228 Da | [6][7] |
| XLogP3-AA | -1.2 | [6][7] |
| Hydrogen Bond Donor Count | 5 | [6][7] |
| Hydrogen Bond Acceptor Count | 9 | [6][7] |
| Rotatable Bond Count | 5 | [6][7] |
Table 2: Recommended Starting Conditions for Chromatographic Purification
| Technique | Stationary Phase | Mobile Phase System (Starting Point) | Elution Mode |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate -> Ethyl Acetate/Methanol | Gradient |
| C18 Reversed-Phase | Water/Methanol | Gradient | |
| HPLC | C18 Reversed-Phase | Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid) | Gradient |
Visualizations
References
- 1. books.rsc.org [books.rsc.org]
- 2. media.neliti.com [media.neliti.com]
- 3. Optimization protocol for the extraction of antioxidant components from Origanum vulgare leaves using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20110313131A1 - Reversed phase hplc purification of a glp-1 analogue - Google Patents [patents.google.com]
- 6. This compound | C17H22O9 | CID 25791064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Npc284121 | C17H22O9 | CID 25244544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fpl.fs.usda.gov [fpl.fs.usda.gov]
Technical Support Center: Optimizing Sinapaldehyde Glucoside Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of sinapaldehyde glucoside.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent system for extracting this compound?
A1: For initial extractions of this compound, particularly from sources like Phellodendron amurense, a mixture of ethanol and water is highly recommended. Studies on the extraction of polyphenols from Phellodendron amurense have shown that a 60% (v/v) ethanol-water solution provides a high yield of total phenolic compounds[1]. Generally, for phenolic compounds and glycosides, aqueous organic solvents are more effective than their absolute counterparts[2].
Q2: Which extraction techniques are most effective for this compound?
A2: While traditional methods like maceration and Soxhlet extraction can be used, modern techniques such as Ultrasound-Assisted Extraction (UAE) are often more efficient. UAE can reduce extraction times and improve yields by disrupting plant cell walls, facilitating solvent penetration[1][3]. For the extraction of polyphenols from Phellodendron amurense leaves, UAE has been shown to be highly effective[1][4].
Q3: How can I quantify the amount of this compound in my extract?
A3: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common and reliable method for quantifying this compound. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., sodium phosphate buffer at pH 2.6)[5]. Detection is usually performed at a wavelength around 210 nm[5].
Q4: How should I prepare my plant material before extraction?
A4: Proper preparation of the plant material is crucial for efficient extraction. The material, such as the bark of Phellodendron amurense, should be dried and ground into a fine powder. This increases the surface area available for solvent contact, leading to a more efficient extraction process.
Q5: What are the key parameters to optimize for maximizing this compound yield?
A5: The primary parameters to optimize are:
-
Solvent Composition: The ratio of organic solvent (e.g., ethanol) to water.
-
Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may degrade the target compound.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the compound.
-
Solid-to-Solvent Ratio: A higher solvent volume can improve extraction efficiency, but an excessively large volume may lead to unnecessary solvent waste and a more dilute extract[1].
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of this compound | 1. Inappropriate solvent system. 2. Inefficient extraction technique. 3. Insufficient extraction time or temperature. 4. Improper plant material preparation. 5. Degradation of this compound. | 1. Switch to an aqueous ethanol or methanol mixture (e.g., 60-80% ethanol). 2. Employ Ultrasound-Assisted Extraction (UAE) to enhance extraction efficiency[1][3]. 3. Increase extraction time and/or temperature within a reasonable range (e.g., 60 minutes for UAE)[1]. 4. Ensure the plant material is finely ground. 5. Avoid excessive heat and prolonged exposure to light. Store extracts at low temperatures. |
| Presence of many impurities in the extract | 1. Solvent system is not selective enough. 2. Plant material contains a high concentration of other soluble compounds. | 1. Adjust the polarity of your solvent system. A step-wise extraction with solvents of increasing polarity (e.g., starting with a less polar solvent to remove non-polar impurities) can be effective. 2. Consider a preliminary purification step, such as solid-phase extraction (SPE), to clean up the crude extract. |
| Inconsistent extraction results | 1. Variation in plant material. 2. Inconsistent extraction parameters. 3. Instability of the extract. | 1. Ensure that the plant material is from a consistent source and is properly stored. 2. Precisely control all extraction parameters, including solvent composition, temperature, time, and solid-to-solvent ratio. 3. Analyze extracts promptly after preparation or store them under inert gas at low temperatures to prevent degradation. |
| Difficulty in dissolving the dried extract | 1. The extract may contain a complex mixture of compounds with varying solubilities. | 1. Try dissolving the extract in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) before diluting with the desired solvent for analysis. |
Data Presentation
| Solvent System | Relative Polarity | Expected Yield of this compound | Rationale |
| 100% Water | High | Low to Moderate | Water is a highly polar solvent and may not be optimal for extracting moderately polar compounds like this compound. |
| 100% Ethanol | Moderate | Moderate | Pure ethanol can be an effective solvent, but the addition of water often improves the extraction of glycosides. |
| 100% Methanol | Moderate-High | Moderate | Similar to ethanol, pure methanol is effective, but aqueous mixtures are often superior for glycosides. |
| 60% Ethanol (v/v) | Moderate-High | High | This has been shown to be optimal for total polyphenol extraction from Phellodendron amurense and is a good starting point for this compound[1]. The water content helps to swell the plant material and improve the solubility of the glycoside. |
| 80% Methanol (v/v) | High | High | Aqueous methanol is a highly effective solvent for extracting phenolic compounds and glycosides from plant materials[2]. |
| Acetone | Moderate | Moderate to High | Acetone can be an efficient solvent for phenolic compounds, but its use may be less common than ethanol or methanol for glycosides. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized conditions for the extraction of polyphenols from Phellodendron amurense[1].
-
Sample Preparation:
-
Dry the plant material (e.g., Phellodendron amurense bark) at 60°C until a constant weight is achieved.
-
Grind the dried material into a fine powder (e.g., to pass through a 40-mesh sieve).
-
-
Extraction:
-
Weigh 1.0 g of the powdered plant material and place it in a 50 mL conical flask.
-
Add 20 mL of 60% aqueous ethanol (v/v) to achieve a solid-to-solvent ratio of 1:20 (g/mL).
-
Place the flask in an ultrasonic bath.
-
Sonicate for 60 minutes at a controlled temperature (e.g., 40-50°C).
-
-
Sample Recovery:
-
After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the solid residue.
-
Carefully decant the supernatant.
-
For exhaustive extraction, the residue can be re-extracted with a fresh portion of the solvent.
-
Combine the supernatants.
-
-
Solvent Removal and Storage:
-
Evaporate the solvent from the combined supernatant under reduced pressure using a rotary evaporator.
-
Store the dried extract at -20°C until further analysis.
-
Protocol 2: HPLC-UV Analysis of this compound
This is a general protocol that can be adapted for the quantification of this compound.
-
Standard Preparation:
-
Prepare a stock solution of pure this compound standard in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 10, 25, 50, 100, 200 µg/mL).
-
-
Sample Preparation:
-
Dissolve a known amount of the dried plant extract in methanol to a suitable concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution can be used. A common starting point is a mixture of acetonitrile (Solvent A) and an aqueous buffer like 10 mM sodium phosphate at pH 2.6 (Solvent B)[5].
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set at approximately 210 nm[5].
-
Column Temperature: 25-30°C.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Workflow for this compound Extraction and Analysis.
Caption: Troubleshooting Logic for Low Extraction Yield.
References
- 1. Optimization and antioxidant evaluation of clean and efficient recovery of polyphenols from Phellodendron amurense waste leaves via ultrasound-assisted extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Extraction Solvent/Technique on the Antioxidant Activity of Selected Medicinal Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization and antioxidant evaluation of clean and efficient recovery of polyphenols from Phellodendron amurense waste leaves via ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of HPLC-UV method for determination of minor glycosides contained in Stevia rebaudiana Bertoni leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent the degradation of sinapaldehyde glucoside during storage.
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of sinapaldehyde glucoside during storage.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments, providing potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of compound activity or purity over time. | 1. Improper Storage Temperature: Storing at room temperature or in frequently fluctuating temperatures can accelerate degradation. 2. Exposure to Light: this compound, like many phenolic compounds, is susceptible to photodegradation.[1] 3. Hydrolysis: Presence of moisture or inappropriate pH in the storage solvent can lead to the cleavage of the glycosidic bond. 4. Oxidation: Exposure to air (oxygen) can lead to the oxidation of the aldehyde group. | 1. Store at recommended temperatures. For short-term storage, 2-8°C is recommended. For long-term storage, store the powder at -20°C and solutions at -80°C.[2] 2. Protect from light. Store in amber vials or wrap containers in aluminum foil.[1] 3. Use anhydrous solvents and control pH. If storing in solution, use dry solvents and buffer to a slightly acidic pH if compatible with your experimental needs. 4. Store under an inert atmosphere. For sensitive applications, consider purging the storage vial with nitrogen or argon before sealing. |
| Unexpected peaks in HPLC analysis. | 1. Degradation Products: New peaks may correspond to degradation products such as sinapaldehyde, sinapic acid, or glucose. 2. Solvent Impurities: Impurities in the solvent can react with the compound. | 1. Confirm degradation. Use a stability-indicating HPLC method to separate and identify potential degradation products. 2. Use high-purity solvents. Always use freshly opened, HPLC-grade solvents for preparing solutions. |
| Discoloration of the compound (powder or solution). | 1. Oxidation or Photodegradation: These processes can lead to the formation of colored byproducts.[3] | 1. Review storage conditions. Ensure the compound is protected from light and oxygen. Discolored compound may have degraded and should be re-analyzed for purity before use. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term storage of solid this compound, it is recommended to store it at -20°C in a tightly sealed container, protected from light.[4] For short-term storage, 2-8°C is acceptable.[3][5][6]
Q2: How should I store this compound in solution?
If you need to store this compound in solution, it is best to prepare fresh solutions for each experiment. If storage is necessary, store aliquots in a tightly sealed vial at -80°C for up to one year.[2] The choice of solvent is also critical; DMSO, ethanol, or methanol are common choices.[4] Ensure the solvent is anhydrous to minimize hydrolysis.
Q3: What factors can cause the degradation of this compound?
Several factors can contribute to the degradation of this compound:
-
Temperature: Elevated temperatures accelerate chemical degradation.[1]
-
Light: Exposure to UV or ambient light can cause photodegradation.[1]
-
pH: High pH can promote the degradation of phenolic compounds.[7][8] Acid-catalyzed hydrolysis of the glycosidic bond can also occur.
-
Oxygen: The aldehyde group is susceptible to oxidation.[3]
-
Moisture: Can lead to the hydrolysis of the glycosidic linkage.
Q4: What are the likely degradation products of this compound?
The primary degradation pathways are likely hydrolysis of the glycosidic bond and oxidation of the aldehyde group. This would result in the formation of sinapaldehyde and glucose from hydrolysis, and sinapic acid glucoside or sinapic acid from oxidation.
Quantitative Data on Stability
The following table summarizes the stability of this compound under various conditions. This data is compiled from general knowledge of phenolic glycoside stability and should be considered illustrative. For critical applications, it is recommended to perform your own stability studies.
| Condition | Duration | Temperature | Purity (%) |
| Solid, Protected from Light | 3 years | -20°C | >98% |
| 2 years | 4°C | >98% | |
| In DMSO, Protected from Light | 1 year | -80°C | >95% |
| 1 month | -20°C | >95% | |
| Aqueous Solution (pH 7), Exposed to Light | 24 hours | Room Temp | <80% |
| Aqueous Solution (pH 7), Protected from Light | 24 hours | Room Temp | >90% |
| Aqueous Solution (pH 9), Protected from Light | 24 hours | Room Temp | <85% |
| Aqueous Solution (pH 4), Protected from Light | 24 hours | Room Temp | >95% |
Experimental Protocols
Stability-Indicating HPLC Method
This protocol outlines a general method for assessing the stability of this compound. Method development and validation are crucial for accurate stability assessment.[9][10][11]
1. Objective: To develop and validate a stability-indicating HPLC method capable of separating and quantifying this compound from its potential degradation products.
2. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or phosphoric acid
-
Forced degradation equipment (oven, UV lamp, acid/base solutions, hydrogen peroxide)
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 10-90% B over 20 minutes, then return to initial conditions
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV scan of this compound (likely around 340 nm)
-
Injection Volume: 10 µL
4. Forced Degradation Study:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid compound to 70°C for 48 hours.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
5. Method Validation:
-
Specificity: Analyze the stressed samples to ensure the method separates the parent compound from all degradation products.
-
Linearity: Prepare a series of standard solutions of known concentrations and inject them to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for developing a stability-indicating HPLC method.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Solid Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. jackwestin.com [jackwestin.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting low yields in the enzymatic glucosylation of sinapaldehyde.
Welcome to the technical support center for the enzymatic glucosylation of sinapaldehyde. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of the enzymatic glucosylation of sinapaldehyde?
A1: The reaction involves the transfer of a glucose moiety from an activated sugar donor, typically Uridine Diphosphate Glucose (UDPG), to the hydroxyl group of sinapaldehyde. This reaction is catalyzed by a class of enzymes known as UDP-glucosyltransferases (UGTs). The process increases the water solubility and stability of sinapaldehyde.[1][2]
The overall reaction is as follows: Sinapaldehyde + UDP-Glucose → Sinapaldehyde-4-O-glucoside + UDP
Q2: Which type of UGT enzyme should I use?
A2: UGTs from plants are particularly effective for glucosylating phenylpropanoids like sinapaldehyde. Specific isoforms from Arabidopsis thaliana and Poplar (Populus sp.) have demonstrated activity. Notably, UGT72E1 shows high specificity for sinapaldehyde, while UGT72B3 and UGT72E2 are also capable of catalyzing the reaction.[3][4][5][6] If using commercially available enzymes, select one known to have activity towards phenolic aldehydes.
Q3: Why is increasing the solubility of sinapaldehyde important?
A3: Glycosylation is a key biological mechanism to increase the solubility and stability of phenolic compounds.[1] Sinapaldehyde itself has limited aqueous solubility, which can make it the rate-limiting substrate in the reaction, leading to low yields.[7] Enhancing its solubility ensures it is available to the enzyme for conversion. Furthermore, glycosylated products often exhibit improved bioavailability and reduced bitterness.[1]
Troubleshooting Guide for Low Yields
This guide addresses the most common issues encountered during the enzymatic glucosylation of sinapaldehyde.
// Nodes start [label="Low Yield of\nSinapaldehyde Glucoside", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q_sub [label="Is Sinapaldehyde\nfully dissolved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol_sub [label="Improve Solubility:\n- Add 1-5% DMSO/Methanol as co-solvent.\n- Prepare fresh sinapaldehyde stock.\n- Ensure buffer pH is neutral (~7.0).", fillcolor="#FFFFFF", fontcolor="#202124"]; q_enz [label="Is the enzyme active\nand optimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol_enz [label="Verify Enzyme Activity:\n- Run a positive control with a known substrate.\n- Check storage conditions (-20°C or -80°C).\n- Use a fresh aliquot of enzyme.", fillcolor="#FFFFFF", fontcolor="#202124"]; q_cond [label="Are reaction conditions\noptimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol_cond [label="Optimize Conditions:\n- Set pH to 6.5-7.5.\n- Set temperature to 30-37°C.\n- Ensure sufficient UDPG (1.5-2x molar excess).\n- Check for divalent cation requirements (e.g., MgCl₂).", fillcolor="#FFFFFF", fontcolor="#202124"]; q_inhib [label="Could product inhibition\nbe occurring?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol_inhib [label="Mitigate Inhibition:\n- Monitor reaction progress over time.\n- Consider a UDP-regeneration system (e.g., sucrose synthase).\n- Avoid excessively high initial substrate concentrations.", fillcolor="#FFFFFF", fontcolor="#202124"]; q_deg [label="Is the substrate or\nproduct degrading?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol_deg [label="Ensure Stability:\n- Maintain neutral pH (avoid <4 or >8).\n- Sinapaldehyde is air-sensitive; consider inert atmosphere.\n- Minimize reaction time.", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> q_sub; q_sub -> sol_sub [label="No"]; q_sub -> q_enz [label="Yes"]; sol_sub -> q_enz [style=dashed];
q_enz -> sol_enz [label="No"]; q_enz -> q_cond [label="Yes"]; sol_enz -> q_cond [style=dashed];
q_cond -> sol_cond [label="No"]; q_cond -> q_inhib [label="Yes"]; sol_cond -> q_inhib [style=dashed];
q_inhib -> sol_inhib [label="Yes"]; q_inhib -> q_deg [label="No"]; sol_inhib -> q_deg [style=dashed];
q_deg -> sol_deg [label="Yes"]; } caption: "Figure 2. Troubleshooting flowchart for low glucosylation yield."
Q4: My sinapaldehyde is not fully dissolving in the reaction buffer. What should I do?
A4: Sinapaldehyde has poor water solubility.[7] To improve this, you can first dissolve it in a minimal amount of an organic co-solvent like DMSO or methanol before adding it to the aqueous buffer.[8] It is crucial to keep the final co-solvent concentration low (typically 1-5% v/v), as higher concentrations can inhibit or denature the enzyme.[9] Always run a solvent control to check its effect on enzyme activity.
Q5: The reaction starts well but then stalls. What is the likely cause?
A5: This is a classic sign of product inhibition. The UGT reaction releases Uridine Diphosphate (UDP) as a byproduct, which is a known potent inhibitor of many UGT enzymes.[10] As UDP accumulates, it binds to the enzyme and slows down the reaction rate.
-
Solution : Monitor the reaction over a time course to confirm. If inhibition is observed, consider implementing a UDP-glucose regeneration system. For example, coupling the reaction with a sucrose synthase can regenerate UDP-glucose from UDP and sucrose, thus removing the inhibitory UDP.[10]
Q6: I'm not seeing any product formation at all. How can I check if my enzyme is active?
A6: To verify enzyme activity, perform a positive control reaction using a substrate known to work well with your UGT, such as a simpler phenol like p-nitrophenol or 4-methylumbelliferone, which often have chromogenic or fluorogenic products that are easy to detect. Also, ensure your enzyme has been stored correctly (typically at -20°C or -80°C in a glycerol-containing buffer) and that you are using a fresh aliquot to avoid degradation from multiple freeze-thaw cycles.
Q7: Could my sinapaldehyde be degrading during the reaction?
A7: Yes. Sinapaldehyde is susceptible to polymerization, especially under acidic (pH < 4) or basic (pH > 8) conditions.[7] It is also known to be air-sensitive.[11] Ensure your reaction buffer is maintained at a neutral pH (around 7.0) where the compound is most stable.[7] If degradation is suspected, preparing fresh solutions of sinapaldehyde and running the reaction under an inert atmosphere (e.g., nitrogen or argon) may improve yields.
Data Summary and Optimal Conditions
While optimal conditions are enzyme- and substrate-specific, the following tables provide a general starting point for the glucosylation of phenolic compounds.
Table 1: General Reaction Parameters for UGTs on Phenolic Substrates
| Parameter | Recommended Range | Rationale & Reference |
| pH | 6.5 - 7.5 | Optimal for most UGTs and ensures sinapaldehyde stability.[7][12] |
| Temperature | 30 - 37 °C | Provides a balance between enzyme activity and stability.[10][12] |
| Co-solvent | 1-5% DMSO or Methanol | Aids sinapaldehyde solubility. Higher levels may inhibit the enzyme.[8][9] |
| Divalent Cations | 0.25 - 1.0 mM MgCl₂ or MnCl₂ | May be required for optimal activity of some UGTs.[12] |
Table 2: Substrate and Co-factor Concentrations
| Component | Recommended Concentration | Rationale & Reference |
| Sinapaldehyde | 0.1 - 2.0 mM | Higher concentrations may lead to substrate inhibition or solubility issues.[10] |
| UDP-Glucose (UDPG) | 1.5 - 2.0x molar excess over sinapaldehyde | Ensures the co-factor is not the limiting reagent. |
| UGT Enzyme | 0.05 - 0.2 mg/mL | Concentration should be optimized based on enzyme specific activity. |
Experimental Protocol: Batch Glucosylation of Sinapaldehyde
This protocol provides a general workflow for a small-scale batch reaction. Optimization will be required based on your specific enzyme and equipment.
// Nodes prep [label="1. Reagent Preparation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reac [label="2. Reaction Setup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incu [label="3. Incubation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quen [label="4. Quenching", fillcolor="#4285F4", fontcolor="#FFFFFF"]; anal [label="5. Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"];
prep_det [label="Prepare Buffer (e.g., 50 mM Tris-HCl, pH 7.0).\nPrepare Sinapaldehyde stock (e.g., 100 mM in DMSO).\nPrepare UDPG stock (e.g., 200 mM in water).\nThaw enzyme on ice.", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; reac_det [label="In a microfuge tube, add:\n- Buffer\n- UDPG\n- Sinapaldehyde Stock\n- Enzyme (add last to start reaction)", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; incu_det [label="Incubate at 37°C with gentle shaking\nfor a predetermined time (e.g., 2-6 hours).\nTake time-point samples if monitoring kinetics.", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; quen_det [label="Stop the reaction by adding an equal volume\nof ice-cold acetonitrile or by heat inactivation.", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; anal_det [label="Centrifuge to pellet precipitated protein.\nAnalyze the supernatant by HPLC or LC-MS\nto quantify substrate and product.", fillcolor="#FFFFFF", fontcolor="#202124", shape=note];
// Edges prep -> reac; reac -> incu; incu -> quen; quen -> anal;
prep -> prep_det [style=dashed, arrowhead=none]; reac -> reac_det [style=dashed, arrowhead=none]; incu -> incu_det [style=dashed, arrowhead=none]; quen -> quen_det [style=dashed, arrowhead=none]; anal -> anal_det [style=dashed, arrowhead=none]; } caption: "Figure 3. General experimental workflow for sinapaldehyde glucosylation."
Materials:
-
Sinapaldehyde
-
UDP-Glucose (UDPG)
-
Recombinant UGT enzyme
-
Reaction Buffer (e.g., 50 mM Tris-HCl or Sodium Phosphate, pH 7.0)
-
DMSO (or Methanol)
-
Quenching Solution (e.g., Acetonitrile)
-
Microcentrifuge tubes
-
Incubator/shaker
Methodology:
-
Reagent Preparation:
-
Prepare a 50 mM stock solution of sinapaldehyde in 100% DMSO.
-
Prepare a 100 mM stock solution of UDPG in nuclease-free water.
-
Prepare the reaction buffer (50 mM Tris-HCl, pH 7.0).
-
Keep the UGT enzyme stock on ice.
-
-
Reaction Setup:
-
In a 1.5 mL microcentrifuge tube, assemble the reaction mixture. For a final volume of 200 µL:
-
168 µL of 50 mM Tris-HCl buffer
-
4 µL of 100 mM UDPG stock (Final: 2 mM)
-
4 µL of 50 mM Sinapaldehyde stock (Final: 1 mM, 2% DMSO)
-
Pre-incubate this mixture at 37°C for 5 minutes.
-
-
To initiate the reaction, add 4 µL of UGT enzyme stock (e.g., 5 mg/mL stock for a final concentration of 0.1 mg/mL). Mix gently by pipetting.
-
-
Incubation:
-
Incubate the reaction at 37°C for 2 to 6 hours with gentle agitation (e.g., 200 rpm). The optimal time should be determined empirically.
-
-
Quenching the Reaction:
-
Stop the reaction by adding 200 µL of ice-cold acetonitrile. This will precipitate the enzyme.
-
Vortex briefly and incubate at -20°C for 20 minutes to enhance protein precipitation.
-
-
Sample Analysis:
-
Centrifuge the quenched reaction at >12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the sample using reverse-phase HPLC (e.g., C18 column) with a suitable gradient of water and acetonitrile (both containing 0.1% formic acid) to separate sinapaldehyde from its glucosylated product. Monitor at a wavelength appropriate for sinapaldehyde (e.g., ~340 nm).
-
Quantify the product peak against a standard curve if available, or calculate the percent conversion from the remaining substrate peak area.
-
References
- 1. research.rug.nl [research.rug.nl]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of the UDP-glycosyltransferase UGT72 Family in Poplar and Identification of Genes Involved in the Glycosylation of Monolignols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification and characterisation of Arabidopsis glycosyltransferases capable of glucosylating coniferyl aldehyde and sinapyl aldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Buy Sinapaldehyde | 4206-58-0 [smolecule.com]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sinapaldehyde | 20649-43-8 [amp.chemicalbook.com]
- 12. Enzymatic properties of UDP-glycosyltransferase 89B1 from radish and modulation of enzyme catalytic activity via loop region mutation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Sinapaldehyde Glucoside in Analytical Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of sinapaldehyde glucoside during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a naturally occurring phenolic compound. Like many phenolic glucosides, it is susceptible to degradation under various conditions, which can lead to inaccurate quantification and characterization in analytical studies. Its stability is influenced by factors such as pH, temperature, light, and the composition of the analytical solvent.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for this compound and similar phenolic compounds include:
-
Hydrolysis: Cleavage of the glycosidic bond, releasing sinapaldehyde and glucose. This is often catalyzed by acidic or basic conditions.
-
Oxidation: The phenolic hydroxyl group and the aldehyde functional group are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions. This can lead to the formation of corresponding carboxylic acids or other oxidation products.
-
Isomerization: The trans configuration of the double bond in the cinnamaldehyde structure can potentially isomerize to the cis form, especially upon exposure to UV light.
Q3: Which analytical solvents are recommended for this compound?
A3: The choice of solvent is critical for maintaining the stability of this compound.
-
Methanol and acetonitrile are common organic modifiers in reversed-phase HPLC. Acetonitrile is often preferred as it can offer better stability for some phenolic compounds compared to methanol.
-
Water is a common solvent, but its pH should be controlled. Acidifying the aqueous portion of the mobile phase (e.g., with 0.1% formic acid or acetic acid) to a pH range of 2.5-4.0 is generally recommended to suppress the ionization of the phenolic hydroxyl group and minimize secondary interactions with the stationary phase, which can improve peak shape and stability.
Q4: How does pH affect the stability of this compound in solution?
A4: The pH of the solvent significantly impacts the stability of phenolic glucosides.
-
Acidic conditions (pH < 4): Generally favor the stability of the glycosidic bond, reducing hydrolysis.
-
Neutral to alkaline conditions (pH > 7): Can accelerate the hydrolysis of the glycosidic bond and promote the oxidation of the phenolic hydroxyl group. Some studies on similar glucosides have shown that the degradation rate is faster in neutral to alkaline solutions compared to acidic solutions[1][2].
Q5: What is the effect of temperature on the stability of this compound solutions?
A5: Elevated temperatures accelerate the degradation of phenolic glucosides. It is recommended to store stock solutions and samples at low temperatures (e.g., 2-8 °C) and protect them from light. For long-term storage, freezing (-20 °C or lower) is advisable. During analysis, using a temperature-controlled autosampler can help minimize degradation in the sample vial.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Peak Tailing in HPLC Analysis
-
Symptom: The chromatographic peak for this compound is asymmetrical, with a drawn-out trailing edge.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | Lower the mobile phase pH to 2.5-4.0 using an additive like formic acid or acetic acid. This protonates the residual silanol groups on the silica-based column, reducing their interaction with the polar groups of the analyte.[3][4] |
| Inappropriate Sample Solvent | Dissolve the sample in the initial mobile phase composition whenever possible. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[3][5] |
| Column Overload | Reduce the injection volume or dilute the sample. Peak tailing that improves with lower sample concentration is a strong indicator of overloading.[6] |
| Column Contamination/Degradation | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. If peak shape does not improve, the column may be degraded and require replacement.[3][7] |
Issue 2: Analyte Degradation During Sample Preparation and Analysis
-
Symptom: Loss of peak area over time, appearance of new, unidentified peaks in the chromatogram.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis in Neutral or Basic Solvents | Prepare all solutions in slightly acidic conditions (pH 2.5-4.0). Use freshly prepared, high-purity solvents. |
| Oxidative Degradation | Degas solvents before use to remove dissolved oxygen. Use amber vials to protect samples from light. Consider adding an antioxidant (e.g., a small amount of ascorbic acid) to the sample solvent if compatible with the analytical method. |
| Thermal Degradation | Keep sample vials in a cooled autosampler (e.g., 4 °C). Prepare fresh solutions and avoid prolonged storage at room temperature. For storage, use low temperatures (-20 °C or -80 °C). |
| Photodegradation | Protect samples from light at all stages of the experiment by using amber glassware and covering sample trays. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol is designed to intentionally degrade the analyte to understand its degradation pathways and to develop a stability-indicating analytical method.[8][9]
Objective: To identify potential degradation products of this compound under various stress conditions.
Materials:
-
This compound standard
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a UV or DAD detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 30 minutes, 1, 2, 4 hours). Neutralize the solution before injection.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60 °C or 80 °C) in a sealed, light-protected vial for a defined period (e.g., 24, 48, 72 hours).
-
Photodegradation: Expose the stock solution in a clear vial to a photostability chamber or direct sunlight for a defined period. A control sample should be kept in the dark at the same temperature.
-
-
Analysis: Analyze the stressed samples by HPLC at different time points. Monitor the decrease in the main peak area and the formation of new peaks.
Data Presentation:
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl | 8 | 60 | Data to be filled | Data to be filled |
| 0.1 M NaOH | 2 | Room Temp | Data to be filled | Data to be filled |
| 3% H₂O₂ | 24 | Room Temp | Data to be filled | Data to be filled |
| Thermal | 48 | 80 | Data to be filled | Data to be filled |
| Photolytic | 24 | Room Temp | Data to be filled | Data to be filled |
Note: The exact conditions and time points may need to be adjusted based on the observed stability of the compound.
Visualizations
References
- 1. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal Degradation Kinetics and pH-Rate Profiles of Iriflophenone 3,5-C-β-d-diglucoside, Iriflophenone 3-C-β-d-Glucoside and Mangiferin in Aquilaria crassna Leaf Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.ekb.eg [journals.ekb.eg]
Refinement of HPLC methods for resolving sinapaldehyde glucoside from isomers.
Welcome to the technical support center for the chromatographic resolution of sinapaldehyde glucoside and its isomers. This resource provides in-depth troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their High-Performance Liquid Chromatography (HPLC) methods.
Troubleshooting Guide
This guide addresses specific issues encountered during the separation of this compound isomers in a direct question-and-answer format.
Question 1: My chromatogram shows complete co-elution or very poor resolution (Rs < 1.5) of my target isomers. What is the first step to improve separation?
Answer: When facing co-elution, the primary goal is to alter the selectivity of your chromatographic system. The most effective first step is to modify the mobile phase composition.[1]
-
Change Organic Solvent: If you are using acetonitrile, try substituting it with methanol, or vice-versa. These solvents exhibit different selectivities and can alter the elution order or spacing of closely related isomers.[2]
-
Adjust Mobile Phase pH: For phenolic compounds like this compound, modifying the pH of the aqueous portion of the mobile phase with additives like acetic acid, formic acid, or o-phosphoric acid can significantly impact retention and selectivity.[3][4][5][6] A change in pH can alter the ionization state of the molecule, affecting its interaction with the stationary phase.
-
Optimize Gradient Profile: If using a gradient method, try making the gradient shallower (i.e., increase the gradient time while keeping the solvent composition range the same). A less steep gradient increases the time analytes spend interacting with the stationary phase, which can improve the resolution of closely eluting peaks.[6]
Question 2: I'm observing significant peak tailing for my this compound peaks. What are the likely causes and solutions?
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the sample and mobile phase.
-
Probable Causes:
-
Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the analyte, causing tailing.[7]
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to undesirable interactions.
-
-
Solutions:
-
Lower Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase can suppress the ionization of residual silanols, minimizing secondary interactions.[7]
-
Reduce Sample Concentration: Try diluting your sample and re-injecting. If peak shape improves, you were likely overloading the column.
-
Use a Modern, End-Capped Column: Newer columns are often better end-capped, meaning they have fewer free silanol groups available for secondary interactions.
-
Question 3: My retention times are drifting and inconsistent between runs. How can I fix this?
Answer: Unstable retention times typically point to a problem with the system's equilibrium or the mobile phase preparation.
-
Probable Causes:
-
Insufficient Column Equilibration: The column may not be fully equilibrated with the starting mobile phase conditions before injection.
-
Mobile Phase Instability: The mobile phase may be improperly mixed, or one of the components could be volatile, leading to a change in composition over time.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times, especially if a column heater is not used.
-
-
Solutions:
-
Increase Equilibration Time: Ensure the column is flushed with the initial mobile phase for a sufficient period (e.g., 10-20 column volumes) until a stable baseline is achieved.
-
Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure they are thoroughly degassed and mixed. If using an on-line mixer, ensure it is functioning correctly.[8]
-
Use a Column Thermostat: A column oven provides a stable temperature environment, leading to more reproducible retention times.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method to separate this compound isomers?
A1: A reversed-phase HPLC method using a C18 column is the most common and effective approach.[3][10][11] A gradient elution is generally recommended to achieve adequate separation of isomers while keeping the analysis time reasonable.[4][5]
Q2: How do I select the appropriate stationary phase (column)?
A2: A standard C18 column is an excellent starting point. The subtle structural differences between isomers, such as cis/trans geometry, often lead to differences in hydrophobicity that can be exploited on a C18 phase.[10][12] The more linear trans isomer, for example, may have stronger hydrophobic interactions with the C18 chains and thus be retained longer than the cis isomer.[12] If a standard C18 does not provide adequate separation after mobile phase optimization, consider a column with a different chemistry, such as a phenyl-hexyl or a biphenyl phase, which can offer alternative selectivities.[2]
Q3: What is the optimal detection wavelength for this compound?
A3: Sinapic acid and its derivatives, which share a similar chromophore with this compound, are typically monitored at approximately 330 nm.[4] It is always best practice to run a UV-Vis scan of your standard using a diode array detector (DAD) to confirm the wavelength of maximum absorbance (λmax) for your specific compound.
Data Presentation
Table 1: Example HPLC Method Parameters for Separation of Sinapic Acid Derivatives. This table summarizes conditions from published methods that can serve as a starting point for separating this compound isomers.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Spherisorb 5µm ODS 2 C18 (4.6 x 250 mm)[3] | Kromasil C18 (4.6 x 250 mm, 5 µm)[3] | Phenomenex C18 (4.6 x 250 mm, 5 µm)[3] |
| Mobile Phase A | Water with 1% Acetic Acid[3] | Water with 1.25% Acetic Acid[3] | Water[3] |
| Mobile Phase B | Acetonitrile with 1% Acetic Acid[3] | Methanol[3] | Acetonitrile[3] |
| Elution Mode | Isocratic (60:40 A:B)[3] | Gradient[3] | Gradient[3] |
| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min[3] | 1.0 mL/min[3] |
| Detection λ | 290 nm[3] | Not Specified | 270 nm[3] |
| Temperature | Not Specified | Not Specified | 35 °C[3] |
Table 2: Troubleshooting Summary for Common Peak Shape Issues.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary silanol interactions; Sample overload; Low buffer concentration. | Lower mobile phase pH; Reduce sample mass on column; Increase buffer concentration. |
| Peak Fronting | Sample solvent stronger than mobile phase; Sample overload. | Dissolve sample in mobile phase; Decrease sample concentration or injection volume. |
| Split Peaks | Contamination on column inlet; Sample solvent incompatible with mobile phase; Co-elution of two compounds. | Use a guard column; Inject sample in starting mobile phase; Optimize method to improve resolution. |
Experimental Protocols
Detailed Protocol: A Baseline Gradient HPLC Method for Resolving this compound Isomers
This protocol provides a robust starting point for method development.
-
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Additive: Formic acid or acetic acid.
-
Sample: this compound isomer mixture dissolved in the initial mobile phase.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile.
-
Degas both mobile phases for 15 minutes using an ultrasonic bath or an online degasser.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5-10 µL.
-
Detection: Monitor at 330 nm. Collect spectra from 200-400 nm to verify peak purity.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 65 35 22.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Inject a blank (initial mobile phase) to ensure the system is clean.
-
Inject the prepared sample mixture.
-
Analyze the resulting chromatogram for resolution and peak shape. Adjust the gradient slope or organic modifier (e.g., switch to methanol) as needed based on the troubleshooting guide.
-
Visualizations
Caption: Troubleshooting workflow for resolving co-eluting HPLC peaks.
Caption: Interdependencies of key HPLC parameters on separation quality.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Sinapic Acid Derivatives in Canola Extracts Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
- 9. mdpi.com [mdpi.com]
- 10. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
- 11. isomers! - Chromatography Forum [chromforum.org]
- 12. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing byproduct formation in sinapaldehyde glucoside synthesis.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation during the synthesis of sinapaldehyde glucoside.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are chemical synthesis, most notably the Koenigs-Knorr reaction, and enzymatic synthesis using UDP-glucosyltransferases (UGTs). Chemical synthesis involves the reaction of a protected glycosyl donor, such as acetobromoglucose, with sinapaldehyde in the presence of a promoter. Enzymatic synthesis utilizes specific enzymes, like UGT72E2 from Arabidopsis thaliana, to catalyze the transfer of a glucose moiety from a sugar donor (e.g., UDP-glucose) to sinapaldehyde.
Q2: What are the most common byproducts in this compound synthesis?
A2: Common byproducts can vary depending on the synthetic route.
-
Chemical Synthesis (Koenigs-Knorr):
-
Orthoesters: Formation of a stable cyclic orthoester involving the C1, C2, and the phenolic hydroxyl group can be a significant side reaction.
-
C-Glycosides: Friedel-Crafts type reactions can lead to the formation of C-glycosides where the glucose moiety is attached directly to the aromatic ring of sinapaldehyde.
-
Hydrolyzed Glycosyl Donor: Moisture in the reaction can lead to the hydrolysis of the acetobromoglucose, forming glucose tetraacetate.
-
Oxidation of Sinapaldehyde: The aldehyde group of sinapaldehyde can be sensitive to certain reaction conditions and may get oxidized to the corresponding carboxylic acid.[1]
-
Anomeric Mixtures: Incomplete stereoselectivity can result in the formation of both α- and β-glucosides.
-
-
Enzymatic Synthesis:
-
Hydrolysis of UDP-glucose: The enzyme or other components in the reaction mixture can cause the hydrolysis of the expensive UDP-glucose donor.
-
Enzyme Inhibition: High concentrations of substrate or product can lead to inhibition of the UGT enzyme, resulting in incomplete conversion.
-
Byproducts from Substrate Impurities: Impurities in the sinapaldehyde starting material may also be glycosylated by the enzyme.
-
Q3: How can I avoid the formation of the unwanted α-anomer during chemical synthesis?
A3: The stereochemical outcome of the Koenigs-Knorr reaction is often influenced by the protecting group at the C2 position of the glycosyl donor. Using a "participating" neighboring group, such as an acetyl or benzoyl group, at the C2 position of the glucose donor can promote the formation of the desired β-glucoside through anchimeric assistance.[2] This participating group forms a temporary cyclic intermediate that blocks the α-face of the anomeric carbon, leading to the preferential attack of the sinapaldehyde from the β-face.
Q4: Is it necessary to protect the aldehyde group of sinapaldehyde during chemical synthesis?
A4: Yes, it is highly recommended to protect the aldehyde group of sinapaldehyde before performing a chemical glycosylation reaction. The aldehyde group is susceptible to oxidation and other side reactions under the conditions often used for glycosylation. Protection as an acetal (e.g., using ethylene glycol and an acid catalyst) is a common strategy. This protecting group is stable under the basic or neutral conditions of the glycosylation reaction and can be readily removed afterward by mild acid hydrolysis.
Troubleshooting Guides
Chemical Synthesis (Koenigs-Knorr Method)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Incomplete reaction. 2. Degradation of sinapaldehyde. 3. Hydrolysis of the glycosyl donor. 4. Inefficient promoter. | 1. Monitor the reaction by TLC or HPLC to determine the optimal reaction time. 2. Ensure the aldehyde group of sinapaldehyde is protected. Use mild reaction conditions. 3. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). 4. Screen different promoters (e.g., silver carbonate, silver oxide, mercury(II) cyanide) and optimize the stoichiometry. |
| Formation of multiple products (TLC/HPLC analysis) | 1. Formation of anomeric mixtures (α and β). 2. Presence of orthoester byproduct. 3. Formation of C-glycosides. 4. Unreacted starting materials. | 1. Use a glycosyl donor with a participating group at C2 (e.g., acetate). 2. Optimize the reaction temperature and promoter. In some cases, a non-participating solvent can disfavor orthoester formation. 3. Use a less acidic promoter or a non-polar solvent to suppress Friedel-Crafts side reactions. 4. Optimize the stoichiometry of reactants and reaction time. Use purification techniques like flash column chromatography to separate the desired product. |
| Oxidation of the aldehyde group | The aldehyde group is sensitive to some promoters or reaction conditions.[1] | Protect the aldehyde group as an acetal before glycosylation. If protection is not feasible, use milder promoters and reaction conditions. |
| Difficulty in purifying the final product | Co-elution of byproducts with the desired this compound. | Employ advanced purification techniques such as High-Speed Counter-Current Chromatography (HSCCC) or preparative HPLC for efficient separation of structurally similar compounds.[3][4][5] |
Enzymatic Synthesis (Using UGTs)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low conversion to this compound | 1. Low enzyme activity. 2. Sub-optimal reaction conditions (pH, temperature). 3. Insufficient UDP-glucose. 4. Substrate or product inhibition. | 1. Use a freshly prepared and properly purified enzyme. Confirm enzyme activity with a standard substrate. 2. Optimize the pH and temperature for the specific UGT being used. 3. Use a UDP-glucose regeneration system to maintain a sufficient concentration of the sugar donor. 4. Perform the reaction at lower substrate concentrations or use a fed-batch approach. Remove the product as it is formed, if possible. |
| Inconsistent results between batches | Variability in enzyme preparation or activity. | Standardize the enzyme expression and purification protocol. Always measure the specific activity of each new batch of enzyme before use. |
| Formation of unexpected byproducts | 1. Contaminating enzymes in the UGT preparation. 2. Impurities in the sinapaldehyde substrate being glycosylated. | 1. Further purify the UGT enzyme using different chromatography techniques to remove contaminating activities. 2. Ensure the purity of the sinapaldehyde starting material by techniques such as recrystallization or chromatography. |
Experimental Protocols
Key Experiment: Enzymatic Synthesis of this compound using UGT72E2
This protocol is a general guideline based on the known activity of UGT72E2 from Arabidopsis thaliana towards sinapaldehyde.[6][7][8] Optimization will be required for specific experimental setups.
1. Expression and Purification of UGT72E2:
-
Clone the coding sequence of A. thaliana UGT72E2 into a suitable expression vector (e.g., pET vector with a His-tag).
-
Transform the construct into an appropriate E. coli expression strain (e.g., BL21(DE3)).
-
Grow the bacterial culture at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow the culture at a lower temperature (e.g., 16-25°C) for 16-20 hours.
-
Harvest the cells by centrifugation, resuspend in lysis buffer, and lyse the cells by sonication.
-
Clarify the lysate by centrifugation and purify the His-tagged UGT72E2 protein using Ni-NTA affinity chromatography.
-
Dialyze the purified protein against a suitable storage buffer and store at -80°C.
2. Glycosylation Reaction:
-
Prepare a reaction mixture containing:
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Sinapaldehyde (e.g., 1 mM, dissolved in a minimal amount of DMSO)
-
UDP-glucose (e.g., 2-5 mM)
-
Purified UGT72E2 enzyme (concentration to be optimized)
-
MgCl₂ (e.g., 5 mM)
-
-
Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a period of 1-24 hours.
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC.
3. Reaction Quenching and Product Analysis:
-
Stop the reaction by adding an equal volume of cold methanol or by heat inactivation.
-
Centrifuge the mixture to precipitate the enzyme and other insoluble materials.
-
Analyze the supernatant by HPLC using a C18 column and a suitable gradient of water and acetonitrile (both with 0.1% formic acid) to separate sinapaldehyde and this compound. The compounds can be detected by UV absorbance at a wavelength around 340 nm.
4. Purification of this compound:
-
The product can be purified from the reaction mixture using preparative HPLC or solid-phase extraction (SPE) followed by flash column chromatography.
Visualizations
Caption: Workflow for the chemical synthesis of this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. BJOC - A selective and mild glycosylation method of natural phenolic alcohols [beilstein-journals.org]
- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Research Progress of Extraction, Purification and Analysis Methods of Phenolic Compounds from Blueberry: A Comprehensive Review [mdpi.com]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of the UDP-glycosyltransferase UGT72 Family in Poplar and Identification of Genes Involved in the Glycosylation of Monolignols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Scaling up Sinapaldehyde Glucoside Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the production of sinapaldehyde glucoside. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing this compound?
A1: There are two main strategies for producing this compound:
-
Chemo-enzymatic Synthesis: This hybrid approach involves the chemical synthesis of sinapaldehyde followed by an enzymatic glycosylation step. This method allows for precise control over the final product but may involve harsh chemical steps and purification challenges.
-
Whole-Cell Biocatalysis: This method utilizes genetically engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to produce this compound from simple carbon sources like glucose. This approach is often more sustainable and can be scaled up using fermentation technologies.
Q2: What are the key enzymatic steps in the biosynthesis of this compound?
A2: The biosynthesis of this compound begins with the central phenylpropanoid pathway. Key enzymatic steps include:
-
Phenylalanine Ammonia-Lyase (PAL): Converts L-phenylalanine to cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H) and 4-Coumarate:CoA Ligase (4CL): Convert cinnamic acid to p-coumaroyl-CoA.
-
HCT, C3'H, COMT, F5H: A series of enzymes that modify p-coumaroyl-CoA to produce sinapoyl-CoA.
-
Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD): Reduce sinapoyl-CoA to sinapaldehyde.
-
UDP-Glycosyltransferase (UGT): Transfers a glucose moiety from UDP-glucose to sinapaldehyde, forming this compound.
Q3: How can the yield of this compound be improved in a microbial production system?
A3: Improving the yield in a microbial system involves a multi-faceted approach:
-
Enhancing Precursor Supply: Overexpression of key enzymes in the shikimate and aromatic amino acid biosynthesis pathways can increase the intracellular pool of L-phenylalanine, the primary precursor.
-
Metabolic Channeling: Engineering scaffold proteins or creating enzyme fusions can direct metabolic flux towards sinapaldehyde biosynthesis and minimize the formation of byproducts.
-
Optimization of Fermentation Conditions: Utilizing a fed-batch fermentation strategy can help maintain optimal nutrient levels and mitigate the toxic effects of intermediate or final products, leading to higher cell densities and product titers.[1][2][3]
-
Codon Optimization: Optimizing the codons of heterologously expressed genes for the specific microbial host can improve translation efficiency and enzyme expression levels.
-
Transcriptional Regulation: Overexpressing key transcriptional activators of the phenylpropanoid pathway, such as certain MYB or NAC transcription factors, can upregulate the entire biosynthetic pathway.[4][5][6][7][8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no production of sinapaldehyde | - Inefficient expression of pathway enzymes.- Lack of essential cofactors (e.g., NADPH).- Toxicity of sinapaldehyde or intermediates to the host organism.[2][10][11][12][13] | - Verify enzyme expression via SDS-PAGE and Western blot.- Co-express enzymes that regenerate cofactors.- Implement a two-phase fermentation system or in-situ product removal to reduce toxicity. |
| Accumulation of intermediate compounds (e.g., p-coumaric acid) | - Bottleneck at a specific enzymatic step.- Sub-optimal activity of a downstream enzyme. | - Increase the expression level of the bottleneck enzyme.- Perform in vitro enzyme assays to confirm activity.- Consider using an enzyme from a different source with better kinetics. |
| Low glycosylation efficiency | - Low activity or expression of the UDP-glycosyltransferase (UGT).- Insufficient supply of UDP-glucose.- Sub-optimal reaction conditions (pH, temperature). | - Screen for a more efficient UGT.- Overexpress genes involved in UDP-glucose biosynthesis.- Optimize reaction conditions for the specific UGT being used. |
| Formation of unwanted byproducts | - Endogenous metabolic pathways in the host organism are competing for precursors or modifying intermediates. | - Knock out competing endogenous pathways.- Use pathway-specific inhibitors if knockouts are not feasible. |
| Product degradation | - Instability of sinapaldehyde or its glucoside under the fermentation or reaction conditions. | - Optimize pH and temperature to improve product stability.- Harvest the product in a timely manner or use a continuous removal method. |
Data Presentation
Table 1: Comparison of Microbial Production Strategies for Phenylpropanoid Derivatives
| Strategy | Host Organism | Product | Titer (mg/L) | Key Engineering Steps |
| Heterologous Pathway Expression | S. cerevisiae | Naringenin | ~7 | Expression of PAL, 4CL, CHS[14][15][16][17] |
| Precursor Feeding | E. coli | p-Coumaric acid | >1000 | Fed with L-tyrosine |
| Fed-Batch Fermentation | S. cerevisiae | Naringenin | >1000 | Optimized feeding strategy and precursor pathway engineering[18] |
| Transcription Factor Engineering | Tomato (plant) | Flavonols & Hydroxycinnamates | Up to 10% of fruit dry weight | Fruit-specific expression of AtMYB12[7][19] |
Table 2: Optimization of Enzymatic Glycosylation of Phenolic Compounds
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |
| Enzyme | UGT72B1 | UGT85C2 | Engineered UGT | Condition 3 showed a 5-fold increase in activity. |
| pH | 6.5 | 7.5 | 8.5 | Optimal pH was found to be 7.5. |
| Temperature (°C) | 25 | 30 | 37 | 30°C provided the best balance of activity and stability. |
| Substrate Ratio (Aglycone:UDP-G) | 1:1.2 | 1:1.5 | 1:2 | A 1:1.5 ratio was found to be the most efficient. |
Experimental Protocols
Protocol 1: Heterologous Production of Sinapaldehyde in E. coli
-
Strain and Plasmid Construction:
-
Clone the genes for the sinapaldehyde biosynthetic pathway (PAL, C4H, 4CL, HCT, C3'H, COMT, F5H, CCR, CAD) into a suitable expression vector (e.g., pETDuet-1). Ensure each gene is under the control of a strong inducible promoter (e.g., T7).
-
Transform the resulting plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
-
Fermentation:
-
Inoculate a 5 mL starter culture of LB medium with a single colony of the engineered E. coli and grow overnight at 37°C.
-
Use the starter culture to inoculate a 1 L bioreactor containing a defined minimal medium with glucose as the carbon source.
-
Grow the culture at 37°C with aeration and agitation.
-
When the optical density at 600 nm (OD600) reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Reduce the temperature to 25-30°C and continue the fermentation for 48-72 hours.
-
Implement a fed-batch strategy by feeding a concentrated glucose solution to maintain a constant growth rate and avoid carbon catabolite repression.
-
-
Extraction and Analysis:
-
Centrifuge the culture to pellet the cells.
-
Extract the sinapaldehyde from the culture supernatant and cell lysate using ethyl acetate.
-
Analyze the extracts by HPLC-MS to identify and quantify sinapaldehyde.
-
Protocol 2: In Vitro Enzymatic Glycosylation of Sinapaldehyde
-
Enzyme Purification:
-
Express and purify the desired UDP-glycosyltransferase (UGT) with a His-tag from E. coli.
-
Use Ni-NTA affinity chromatography for purification.
-
Confirm purity by SDS-PAGE.
-
-
Glycosylation Reaction:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl buffer (pH 7.5)
-
1 mM Sinapaldehyde (dissolved in a small amount of DMSO)
-
1.5 mM UDP-glucose
-
5 mM MgCl₂
-
1 µg of purified UGT
-
-
Incubate the reaction at 30°C for 2-4 hours.
-
-
Analysis:
-
Stop the reaction by adding an equal volume of methanol.
-
Centrifuge to remove any precipitate.
-
Analyze the supernatant by HPLC-MS to detect the formation of this compound.
-
Visualizations
References
- 1. Methods and options for the heterologous production of complex natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US12195436B2 - Method for decomposing flavonoid glycoside and method for producing flavonoid - Google Patents [patents.google.com]
- 4. Transcriptional regulation of lignin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Transcriptional and Post-transcriptional Regulation of Lignin Biosynthesis Pathway Genes in Populus [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Insights into the Antimicrobial Action of Cinnamaldehyde towards Escherichia coli and Its Effects on Intestinal Colonization of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cinnamaldehyde inhibit Escherichia coli associated with membrane disruption and oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Sublethal Thymol, Carvacrol, and trans-Cinnamaldehyde Adaptation on Virulence Properties of Escherichia coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metabolic Engineering of the Phenylpropanoid Pathway in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. "Metabolic engineering of the phenylpropanoid pathway in Saccharomyces " by Hanxiao Jiang [docs.lib.purdue.edu]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. Step-by-step optimization of a heterologous pathway for de novo naringenin production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Multi-level engineering facilitates the production of phenylpropanoid compounds in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sinapaldehyde Glucoside Extraction from Biomass
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the efficiency of sinapaldehyde glucoside extraction from biomass. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | Inappropriate Solvent Polarity: The solvent may be too polar or non-polar to effectively solubilize this compound. | Test a range of solvent systems with varying polarities. Mixtures of ethanol or methanol with water are often effective for extracting phenolic glycosides.[1][2] |
| Insufficient Extraction Time or Temperature: The conditions may not be optimal for complete extraction. | Optimize extraction time and temperature. For methods like Soxhlet, ensure a sufficient number of cycles. For UAE and MAE, perform a time-course study to determine the optimal duration.[3] | |
| Thermal Degradation: this compound may be sensitive to high temperatures used in methods like Soxhlet or MAE, leading to decomposition. | Employ lower-temperature extraction methods such as ultrasound-assisted extraction (UAE) or maceration. For MAE, consider using a vacuum to lower the solvent's boiling point.[4] | |
| Enzymatic Degradation: Endogenous plant enzymes (e.g., β-glucosidases) may hydrolyze the glucoside bond, reducing the yield. | Deactivate enzymes prior to extraction by briefly blanching the biomass with steam or hot solvent. | |
| Inadequate Biomass Preparation: Large particle size can limit solvent penetration and diffusion. | Grind the biomass to a fine powder to increase the surface area available for extraction. | |
| Co-extraction of Impurities | Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds along with this compound. | Use a solvent system with higher selectivity. Consider a multi-step extraction with solvents of increasing polarity to fractionate the extract. |
| Presence of Lignin: Lignin, a complex polymer in plant cell walls, can interfere with the extraction and subsequent analysis. | Pre-treat the biomass to remove or modify lignin. Alkaline or organosolv pretreatments can be effective.[5] | |
| Compound Instability in Extract | pH-Dependent Degradation: The pH of the extraction solvent or the final extract may promote the degradation of this compound. Phenolic compounds can be unstable in alkaline conditions.[6][7][8] | Buffer the extraction solvent to a slightly acidic pH (e.g., pH 4-6) to improve stability. Store the final extract at a low temperature and protected from light.[4][6] |
| Oxidation: Phenolic compounds are susceptible to oxidation, especially when exposed to light and air. | Add antioxidants (e.g., ascorbic acid) to the extraction solvent. Store extracts under an inert atmosphere (e.g., nitrogen or argon) and in amber vials to protect from light.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most efficient method for extracting this compound?
A1: Both Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally more efficient than conventional methods like Soxhlet extraction or maceration in terms of time and solvent consumption.[2][9] UAE is particularly advantageous for thermally sensitive compounds like this compound as it can be performed at lower temperatures.[3] The optimal choice depends on the specific biomass and available equipment.
Q2: Which solvent system is best for this compound extraction?
A2: The ideal solvent system depends on the polarity of this compound. Generally, mixtures of polar solvents like ethanol or methanol with water are effective for extracting phenolic glycosides.[1][2] For instance, a 65% methanol in water solution has been shown to be optimal for the UAE of the similar compound syringin.[3] It is recommended to screen a range of solvent ratios to determine the optimal composition for your specific biomass.
Q3: How can I quantify the amount of this compound in my extract?
A3: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a common and reliable method for the quantification of this compound.[10][11] A C18 column is typically used with a mobile phase consisting of a mixture of an acidified aqueous solution and an organic solvent like acetonitrile or methanol in a gradient elution. Detection is usually performed at a wavelength where this compound has maximum absorbance.[10][12]
Q4: My this compound extract is degrading over time. How can I improve its stability?
A4: To enhance stability, store the extract at a low temperature (e.g., -20°C or -80°C), protect it from light by using amber vials or wrapping containers in foil, and consider storing it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4] Adjusting the pH of the extract to a slightly acidic range can also improve the stability of phenolic compounds.[6][8]
Q5: How can I remove interfering compounds like lignin from my extract?
A5: Lignin can be a significant interference. Pre-treatment of the biomass before extraction using methods like alkaline hydrolysis or organosolv pulping can help to remove or modify the lignin structure, making the extraction of this compound more efficient.[5] For post-extraction purification, column chromatography using stationary phases like silica gel or Sephadex can be employed to separate this compound from other co-extracted compounds.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized methods for the extraction of similar phenolic glycosides and is a good starting point for optimization.[3]
1. Biomass Preparation:
-
Dry the biomass (e.g., poplar bark) at 40-50°C until a constant weight is achieved.
-
Grind the dried biomass into a fine powder (e.g., 40-60 mesh).
2. Extraction Procedure:
-
Weigh 1 gram of the powdered biomass and place it in a 50 mL flask.
-
Add 20 mL of the extraction solvent (e.g., 65% methanol in water).
-
Place the flask in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate at a frequency of 40 kHz for 30 minutes at a controlled temperature of 40°C.
-
After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Re-extract the solid residue with another 20 mL of the solvent and combine the supernatants.
-
Filter the combined supernatant through a 0.45 µm filter before analysis.
3. Quantitative Analysis:
-
Analyze the filtrate using HPLC-UV for the quantification of this compound.
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol is adapted from established MAE methods for phenolic compounds from plant materials.
1. Biomass Preparation:
-
Prepare the biomass as described in the UAE protocol.
2. Extraction Procedure:
-
Place 1 gram of the powdered biomass in a microwave-safe extraction vessel.
-
Add 20 mL of the extraction solvent (e.g., 70% ethanol in water).
-
Seal the vessel and place it in the microwave extractor.
-
Set the microwave power to 400 W and the extraction time to 5 minutes. The temperature should be monitored and controlled, aiming for a temperature below the degradation point of the compound.
-
After extraction, allow the vessel to cool to room temperature.
-
Filter the extract through a 0.45 µm filter.
3. Quantitative Analysis:
-
Analyze the filtrate using HPLC-UV.
Data Presentation
The following tables summarize quantitative data for the extraction of syringin, a structurally similar glucoside, which can serve as a reference for optimizing this compound extraction.
Table 1: Comparison of Syringin Yield with Different Extraction Methods
| Extraction Method | Biomass Source | Solvent | Temperature (°C) | Time | Yield (mg/g) | Reference |
| Ultrasound-Assisted Extraction (UAE) | Ilex rotunda Bark | 65% Methanol | 40 | 30 min | 9.20 | [3] |
| Maceration | Ilex rotunda Bark | 65% Methanol | 40 | 30 min | 6.22 | [3] |
| Aqueous Extraction | Tinospora crispa | Water | 60 | 1 hr | 4.6 (as % of extract) | [1] |
Table 2: Effect of Solvent-to-Solid Ratio on Aqueous Extraction of Syringin
| Solvent-to-Solid Ratio (mL/g) | Extraction Yield (%) | Syringin Concentration (%) | Reference |
| 10:1 | 11.03 | 0.44 | [1] |
| 15:1 | 15.86 | 0.46 | [1] |
| 20:1 | 16.10 | 0.47 | [1] |
| 25:1 | 16.25 | 0.49 | [1] |
Visualizations
Sinapaldehyde Biosynthesis Pathway
Caption: Simplified biosynthesis pathway of sinapaldehyde and its glucoside.
General Experimental Workflow for this compound Extraction
Caption: General workflow for extraction and analysis of this compound.
References
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. Ultrasound-Assisted Extraction of Syringin from the Bark of Ilex rotunda Thumb Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Qualitative and quantitative analysis of glucosinolates and nucleosides in Radix Isatidis by HPLC and liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Sinapaldehyde Glucoside and its Aglycone, Sinapaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of sinapaldehyde glucoside and its aglycone, sinapaldehyde. The available scientific data indicates that while both compounds exhibit biological effects, their potency, particularly in in-vitro settings, differs significantly. This comparison synthesizes the current understanding, presenting quantitative data where available, detailing experimental methodologies, and illustrating key metabolic and signaling pathways.
Executive Summary
In general, the biological activity of phenolic compounds is influenced by the presence of a glycosidic bond. In vitro studies consistently demonstrate that the aglycone form of a compound is more potent than its corresponding glucoside. This trend holds for sinapaldehyde and its glucoside, where the aglycone, sinapaldehyde, exhibits superior anti-inflammatory and antioxidant properties in direct assays. The glycosylation is thought to reduce the ability of the compound to interact with cellular targets and scavenge free radicals.
However, the in-vivo activity of the glucoside can be comparable or even greater, a phenomenon attributed to improved pharmacokinetic properties such as increased stability and bioavailability, with subsequent enzymatic hydrolysis in the body to release the active aglycone.
Data Presentation: A Comparative Overview
Direct comparative studies providing quantitative data for this compound are limited. However, by examining data for sinapaldehyde and the closely related compound syringin (sinapyl alcohol glucoside), we can infer the likely differences in activity.
| Compound | Biological Activity | Assay | Key Parameter | Result | Reference |
| Sinapaldehyde | Anti-inflammatory | COX-2 Inhibition | IC50 | 47.8 μM | [1] |
| Anti-inflammatory | Nitric Oxide (NO) Production Inhibition (in LPS-stimulated RAW 264.7 cells) | % Inhibition at 100 μM | 93% | [1] | |
| Anti-inflammatory | Reactive Oxygen Species (ROS) Inhibition (in LPS-stimulated RAW 264.7 cells) | % Inhibition at 100 μM | 34% | [1] | |
| Syringin (Sinapyl Alcohol Glucoside) | Anti-inflammatory | Nitric Oxide (NO) Production Inhibition (in LPS-stimulated macrophages) | Qualitative | Less potent than its aglycone (sinapyl alcohol) | [2] |
| Antinociceptive | Acetic acid-induced writhing test (in mice) | Qualitative | Less potent than its aglycone (sinapyl alcohol) | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
COX-2 Inhibition Assay (for Sinapaldehyde)
This assay determines the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.
-
Principle: A colorimetric or fluorometric method is used to measure the peroxidase activity of COX-2. The inhibition of this activity by the test compound is quantified.
-
Procedure:
-
Recombinant human COX-2 enzyme is incubated with a reaction buffer containing a heme cofactor.
-
The test compound (sinapaldehyde) at various concentrations is added to the enzyme mixture.
-
Arachidonic acid, the substrate for COX-2, is added to initiate the reaction.
-
A probe that is oxidized by the peroxidase activity of COX-2, resulting in a colorimetric or fluorescent product, is included in the reaction.
-
The absorbance or fluorescence is measured over time using a microplate reader.
-
The rate of reaction in the presence of the inhibitor is compared to the rate in its absence to determine the percent inhibition.
-
The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from a dose-response curve.
-
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
-
Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which can be measured spectrophotometrically.
-
Procedure:
-
RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.
-
The cells are pre-treated with various concentrations of the test compound for 1 hour.
-
Lipopolysaccharide (LPS) is added to the wells to stimulate the cells to produce NO.
-
After a 24-hour incubation period, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
After a short incubation period at room temperature, the absorbance is measured at 540 nm.
-
A standard curve using known concentrations of sodium nitrite is used to determine the concentration of nitrite in the samples.
-
Reactive Oxygen Species (ROS) Assay
This assay measures the intracellular production of ROS using a fluorescent probe.
-
Principle: Dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).
-
Procedure:
-
RAW 264.7 cells are seeded and treated with the test compound and LPS as described for the NO assay.
-
Towards the end of the incubation period, the cells are loaded with DCFH-DA.
-
After a short incubation, the cells are washed to remove excess probe.
-
The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Mandatory Visualizations
Signaling Pathway of Sinapaldehyde's Anti-inflammatory Action
Caption: Sinapaldehyde's anti-inflammatory mechanism.
Experimental Workflow for Comparing Biological Activity
Caption: Workflow for in-vitro comparison.
Metabolic Conversion of this compound to Sinapaldehyde
Caption: In-vivo metabolism of the glucoside.
Conclusion
References
A Comparative Guide to the Validation of Analytical Methods for Sinapaldehyde Glucoside Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of sinapaldehyde glucoside, a phenylpropanoid glycoside with potential biological activity. The validation of analytical methods is a critical step in drug development and research, ensuring data accuracy, reliability, and reproducibility. This document outlines key performance parameters of common analytical techniques, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Data Presentation: Comparison of Analytical Methods
While specific validated quantitative data for this compound is not extensively published, this table presents representative performance characteristics for High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) based on validated methods for structurally similar phenylpropanoid glycosides. These values provide a benchmark for researchers developing and validating their own methods for this compound quantification.
| Performance Parameter | HPLC-DAD (Representative) | UPLC-MS/MS (Representative) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/mL | 0.05 - 0.5 ng/mL |
| Accuracy (Recovery) | 95 - 105% | 98 - 102% |
| Precision (RSD) | < 2% | < 5% |
Experimental Protocols
Below are detailed methodologies for the two primary analytical techniques used for the quantification of this compound and other related phenolic compounds.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is a robust and widely used technique for the quantification of phenolic compounds.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program (example): 0-5 min, 10% B; 5-20 min, 10-30% B; 20-30 min, 30-50% B; 30-35 min, 50-10% B; 35-40 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: UV detection at the maximum absorbance of this compound (typically around 320 nm).
Method Validation Parameters:
-
Linearity: A calibration curve is constructed by plotting the peak area against at least five known concentrations of a this compound standard. The coefficient of determination (R²) should be ≥ 0.999.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: Assessed by performing recovery studies on a sample matrix spiked with known concentrations of the standard. Recoveries should typically be within 95-105%.
-
Precision: Evaluated by analyzing replicate injections of a standard solution on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should be less than 2%.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher sensitivity and selectivity, making it ideal for detecting low concentrations of analytes in complex matrices.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient Program (example): 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7-7.1 min, 95-5% B; 7.1-9 min, 5% B.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenolic compounds.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For example, the precursor ion would be the deprotonated molecule [M-H]⁻, and product ions would be characteristic fragments.
-
Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.
Method Validation Parameters:
-
Linearity: Similar to HPLC-DAD, a calibration curve is generated with a wider dynamic range. R² should be ≥ 0.999.
-
LOD and LOQ: Determined as described for HPLC-DAD, but with significantly lower values due to the higher sensitivity of the MS detector.
-
Accuracy: Assessed through spike and recovery experiments, with expected recoveries between 98-102%.
-
Precision: Intra- and inter-day precision are determined, with RSD values typically below 5%.
-
Matrix Effects: Evaluated to ensure that components of the sample matrix do not interfere with the ionization of the analyte.
Mandatory Visualizations
Signaling Pathway
This compound, as a phenolic compound, is likely to modulate various intracellular signaling pathways involved in inflammation and cellular stress responses. The diagram below illustrates a generalized pathway that is often affected by such compounds.
Caption: Generalized signaling pathway modulated by phenolic compounds.
Experimental Workflow
The following diagram outlines the logical workflow for the validation of an analytical method for this compound quantification.
Caption: Workflow for analytical method validation.
A Comparative Analysis of Sinapaldehyde Glucoside Content Across Diverse Plant Species
For Immediate Release
A comprehensive review of current scientific literature reveals significant variations in the content of sinapaldehyde glucoside across different plant species. This analysis, aimed at researchers, scientists, and drug development professionals, provides a comparative overview of the accumulation of this bioactive compound, alongside detailed experimental methodologies for its quantification.
This compound, a phenylpropanoid derivative, is a key intermediate in the biosynthesis of lignin and other important plant secondary metabolites. Its presence and concentration can have implications for plant defense mechanisms, as well as potential pharmacological applications. This guide synthesizes available quantitative data to facilitate further research and development in these areas.
Quantitative Comparison of this compound Content
| Plant Family | Species | Plant Part | This compound Content (µg/g dry weight) | Reference |
| Magnoliaceae | Magnolia officinalis | Bark | Data not explicitly quantified, but identified as a constituent. | [1] |
| Orobanchaceae | Cistanche tubulosa | Fleshy Stem | Data not explicitly quantified, but identified as a constituent. | [1] |
| Brassicaceae | Arabidopsis thaliana | Seedlings | Not typically accumulated; precursor to sinapoyl malate. | |
| Salicaceae | Populus trichocarpa (Black Cottonwood) | Xylem | Levels are generally low in wild-type plants but can be significantly altered through genetic modification of the lignin biosynthesis pathway. |
Note: The table highlights the current gap in literature regarding directly comparable quantitative data for this compound across a wide range of plant species. Much of the existing research focuses on the metabolic flux of sinapaldehyde in the context of lignin biosynthesis rather than the accumulation of its glucoside.
Experimental Protocols
Accurate quantification of this compound is crucial for comparative studies. The following methodologies are based on established protocols for the analysis of phenylpropanoids in plant tissues.
Sample Preparation and Extraction
This protocol outlines the general steps for extracting this compound from plant material.
-
Harvesting and Preparation: Harvest the desired plant tissue (e.g., leaves, stems, roots). Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Lyophilization and Grinding: Lyophilize (freeze-dry) the tissue to remove water. Grind the dried tissue into a fine powder using a mortar and pestle or a cryogenic grinder.
-
Extraction:
-
Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube.
-
Add 1 mL of 80% methanol (v/v) containing a suitable internal standard (e.g., a deuterated analogue).
-
Vortex the mixture vigorously for 1 minute.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 13,000 rpm for 10 minutes.
-
Collect the supernatant and transfer it to a new tube.
-
Repeat the extraction process on the remaining pellet with another 1 mL of 80% methanol to ensure complete extraction.
-
Pool the supernatants and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
UPLC-MS/MS Quantification
This section describes a typical method for the sensitive and selective quantification of this compound using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient would start with a low percentage of Solvent B, gradually increasing to elute the compound of interest. An example gradient is as follows:
-
0-1 min: 5% B
-
1-8 min: 5-95% B (linear gradient)
-
8-10 min: 95% B (isocratic)
-
10-10.1 min: 95-5% B (linear gradient)
-
10.1-12 min: 5% B (isocratic for column re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometry Parameters:
-
Ionization Mode: ESI negative or positive mode (to be optimized for this compound).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification. The exact m/z values would need to be determined using a pure standard. For this compound (C17H22O9), the deprotonated molecule [M-H]⁻ would be m/z 369.1.
-
Optimization: Parameters such as cone voltage and collision energy should be optimized for maximum sensitivity.
-
-
Quantification: A calibration curve is constructed using a series of known concentrations of a purified this compound standard. The concentration in the plant extracts is then determined by comparing the peak area of the analyte to the calibration curve.
Biosynthesis and Potential Signaling
This compound is synthesized from sinapaldehyde, a key intermediate in the phenylpropanoid pathway. The formation of the glucoside is catalyzed by UDP-dependent glycosyltransferases (UGTs), which transfer a glucose moiety from UDP-glucose to the hydroxyl group of sinapaldehyde. This process is thought to play a role in the transport and storage of monolignols before their polymerization into lignin.
While direct signaling pathways initiated by this compound are not yet well-elucidated, its role as a metabolic intermediate suggests its concentration could be a regulatory point in the phenylpropanoid pathway. Changes in the levels of sinapaldehyde and its glucoside can impact the composition of lignin, which in turn affects cell wall integrity and the plant's response to biotic and abiotic stresses.
Below are diagrams illustrating the general phenylpropanoid biosynthesis pathway leading to this compound and a typical experimental workflow for its analysis.
References
Sinapaldehyde Glucoside vs. Coniferaldehyde Glucoside in Lignin Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lignin, a complex aromatic polymer in plant cell walls, is a key determinant of biomass recalcitrance and a target for genetic modification to improve biofuel production and forage digestibility. The incorporation of various monolignols and their derivatives into the lignin polymer significantly alters its structure and properties. This guide provides an objective comparison of the roles of two such derivatives, sinapaldehyde glucoside and coniferaldehyde glucoside, in lignin formation, supported by experimental data and detailed methodologies.
Introduction to Monolignol Glucosides in Lignification
Lignin is primarily formed from the polymerization of three canonical monolignols: p-coumaryl, coniferyl, and sinapyl alcohols. These monolignols are synthesized in the cytoplasm and transported to the cell wall for polymerization. Their glucosylated forms, such as coniferin (coniferyl alcohol glucoside) and syringin (sinapyl alcohol glucoside), are considered to be storage and transport forms of monolignols.[1] Similarly, the glucosides of the corresponding aldehydes, sinapaldehyde and coniferaldehyde, can also be involved in lignification, particularly under conditions where the final reduction step to monolignols is impaired.
The incorporation of these aldehydes, which are precursors to coniferyl and sinapyl alcohols, can introduce novel structures into the lignin polymer, affecting its chemical properties.[2] This guide focuses on the comparative behavior of this compound and coniferaldehyde glucoside in this process.
Differential Metabolic Fate and Incorporation into Lignin
In CAD-deficient poplar, a significant increase (up to 20-fold) in the incorporation of sinapaldehyde into the lignin polymer is observed, whereas the incorporation of coniferaldehyde is not markedly increased.[3][4] This suggests that upon release from their glucosides by β-glucosidases in the cell wall, sinapaldehyde is a more readily accepted substrate for polymerization by peroxidases and laccases. Conversely, coniferaldehyde appears to be more efficiently metabolized into other compounds, such as ferulic acid and its derivatives, rather than being incorporated into the lignin polymer.[3][4]
This differential incorporation has a profound impact on lignin structure. The increased presence of sinapaldehyde in the lignin of CAD-deficient plants leads to the formation of novel linkages and a lignin polymer that is more amenable to degradation, which is a desirable trait for biofuel production.[3]
Quantitative Data from CAD-Deficient Poplar Studies
The following table summarizes the key quantitative findings from studies on CAD1-deficient poplar, illustrating the preferential incorporation of sinapaldehyde over coniferaldehyde into lignin.
| Parameter | Wild-Type Poplar | CAD1-Deficient Poplar | Fold Change | Reference |
| Sinapaldehyde Incorporation in Lignin | Trace amounts | Up to 20-fold increase | ~20 | [3] |
| Coniferaldehyde Incorporation in Lignin | Low levels | Not markedly increased | - | [3] |
| S'(8-8)S' Dimer Accumulation (from sinapaldehyde) | Not detected | >24,000-fold increase | >24,000 | [3] |
| Syringyl Lactic Acid Hexoside Accumulation | Not detected | >8,500-fold increase | >8,500 | [3] |
| Klason Lignin Content | Normal | ~10% reduction | 0.9 | [3] |
Note: S'(8-8)S' is a dimer formed from the coupling of two sinapaldehyde radicals.
In Vitro Dehydrogenative Polymerization (DHP)
In vitro experiments involving the enzymatic dehydrogenation of monolignols and their derivatives provide a controlled system to compare their reactivity and polymerization potential. Dehydrogenation polymers (DHPs) are synthetic lignins created by polymerizing monolignols with an oxidizing enzyme, typically horseradish peroxidase (HRP) or a laccase.
While direct comparative studies on the DHP formation from this compound and coniferaldehyde glucoside are limited, studies on their aglycones (sinapaldehyde and coniferaldehyde) and related monolignols can provide insights. In general, syringyl (S) units, derived from sinapyl alcohol (and by extension, sinapaldehyde), tend to form more linear polymers with a higher proportion of β-O-4 linkages compared to guaiacyl (G) units, derived from coniferyl alcohol (and coniferaldehyde). This is due to the two methoxy groups on the aromatic ring of sinapyl derivatives, which block potential cross-linking sites.
Experiments on the copolymerization of monolignol glucosides have demonstrated the feasibility of forming water-soluble lignin-like copolymers, indicating that these glucosides can serve as substrates for peroxidase-catalyzed polymerization.[3]
Experimental Protocols
Synthesis of Monolignol Glucosides
1. Synthesis of Coniferin (Coniferaldehyde Glucoside Analogue): A common method for synthesizing coniferin and its analogues involves the glycosylation of a protected coniferyl alcohol derivative. A detailed protocol can be adapted from the work of Takano et al. (2006).[2]
-
Step 1: Protection of Coniferyl Aldehyde: The phenolic hydroxyl group of coniferaldehyde is protected, for example, by acetylation.
-
Step 2: Reduction to Alcohol: The aldehyde group is selectively reduced to an alcohol to form the corresponding protected coniferyl alcohol.
-
Step 3: Glycosylation: The protected coniferyl alcohol is reacted with a protected glucose donor, such as acetobromo-α-D-glucose, in the presence of a catalyst (e.g., silver oxide or a Lewis acid) to form the glycosidic bond.
-
Step 4: Deprotection: All protecting groups are removed to yield coniferin.
2. Synthesis of Syringin (this compound Analogue): The synthesis of syringin follows a similar strategy to that of coniferin, starting from sinapaldehyde.[5]
In Vivo Feeding Studies with Labeled Glucosides
To quantitatively compare the incorporation of this compound and coniferaldehyde glucoside into lignin, a feeding study using isotopically labeled precursors can be employed.
-
1. Synthesis of Labeled Glucosides: Synthesize ¹³C- or ¹⁴C-labeled this compound and coniferaldehyde glucoside. A method for synthesizing ¹³C-labeled coniferaldehyde has been described and can be adapted for this purpose.[6]
-
2. Plant Material: Use a suitable plant system, such as Arabidopsis thaliana stem explants or a plant cell suspension culture.
-
3. Feeding Protocol:
-
For stem explants, the cut ends of the stems are placed in a solution containing the labeled glucoside.[7]
-
For cell suspension cultures, the labeled glucoside is added directly to the culture medium.
-
-
4. Incubation: Incubate the plant material for a defined period to allow for uptake, metabolism, and incorporation of the labeled compound into the cell wall.
-
5. Lignin Isolation: Isolate the cell walls and extract the lignin.
-
6. Lignin Analysis:
-
Thioacidolysis or DFRC: These chemical degradation methods cleave specific ether linkages in lignin and release monomeric units that can be quantified by GC-MS to determine the amount of incorporated labeled sinapaldehyde and coniferaldehyde.
-
NMR Spectroscopy: 2D HSQC NMR spectroscopy of the isolated lignin can provide detailed structural information and confirm the incorporation of the aldehyde units into the polymer.
-
Scintillation Counting or Mass Spectrometry: Quantify the amount of isotope incorporated into the lignin fraction.
-
In Vitro Dehydrogenative Polymerization (DHP) Protocol
-
1. Substrates: Prepare solutions of this compound and coniferaldehyde glucoside.
-
2. Enzyme and Cofactor: Use horseradish peroxidase (HRP) as the catalyst and hydrogen peroxide (H₂O₂) as the oxidant.
-
3. Polymerization Reaction:
-
In a buffered solution (e.g., pH 6.0), add the glucoside substrate and HRP.
-
Slowly add H₂O₂ to initiate the polymerization. The slow addition mimics the gradual delivery of monolignols to the cell wall in vivo.
-
-
4. DHP Isolation: Precipitate the resulting DHP by adding the reaction mixture to an anti-solvent (e.g., water).
-
5. DHP Analysis: Analyze the structure and molecular weight of the resulting DHPs using techniques like NMR and gel permeation chromatography (GPC) to compare the polymerization products from the two glucosides.
Visualizations
Metabolic Pathway of Monolignol Glucosides in Lignification
Caption: Metabolic fate of sinapaldehyde and coniferaldehyde glucosides.
Experimental Workflow for Comparative Feeding Study
Caption: Workflow for comparing glucoside incorporation into lignin.
Conclusion
The available evidence strongly suggests that sinapaldehyde and coniferaldehyde, and by extension their glucosides, have different fates in the lignification process. Sinapaldehyde is more readily incorporated into the lignin polymer, leading to structural modifications that can be beneficial for biomass processing. In contrast, coniferaldehyde is more likely to be shunted into other metabolic pathways. This differential behavior is a crucial consideration for researchers and professionals aiming to manipulate lignin composition for industrial applications. The provided experimental protocols offer a framework for further quantitative comparisons to elucidate the precise mechanisms and efficiencies of their incorporation.
References
- 1. researchgate.net [researchgate.net]
- 2. A Systems Biology View of Responses to Lignin Biosynthesis Perturbations in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lignin Biosynthesis and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kraft Process—Formation of Secoisolariciresinol Structures and Incorporation of Fatty Acids in Kraft Lignin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Coniferyl ferulate incorporation into lignin enhances the alkaline delignification and enzymatic degradation of cell walls - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of HPLC and GC-MS methods for phenylpropanoid analysis.
For researchers, scientists, and drug development professionals, the accurate analysis of phenylpropanoids is critical for understanding their biosynthesis, bioactivity, and therapeutic potential. This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative and qualitative analysis of these vital plant secondary metabolites.
Phenylpropanoids are a diverse class of natural products derived from the amino acids phenylalanine and tyrosine, playing key roles in plant defense, structure, and signaling. Their analysis presents unique challenges due to their structural diversity and varying physicochemical properties. This guide offers a detailed comparison of HPLC and GC-MS, two of the most powerful and widely used analytical techniques for this purpose, supported by experimental data and detailed protocols to aid in method selection and implementation.
At a Glance: HPLC vs. GC-MS for Phenylpropanoid Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase. |
| Sample Volatility | Suitable for non-volatile and thermally labile compounds.[1][2][3][4][5][6] | Requires analytes to be volatile and thermally stable.[1][2][4][5][6] |
| Derivatization | Generally not required.[7] | Often necessary for non-volatile phenylpropanoids to increase volatility and thermal stability.[7][8] |
| Typical Analytes | Phenolic acids, flavonoids, lignans, stilbenes in their native forms. | Volatile phenylpropanoids (e.g., in essential oils), and derivatized phenolic acids and flavonoids. |
| Instrumentation Cost | Generally lower initial cost compared to GC-MS.[1] | Higher initial investment due to the mass spectrometer.[1] |
| Analysis Time | Can be longer, depending on the complexity of the separation. | Often provides faster analysis times for volatile compounds.[1] |
| Sensitivity | High sensitivity, especially with detectors like DAD and MS. | Very high sensitivity and selectivity, especially with MS detection.[1][5] |
Quantitative Performance Comparison
The following table summarizes typical validation parameters for the analysis of representative phenylpropanoids by HPLC and GC-MS, compiled from various studies. It is important to note that these values can vary depending on the specific instrumentation, column, and experimental conditions.
| Analyte | Method | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Precision (RSD%) | Accuracy/Recovery (%) |
| Caffeic Acid | HPLC-DAD | 0.5 - 100 | 0.15 | 0.5 | < 2% | 98 - 102% |
| GC-MS (derivatized) | 1 - 100 | 0.23 | 0.77 | < 5% | Not specified | |
| Ferulic Acid | HPLC-DAD | 0.5 - 100 | 0.1 | 0.35 | < 2% | 97 - 101% |
| GC-MS (derivatized) | 1 - 100 | 0.15 | 0.50 | < 5% | Not specified | |
| p-Coumaric Acid | HPLC-DAD | 1 - 200 | 0.2 | 0.6 | < 3% | 99 - 103% |
| GC-MS (derivatized) | Not specified | Not specified | Not specified | Not specified | Not specified |
Data compiled from multiple sources for illustrative purposes.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-DAD) Protocol for Phenylpropanoid Analysis
This protocol is a general guideline for the analysis of phenolic acids and flavonoids.
1. Sample Preparation:
-
Extraction: Extract 1g of dried, powdered plant material with 20 mL of 80% methanol by sonication for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
-
Instrument: HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A typical gradient would be: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-35 min, 50-80% B; 35-40 min, 80-10% B; 40-45 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: DAD detection at wavelengths relevant to phenylpropanoids (e.g., 280 nm for phenolic acids, 320 nm for cinnamic acids, and 350 nm for flavonoids).
3. Quantification:
-
Prepare calibration curves for standard compounds of interest.
-
Identify and quantify sample peaks by comparing retention times and UV spectra with the standards.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Phenylpropanoid Analysis
This protocol includes a necessary derivatization step for non-volatile phenylpropanoids.
1. Sample Preparation and Derivatization:
-
Extraction: Perform extraction as described in the HPLC protocol.
-
Drying: Evaporate the solvent from the filtered extract to complete dryness under a stream of nitrogen.
-
Derivatization (Silylation):
-
To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Seal the vial and heat at 70°C for 60 minutes.
-
Cool to room temperature before injection.
-
2. GC-MS Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[9]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Injection: 1 µL in splitless mode.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-600.
3. Data Analysis:
-
Identify compounds by comparing their mass spectra with reference libraries (e.g., NIST, Wiley).
-
Quantify using an internal standard and calibration curves of derivatized standards.
Mandatory Visualizations
Phenylpropanoid Biosynthesis Pathway
The following diagram illustrates the general phenylpropanoid biosynthesis pathway, from which a vast array of secondary metabolites are produced.
Caption: General phenylpropanoid biosynthesis pathway.
Experimental Workflow for Method Cross-Validation
This diagram outlines the logical steps for the cross-validation of HPLC and GC-MS methods for phenylpropanoid analysis.
Caption: Cross-validation workflow for HPLC and GC-MS.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful techniques for the analysis of phenylpropanoids, each with its own set of advantages and limitations.
-
HPLC is the method of choice for the analysis of a wide range of non-volatile and thermally sensitive phenylpropanoids, such as phenolic acids and flavonoids, in their native form.[3][4][5] Its versatility and the fact that it generally does not require derivatization make it a robust and widely applicable technique.[7]
-
GC-MS excels in the analysis of volatile phenylpropanoids and offers very high sensitivity and selectivity, especially for structural elucidation.[1][5] For non-volatile compounds, a derivatization step is necessary, which adds to the sample preparation time but can provide excellent separation and detection of a wide range of compounds in a single run.[7][8]
The choice between HPLC and GC-MS will ultimately depend on the specific research question, the nature of the phenylpropanoids of interest, and the available instrumentation. For a comprehensive profiling of both volatile and non-volatile phenylpropanoids, a combination of both techniques may be the most effective approach. This guide provides the foundational information for researchers to make an informed decision and to develop and validate robust analytical methods for the fascinating world of phenylpropanoids.
References
- 1. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 2. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 3. researchgate.net [researchgate.net]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 7. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Phenylpropanoid Glucosides: Focus on Sinapaldehyde Glucoside
For Researchers, Scientists, and Drug Development Professionals
The stability of phenylpropanoid glucosides, a diverse class of plant secondary metabolites with significant therapeutic potential, is a critical factor in their development as pharmaceutical agents. This guide provides a comparative overview of the stability of these compounds, with a particular focus on sinapaldehyde glucoside. Due to a lack of direct comparative experimental data for this compound in the current scientific literature, this guide utilizes data from verbascoside, a well-studied phenylpropanoid glucoside, as a representative example to illustrate the stability profiles and testing methodologies relevant to this class of compounds.
General Stability Considerations for Phenylpropanoid Glucosides
Phenylpropanoid glucosides are susceptible to degradation under various conditions, which can impact their biological activity and shelf-life. Key factors influencing their stability include pH, temperature, and enzymatic activity. Glycosylation, the attachment of a sugar moiety, generally enhances the water solubility and stability of the parent phenylpropanoid aglycone. However, the glycosidic bond itself can be a point of vulnerability.
Hydrolysis of the glycosidic bond is a primary degradation pathway, particularly in alkaline or acidic conditions and at elevated temperatures.[1] Oxidation of the phenolic moieties can also contribute to degradation.[1] Understanding these degradation pathways is crucial for the formulation and storage of products containing phenylpropanoid glucosides.
Comparative Stability Data: Verbascoside as a Model
Verbascoside (also known as acteoside) is a widely studied phenylpropanoid glycoside with demonstrated antioxidant and anti-inflammatory properties.[1] The following tables summarize the experimental data on the stability of verbascoside under different pH and temperature conditions.
Table 1: Effect of pH on the Stability of Verbascoside at 25°C over 28 Days
| pH | Remaining Verbascoside (%) |
| 2.0 | > 90% |
| 5.5 | ~ 80% |
| 7.4 | ~ 50% |
| 8.0 | < 40% (fastest degradation) |
| 11.0 | ~ 60% |
Data extrapolated from graphical representations in the cited literature.[1]
Table 2: Effect of Temperature on the Stability of Verbascoside in Solution
| Temperature (°C) | Degradation Rate |
| 25 | Baseline |
| 50 | Increased degradation |
| > 50 | Significant increase in degradation rate |
Qualitative summary based on statements in the cited literature.[1]
Chemical Structures
A comparison of the chemical structures of this compound and verbascoside highlights the similarities and differences within the phenylpropanoid glucoside family.
This compound
Caption: Chemical structure of this compound.
Verbascoside
Caption: Chemical structure of Verbascoside.
Experimental Protocols
The following is a detailed methodology for assessing the stability of a phenylpropanoid glucoside, based on the protocol used for verbascoside.[1]
1. pH Stability Assessment
-
Objective: To determine the degradation rate of the phenylpropanoid glucoside at various pH values.
-
Materials:
-
Phenylpropanoid glucoside standard
-
Buffer solutions at various pH values (e.g., pH 2.0, 5.5, 7.4, 8.0, 11.0)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., DAD or UV-Vis)
-
Incubator or temperature-controlled chamber
-
-
Procedure:
-
Prepare stock solutions of the phenylpropanoid glucoside in a suitable solvent (e.g., methanol or water).
-
Prepare test solutions by dissolving a known concentration of the phenylpropanoid glucoside in each of the buffer solutions.
-
Store the test solutions in the dark at a constant temperature (e.g., 25°C).
-
At predetermined time intervals (e.g., day 0, 3, 7, 14, 21, 28), withdraw an aliquot from each test solution.
-
Analyze the concentration of the remaining phenylpropanoid glucoside in each aliquot using a validated HPLC method.
-
Plot the percentage of remaining compound against time for each pH to determine the degradation kinetics.
-
2. Thermal Stability Assessment
-
Objective: To evaluate the effect of temperature on the degradation of the phenylpropanoid glucoside.
-
Materials:
-
Phenylpropanoid glucoside standard
-
A suitable solvent or buffer solution (at a pH where the compound shows reasonable stability)
-
HPLC system
-
Multiple incubators or water baths set at different temperatures (e.g., 25°C, 40°C, 60°C, 80°C)
-
-
Procedure:
-
Prepare a stock solution of the phenylpropanoid glucoside.
-
Prepare identical test solutions and store them at the different selected temperatures.
-
At specified time points, collect samples from each temperature condition.
-
Analyze the concentration of the remaining phenylpropanoid glucoside using HPLC.
-
Calculate the degradation rate constant at each temperature and use the Arrhenius equation to determine the activation energy of the degradation reaction.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general factors affecting the stability of phenylpropanoid glucosides and a typical workflow for a stability study.
Caption: Factors influencing the chemical stability of phenylpropanoid glucosides.
References
Comparative study of chemical versus enzymatic synthesis of sinapaldehyde glucoside.
Comparative Analysis of Chemical and Enzymatic Synthesis of Sinapaldehyde Glucoside
The synthesis of this compound, a naturally occurring phenolic compound, can be achieved through both chemical and enzymatic methodologies. Each approach presents a distinct profile of advantages and disadvantages in terms of efficiency, selectivity, and environmental impact. This guide provides a detailed comparison of these two synthetic routes, supported by experimental protocols and quantitative data, to assist researchers in selecting the optimal method for their specific applications.
Overview of Synthetic Approaches
Chemical synthesis , exemplified by the Koenigs-Knorr reaction, is a well-established method for glycoside formation. This approach typically involves the use of a protected glycosyl halide and a promoter, such as a heavy metal salt, to couple the sugar moiety to the aglycone (sinapaldehyde). While often providing high yields, chemical synthesis necessitates multiple protection and deprotection steps, which can be time-consuming and may require the use of hazardous reagents.
Enzymatic synthesis , on the other hand, utilizes biocatalysts, most commonly UDP-glucosyltransferases (UGTs), to achieve glycosylation. This method is lauded for its high regio- and stereoselectivity, allowing for the direct glucosylation of sinapaldehyde at the desired position under mild, aqueous reaction conditions. This circumvents the need for protecting groups and often results in a more environmentally benign process. However, the production and purification of the required enzyme can be a significant undertaking, and reaction rates may be lower than those of chemical methods.
Quantitative Data Comparison
The following table summarizes key performance indicators for the chemical and enzymatic synthesis of this compound. The data for the chemical synthesis is based on typical yields for Koenigs-Knorr reactions with phenolic substrates, while the enzymatic synthesis data is derived from studies on the glucosylation of similar phenolic aldehydes by UGTs.
| Parameter | Chemical Synthesis (Koenigs-Knorr) | Enzymatic Synthesis (UGT-catalyzed) |
| Typical Yield | 70-85% | 80-95% |
| Purity | >95% after chromatography | >98% after chromatography |
| Reaction Time | 12-24 hours (for glycosylation step) | 4-12 hours |
| Stereoselectivity | Dependent on protecting groups (often high for β-anomer) | Excellent (typically exclusive β-anomer formation) |
| Regioselectivity | Requires protection of other reactive groups | Excellent (specific to the phenolic hydroxyl group) |
| Reaction Conditions | Anhydrous organic solvents, often requires heavy metal promoters | Aqueous buffer, neutral pH, ambient temperature |
| Environmental Impact | Use of hazardous solvents and reagents, generation of byproducts | Generally lower, biodegradable catalyst, aqueous medium |
| Substrate Scope | Broad, but may require optimization for each substrate | Dependent on the specific enzyme's substrate tolerance |
Experimental Protocols
Chemical Synthesis: Koenigs-Knorr Glycosylation
This protocol describes a representative multi-step chemical synthesis of this compound.
Step 1: Preparation of Acetobromoglucose (Glycosyl Donor)
-
Suspend D-glucose in acetic anhydride and heat in the presence of a catalyst (e.g., sodium acetate) to produce penta-O-acetyl-β-D-glucopyranose.
-
Dissolve the peracetylated glucose in a solution of hydrogen bromide in glacial acetic acid.
-
After the reaction is complete, precipitate the product, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose), by pouring the reaction mixture into ice water.
-
Filter, wash, and dry the crystalline product.
Step 2: Glycosylation of Sinapaldehyde
-
Dissolve sinapaldehyde and acetobromoglucose in an anhydrous solvent such as dichloromethane or a mixture of toluene and nitromethane.
-
Add a promoter, such as silver carbonate or silver triflate, to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the silver salts.
-
Wash the filtrate with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the resulting protected glucoside by silica gel column chromatography.
Step 3: Deprotection of the Glucoside (Zemplén Deacetylation)
-
Dissolve the purified, acetylated this compound in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide in methanol.
-
Stir the mixture at room temperature for 1-2 hours until deacetylation is complete (monitored by TLC).
-
Neutralize the reaction with an acidic resin, filter, and evaporate the solvent.
-
Purify the final product, this compound, by recrystallization or column chromatography.
Enzymatic Synthesis: UGT-Catalyzed Glucosylation
This protocol outlines the synthesis of this compound using a recombinant UDP-glucosyltransferase, such as UGT72B3 from Arabidopsis thaliana.
Step 1: Expression and Purification of the UGT Enzyme
-
Clone the coding sequence of the selected UGT into a suitable expression vector (e.g., pET vector with a His-tag).
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the bacterial culture and induce protein expression with IPTG.
-
Harvest the cells by centrifugation and lyse them by sonication.
-
Purify the His-tagged UGT from the cell lysate using immobilized metal affinity chromatography (IMAC) on a Ni-NTA column.
-
Dialyze the purified enzyme against a suitable storage buffer and determine its concentration.
Step 2: Enzymatic Glucosylation Reaction
-
Prepare a reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Add the substrates: sinapaldehyde (dissolved in a minimal amount of DMSO) to a final concentration of, for example, 1 mM, and UDP-glucose to a final concentration of 1.5-2 mM.
-
Initiate the reaction by adding the purified UGT enzyme to a final concentration of, for example, 0.1 mg/mL.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) for 4-12 hours with gentle agitation.
-
Monitor the formation of this compound using high-performance liquid chromatography (HPLC).
Step 3: Product Purification
-
Terminate the reaction by adding an equal volume of methanol or by heat inactivation.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Purify the this compound from the supernatant using preparative HPLC or solid-phase extraction (SPE).
-
Lyophilize the purified fractions to obtain the final product.
Visualizations
Workflow Diagrams
Caption: Workflow for the chemical synthesis of this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
Biological Pathway Diagram
Sinapaldehyde is an intermediate in the phenylpropanoid pathway, which is responsible for the biosynthesis of lignin and other important plant secondary metabolites. The glucosylation of sinapaldehyde is a key step in its storage and transport within the plant.
Caption: Biosynthesis of this compound via the phenylpropanoid pathway.
Confirming the Structure of Synthesized Sinapaldehyde Glucoside with Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthesized bioactive compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for synthesized sinapaldehyde glucoside against a structurally similar natural product, syringin, to aid in its structural verification. Detailed experimental protocols and data are presented to support this comparison.
This compound, with the molecular formula C17H22O9 and a molecular weight of 370.4 g/mol , is a phenolic compound of interest in various research fields.[1][2] Its structural confirmation relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), often supplemented by Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy. This guide outlines the expected spectroscopic characteristics of this compound and compares them with syringin, a related phenylpropanoid glucoside.
Spectroscopic Data Comparison
A direct comparison of the key spectroscopic data between this compound and syringin is essential for confident structural assignment. The following tables summarize the critical data points for both compounds.
| Property | This compound | Syringin |
| Molecular Formula | C17H22O9 | C17H24O9 |
| Molecular Weight | 370.4 g/mol [1][2] | 372.37 g/mol |
| Mass Spectrometry (ESI-MS) | [M+Na]+: m/z 393.116[1] | [M+Na]+: m/z 395.2 |
Table 1. Physical and Mass Spectrometry Data Comparison.
| Spectroscopy | This compound (Expected) | Syringin (Experimental) |
| UV-Vis (λmax in MeOH) | Not explicitly found in searches. Expected to be similar to sinapaldehyde with a shift due to glycosylation. | 221 nm, 266 nm |
| IR (KBr, cm-1) | Not explicitly found in searches. Expected to show characteristic peaks for -OH, C=O (aldehyde), C=C (aromatic), and C-O (ether and glycosidic bond) groups. | Data available, but noted as potentially outdated. |
Table 2. UV-Vis and IR Spectroscopic Data Comparison.
| ¹H NMR (in CDCl₃ or MeOD) | Sinapaldehyde (Aglycone) | Syringin |
| Aldehyde Proton (-CHO) | ~9.6 ppm | N/A |
| Aromatic Protons | ~7.1 ppm (s, 2H) | ~6.75 ppm (s, 2H) |
| Vinyl Protons | ~7.6 ppm (d), ~6.8 ppm (dd) | ~6.55 ppm (d), ~6.33 (dt) |
| Methoxy Protons (-OCH₃) | ~3.8 ppm (s, 6H) | ~3.86 ppm (s, 6H) |
| Anomeric Proton (H-1') | N/A | ~4.87 ppm (d) |
| Sugar Protons | N/A | ~3.2-3.8 ppm |
Table 3. ¹H NMR Data Comparison. Note: The data for sinapaldehyde is for the aglycone and is provided as a reference for the expected shifts in the glucoside.
| ¹³C NMR (in CDCl₃ or MeOD) | Sinapaldehyde (Aglycone) | Syringin |
| Aldehyde Carbon (-CHO) | ~194 ppm | N/A |
| Aromatic Carbons | ~107-148 ppm | ~105-154 ppm |
| Vinyl Carbons | ~126-154 ppm | ~130-135 ppm |
| Methoxy Carbon (-OCH₃) | ~56 ppm | ~57 ppm |
| Anomeric Carbon (C-1') | N/A | ~105 ppm |
| Sugar Carbons | N/A | ~62-78 ppm |
Table 4. ¹³C NMR Data Comparison. Note: The data for sinapaldehyde is for the aglycone and is provided as a reference for the expected shifts in the glucoside.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound via Koenigs-Knorr Reaction
The Koenigs-Knorr reaction is a classic and reliable method for the formation of glycosidic bonds.[3][4] The following is a generalized protocol for the synthesis of this compound.
Materials:
-
Sinapaldehyde
-
α-Acetobromoglucose
-
Silver (I) carbonate (Ag₂CO₃) or Silver (I) oxide (Ag₂O)
-
Anhydrous dichloromethane (DCM) or a mixture of acetone and water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Preparation of Reactants: Dissolve sinapaldehyde in anhydrous DCM. In a separate flask, prepare a solution of α-acetobromoglucose in anhydrous DCM.
-
Reaction Setup: To the sinapaldehyde solution, add silver (I) carbonate or silver (I) oxide. Stir the suspension at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Glycosyl Donor: Slowly add the α-acetobromoglucose solution to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction may take several hours to days.
-
Workup: Once the reaction is complete, filter the mixture to remove the silver salts. Wash the solid residue with DCM.
-
Extraction: Combine the filtrate and washes, and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification of the Protected Glucoside: Concentrate the dried organic layer under reduced pressure. Purify the resulting residue by silica gel column chromatography to obtain the protected this compound (with acetylated glucose).
-
Deprotection: Dissolve the purified protected glucoside in anhydrous methanol. Add a catalytic amount of sodium methoxide and stir at room temperature. Monitor the deacetylation by TLC.
-
Final Purification: Once the deprotection is complete, neutralize the reaction with an acidic resin. Filter the mixture and concentrate the filtrate. Purify the final product by column chromatography or recrystallization to yield this compound.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).
-
¹H NMR: Acquire the proton NMR spectrum. Key signals to identify are the aldehyde proton (singlet around 9.6 ppm), aromatic protons (singlet around 7.1 ppm), vinylic protons (doublets and double doublets between 6.5-7.8 ppm), methoxy protons (singlet around 3.8 ppm), and the anomeric proton of the glucose moiety (a doublet around 4.8-5.0 ppm).
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. Look for the characteristic aldehyde carbon signal (around 194 ppm), aromatic and vinylic carbons, the methoxy carbon signal (around 56 ppm), and the anomeric carbon (around 100-105 ppm).
2. Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) is a suitable method.
-
Analysis: Analyze the sample to determine the molecular weight. For this compound, expect to see the [M+Na]⁺ ion at m/z 393.116.[1]
3. Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent like methanol or ethanol.
-
Analysis: Record the UV-Vis spectrum. Phenylpropanoid glucosides typically exhibit absorption maxima in the range of 200-400 nm.
4. Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.
-
Analysis: Record the IR spectrum. Key functional groups to identify include the hydroxyl group (-OH) stretch (broad peak around 3400 cm⁻¹), the aldehyde C=O stretch (around 1680 cm⁻¹), aromatic C=C stretches (around 1600 cm⁻¹ and 1500 cm⁻¹), and C-O stretches from the ether and glycosidic linkages (in the 1200-1000 cm⁻¹ region).
Workflow and Logic Diagrams
To visually represent the process of confirming the structure of synthesized this compound, the following diagrams are provided.
Caption: Workflow for synthesis and structural confirmation.
Caption: Logic for structural confirmation.
References
A Comparative Analysis of the Antioxidant Capacities of Sinapaldehyde Glucoside and Sinapic Acid
For Immediate Release
This guide provides a comprehensive comparison of the antioxidant capacities of sinapaldehyde glucoside and sinapic acid, targeted towards researchers, scientists, and professionals in drug development. The following sections detail available experimental data, outline methodologies for key antioxidant assays, and visualize relevant biological pathways and experimental workflows.
Executive Summary
A thorough review of existing scientific literature reveals a significant disparity in the available antioxidant data for this compound and its aglycone, sinapaldehyde, versus the extensively studied sinapic acid. While sinapic acid has been robustly characterized across various antioxidant assays, direct experimental data on the antioxidant capacity of this compound is notably absent in the reviewed literature. However, data for sinapaldehyde allows for a partial, indirect comparison. The available data suggests that sinapic acid is a potent antioxidant. The general trend observed in phenolic compounds, where glycosylation can either increase or decrease antioxidant activity depending on several factors, makes it difficult to predict the precise antioxidant capacity of this compound without direct experimental evidence.
Quantitative Antioxidant Data
The following table summarizes the available quantitative data for the antioxidant activities of sinapic acid and sinapaldehyde. It is critical to note that no direct experimental data for this compound was found in the reviewed literature.
| Compound | Assay | IC50 / Value | Reference |
| Sinapic Acid | DPPH | ~32.4 µM | [1] |
| ABTS | 86.5% inhibition at 50 µM | [2] | |
| Sinapaldehyde | DPPH | 83.02 µM | |
| ABTS | 43.15 µM | ||
| This compound | DPPH | Data not available | |
| ABTS | Data not available | ||
| FRAP | Data not available |
Note: IC50 represents the concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value indicates a higher antioxidant capacity.
Experimental Protocols
Detailed methodologies for the three primary antioxidant assays cited are provided below. These protocols are generalized based on common laboratory practices.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants[3].
-
Reagent Preparation : A stock solution of DPPH is prepared in methanol (or ethanol) to a concentration that gives an absorbance of approximately 1.0 at 517 nm.
-
Reaction Mixture : A small volume of the test compound (this compound or sinapic acid) at various concentrations is added to a fixed volume of the DPPH solution.
-
Incubation : The mixture is shaken and incubated in the dark at room temperature for a specified period (typically 30 minutes).
-
Measurement : The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control (DPPH solution without the test compound) and A_s is the absorbance of the sample. The IC50 value is then determined from a plot of % inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
-
Reagent Preparation : The ABTS radical cation is generated by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture : A small aliquot of the test compound at various concentrations is added to a fixed volume of the diluted ABTS•+ solution.
-
Incubation : The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement : The absorbance is read at 734 nm.
-
Calculation : The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay, and the IC50 value is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the antioxidant potential of a sample through its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions.
-
Reagent Preparation : The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.
-
Reaction Mixture : A small volume of the test compound is mixed with the FRAP reagent.
-
Incubation : The mixture is incubated at 37°C for a set time (e.g., 30 minutes).
-
Measurement : The absorbance of the resulting blue-colored complex is measured at 593 nm.
-
Calculation : A standard curve is prepared using a known antioxidant (e.g., Trolox or FeSO₄). The antioxidant capacity of the sample is then expressed as Trolox equivalents (TE) or Fe²⁺ equivalents.
Signaling Pathways and Experimental Workflow
Antioxidant Signaling Pathway of Sinapic Acid
Sinapic acid has been shown to exert its antioxidant effects through the modulation of key cellular signaling pathways, primarily the Nrf2/HO-1 and NF-κB pathways. The following diagram illustrates this mechanism.
Caption: Antioxidant signaling pathway of Sinapic Acid.
Experimental Workflow for Antioxidant Capacity Assessment
The following diagram outlines a general workflow for evaluating the antioxidant capacity of a test compound.
Caption: General workflow for antioxidant capacity assessment.
Discussion
The available data indicates that sinapic acid is an effective antioxidant, demonstrating significant radical scavenging activity in both DPPH and ABTS assays. Its mechanism of action is, at least in part, attributed to its ability to modulate the Nrf2 and NF-κB signaling pathways, which are crucial in the cellular response to oxidative stress and inflammation.
In contrast, the antioxidant capacity of this compound remains uncharacterized in the scientific literature reviewed for this guide. While data for its aglycone, sinapaldehyde, shows antioxidant activity, it is generally lower than that reported for sinapic acid in the DPPH assay, but higher in the ABTS assay. This highlights the complexity of comparing antioxidant capacities across different assays.
The presence of a glucose moiety in this compound could influence its antioxidant activity in several ways. The bulky sugar group may sterically hinder the interaction of the phenolic hydroxyl group with free radicals, potentially reducing its scavenging capacity. Conversely, glycosylation can increase the water solubility of a compound, which might enhance its activity in aqueous biological systems. Without direct experimental data for this compound, any comparison with sinapic acid remains speculative.
Conclusion
While sinapic acid is a well-documented antioxidant with a known mechanism of action, there is a clear and significant gap in the scientific literature regarding the antioxidant capacity of this compound. To enable a direct and meaningful comparison, further research is required to evaluate the antioxidant activity of this compound using standardized assays such as DPPH, ABTS, and FRAP. Such studies would provide valuable insights for researchers and drug development professionals interested in the potential therapeutic applications of these compounds.
References
- 1. Hypolipidemic and antioxidant effects of hydroxycinnamic acids, quercetin, and cyanidin 3-glucoside in hypercholesterolemic erythrocytes (in vitro study) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of different extraction techniques for sinapaldehyde glucoside.
For Researchers, Scientists, and Drug Development Professionals
Sinapaldehyde glucoside, a phenylpropanoid glycoside found in various medicinal plants, has garnered interest for its potential therapeutic properties. The efficient extraction of this bioactive compound is a critical first step in research and drug development. This guide provides a comparative analysis of different extraction techniques for this compound and related phenolic glucosides, supported by experimental data from the scientific literature. While direct comparative studies on this compound are limited, this guide utilizes data from the extraction of structurally similar phenolic compounds to provide a comprehensive overview of the available methods.
Comparative Analysis of Extraction Techniques
The selection of an appropriate extraction method is crucial for maximizing the yield and purity of this compound while minimizing degradation and environmental impact. This section compares four common extraction techniques: Conventional Solvent Extraction, Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).
| Feature | Conventional Solvent Extraction (e.g., Maceration, Soxhlet) | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Supercritical Fluid Extraction (SFE) |
| Principle | Relies on the solubilization of the target compound in a solvent over a prolonged period, often with heating. | Utilizes high-frequency sound waves (20-100 kHz) to induce cavitation, disrupting cell walls and enhancing mass transfer.[1][2] | Employs microwave energy to heat the solvent and plant matrix, causing cell rupture and release of bioactive compounds.[1][3][4] | Uses a supercritical fluid (most commonly CO2) as the solvent, which has properties of both a liquid and a gas, allowing for efficient penetration and extraction.[5][6] |
| Advantages | Simple, low-cost equipment.[7] | Reduced extraction time, lower solvent consumption, and lower temperatures compared to conventional methods.[1][7][8] | Very short extraction times, reduced solvent use, and potentially higher extraction yields.[3][7][8] | Environmentally friendly ("green") solvent, high selectivity, and low extraction temperatures preserving thermolabile compounds.[6] |
| Disadvantages | Long extraction times, large solvent volumes, potential for thermal degradation of compounds.[1][7] | Potential for localized heating and formation of free radicals at high power, which may degrade some compounds.[2] | Requires polar solvents that absorb microwaves; potential for localized overheating if not properly controlled.[3][9] | High initial equipment cost, and CO2 is non-polar, often requiring a polar co-solvent (e.g., ethanol) for extracting polar compounds like glucosides.[6][10] |
| Typical Solvents | Ethanol, methanol, acetone, water, or mixtures thereof.[11][12] | Ethanol, methanol, water, or mixtures.[8][13] | Polar solvents like ethanol, methanol, and water.[3][8] | Supercritical CO2, often with a polar co-solvent like ethanol or methanol.[6][10] |
| Temperature | Room temperature to the boiling point of the solvent. | Typically room temperature to moderately elevated (e.g., 40-60°C).[8] | Higher temperatures can be reached quickly (e.g., 50-180°C), but for shorter durations.[14] | Mild temperatures, often around 40-60°C.[6][8] |
| Pressure | Atmospheric pressure. | Atmospheric pressure. | Can be performed at atmospheric (open-vessel) or elevated (closed-vessel) pressures.[3][4] | High pressure (e.g., 100-400 bar).[6] |
| Extraction Time | Hours to days.[7] | Minutes (e.g., 5-30 min).[7][8] | Minutes (e.g., 1-15 min).[8][15] | 30 minutes to several hours.[8] |
| Relative Yield | Lower | Moderate to High | High to Very High | Moderate to High |
| Purity | Generally lower due to co-extraction of other compounds. | Can be higher than conventional methods due to shorter extraction times. | Generally good, but can be affected by thermal degradation at high power. | Can be very high due to the selectivity of the process. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of extraction studies. The following are generalized protocols for the extraction of phenolic glucosides, which can be adapted for this compound.
Conventional Solvent Extraction (Maceration)
This protocol is based on the principles of solvent extraction through soaking.
Materials:
-
Dried and powdered plant material
-
Solvent (e.g., 80% ethanol in water)
-
Erlenmeyer flask or beaker
-
Magnetic stirrer and stir bar
-
Filter paper or vacuum filtration system
-
Rotary evaporator
Procedure:
-
Weigh a specific amount of the dried, powdered plant material (e.g., 10 g).
-
Place the plant material in an Erlenmeyer flask.
-
Add the extraction solvent at a defined solvent-to-solid ratio (e.g., 10:1 mL/g).
-
Stir the mixture at room temperature for a specified duration (e.g., 24 hours).
-
Separate the extract from the solid residue by filtration.
-
The extraction process can be repeated on the solid residue to increase the yield.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure.
-
The final dried extract is then ready for analysis.
Ultrasound-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to accelerate the extraction process.[13]
Materials:
-
Dried and powdered plant material
-
Solvent (e.g., 70% ethanol in water)
-
Beaker or extraction vessel
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Place a weighed amount of the plant material (e.g., 1 g) into the extraction vessel.
-
Add the extraction solvent at a specified ratio (e.g., 20:1 mL/g).
-
Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Apply ultrasonic waves at a set frequency (e.g., 40 kHz) and power for a specific duration (e.g., 20 minutes). The temperature of the water bath should be controlled.
-
After sonication, centrifuge the mixture to separate the extract from the solid material.
-
Collect the supernatant.
-
Concentrate the extract using a rotary evaporator.
Microwave-Assisted Extraction (MAE)
This protocol employs microwave energy for rapid extraction.[3][9]
Materials:
-
Dried and powdered plant material
-
Microwave-transparent extraction vessel
-
Solvent (e.g., 80% methanol in water)
-
Microwave extraction system (open or closed vessel)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place a weighed amount of the plant material (e.g., 2 g) into the microwave extraction vessel.
-
Add the extraction solvent at a defined ratio (e.g., 15:1 mL/g).
-
Seal the vessel (for a closed-vessel system) and place it in the microwave extractor.
-
Apply microwave irradiation at a set power (e.g., 400 W) for a short duration (e.g., 5 minutes).
-
After the extraction and a cooling period, open the vessel.
-
Filter the extract to remove the solid residue.
-
Concentrate the filtrate using a rotary evaporator.
Supercritical Fluid Extraction (SFE)
This method uses supercritical CO2, often with a co-solvent, for extraction.[10]
Materials:
-
Dried and powdered plant material
-
Supercritical fluid extractor
-
High-purity CO2
-
Co-solvent (e.g., ethanol)
-
Collection vial
Procedure:
-
Pack a weighed amount of the plant material into the extraction vessel.
-
Place the vessel into the SFE system.
-
Set the extraction parameters: temperature (e.g., 50°C), pressure (e.g., 300 bar), and CO2 flow rate.
-
If a co-solvent is used, set its percentage and flow rate (e.g., 10% ethanol).
-
Pressurize the system with CO2 to the desired supercritical state and begin the extraction process for a set time (e.g., 90 minutes).
-
The extract is separated from the supercritical fluid in a collection vessel through depressurization.
-
The collected extract can then be further processed or analyzed.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for each of the described extraction techniques.
References
- 1. osti.gov [osti.gov]
- 2. iris.unicampus.it [iris.unicampus.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Syringin: a naturally occurring compound with medicinal properties [frontiersin.org]
- 9. Development of a Simultaneous Normal-Phase HPLC Analysis of Lignans, Tocopherols, Phytosterols, and Squalene in Sesame Oil Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Syringin 4-O-beta-glucoside, a new phenylpropanoid glycoside, and costunolide, a nitric oxide synthase inhibitor, from the stem bark of Magnolia sieboldii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Syringin: a naturally occurring compound with medicinal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Qualitative and quantitative analysis of glucosinolates and nucleosides in Radix Isatidis by HPLC and liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phellodendron amurense bark, 164288-52-2 [thegoodscentscompany.com]
- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]
Safety Operating Guide
Proper Disposal Procedures for Sinapaldehyde Glucoside: A Comprehensive Safety Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of sinapaldehyde glucoside, a phenolic compound isolated from the bark of Phellodendron amurense and Ilex rotunda.[1][2] Adherence to these procedures is critical for minimizing environmental impact and ensuring a safe laboratory environment.
Essential Safety Information
This compound requires careful handling due to its potential health hazards. It is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3).[3]
-
Hazard Statements: H315 Causes skin irritation, H319 Causes serious eye irritation, H335 May cause respiratory irritation.[3]
-
Precautionary Statements:
-
Prevention: P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P264 Wash skin thoroughly after handling.[4] P271 Use only outdoors or in a well-ventilated area.[3][4] P280 Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
-
Response: P302+P352 IF ON SKIN: Wash with plenty of water.[3] P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P319 Get medical help if you feel unwell.[3]
-
Storage: P403+P233 Store in a well-ventilated place. Keep container tightly closed.[3][4] P405 Store locked up.[3][4]
-
Disposal: P501 Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3]
-
Quantitative Data Summary
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C17H22O9 | [1][5] |
| Molecular Weight | 370.35 g/mol | [1][2][5][6][7] |
| Melting Point | 221-223 °C | [7] |
| Boiling Point | 633.5±55.0 °C (Predicted) | [7] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1][7] |
| Storage Temperature | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be conducted in a manner that ensures safety and complies with all relevant regulations.
1. Personal Protective Equipment (PPE) and Preparation:
- Wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety goggles with side-shields, and a lab coat.[3][4]
- If there is a risk of inhalation, use a full-face respirator.[3]
- Ensure the disposal activities are carried out in a well-ventilated area, such as a fume hood.[3][8]
2. Handling and Containment of Waste:
- For unused or waste this compound, keep it in its original or a suitable, tightly closed, and properly labeled container.[3][8]
- Avoid formation of dust and aerosols.[8]
- Do not dispose of this compound with household garbage or allow it to reach the sewage system.[9]
3. Accidental Release Measures:
- In case of a spill, avoid dust formation.[3][8]
- Evacuate personnel to a safe area and ensure adequate ventilation.[3][8]
- Prevent further leakage or spillage if it is safe to do so.[3][8] Do not let the chemical enter drains.[8]
- Collect the spilled material using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal.[8]
4. Final Disposal:
- The primary recommendation for the disposal of this compound is to send it to a licensed chemical waste disposal company.[3][9]
- All disposal activities must be in accordance with federal, state, and local environmental control regulations.[10]
- Do not allow the undiluted product or large quantities of it to reach ground water, water courses, or sewage systems.[9]
Disposal Procedure Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Disclaimer: This document provides guidance based on available safety data sheets. It is the responsibility of the user to be aware of and comply with all applicable local, state, and federal regulations for chemical waste disposal.
References
- 1. This compound | 154461-65-1 [chemicalbook.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. This compound | C17H22O9 | CID 25791064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Npc284121 | C17H22O9 | CID 25244544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 154461-65-1 [m.chemicalbook.com]
- 8. targetmol.com [targetmol.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. sds.chemtel.net [sds.chemtel.net]
Personal protective equipment for handling Sinapaldehyde glucoside
Sinapaldehyde glucoside is a phenolic compound with recognized antioxidant and antimicrobial properties, making it a valuable agent in various research and development applications.[1] Proper handling and disposal are crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazard profile of Sinapaldehyde which indicates it can cause skin, eye, and respiratory irritation.[2][3]
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards. | Conforming to EN166 (EU) or NIOSH (US) approved standards.[2][4] |
| Skin | Chemical-resistant gloves (e.g., Nitrile or Neoprene). A lab coat or chemical-resistant apron should be worn. For larger quantities or significant splash risk, impervious clothing is recommended.[2][4][5] | Inspect gloves for integrity before each use.[2] Contaminated work clothing should not be allowed out of the workplace.[5] |
| Respiratory | Not generally required for small quantities in a well-ventilated area. If dusts, aerosols, or vapors are generated, or if exposure limits are exceeded, a NIOSH-approved respirator with a particulate filter or a full-face respirator should be used.[2][4] | In case of mist, spray, or aerosol exposure, wear suitable personal respiratory protection.[5] For high concentrations, a positive-pressure supplied-air respirator with a full facepiece may be required.[5] |
| Footwear | Closed-toe shoes. Safety footwear is recommended in areas where chemicals are stored or used. | Footwear should cover and protect the entire foot.[6] |
Safety and Handling Procedures
A systematic approach to handling this compound will minimize the risk of exposure and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: Handle in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood.[2][4]
-
Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in good working order.[4]
Handling
-
General Precautions: Avoid contact with skin, eyes, and clothing.[2][5] Do not breathe dust, fumes, gas, mist, vapors, or spray.[2][5]
-
Hygiene: Wash hands and face thoroughly after handling and before breaks.[2][5] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5]
-
Weighing and Dispensing: Handle solid compounds carefully to avoid generating dust. Use a spatula for transferring.[4]
-
Solution Preparation: When dissolving, add the compound slowly to the solvent to avoid splashing.[4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from incompatible materials.[5]
Accidental Release and First Aid Measures
| Situation | Procedure |
| Spill | Evacuate personnel from the area. Wear appropriate PPE.[5] For solid spills, avoid dust formation.[2] Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[2] Clean the spill area thoroughly. Prevent the product from entering drains.[5] |
| Skin Contact | Immediately wash off with soap and plenty of water, removing all contaminated clothing and shoes.[2][5] If skin irritation occurs, get medical help.[2] |
| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[2][5] Remove contact lenses, if present and easy to do.[2] Continue rinsing.[2] Seek immediate medical attention.[5] |
| Inhalation | Move the person to fresh air.[2][5] If breathing is difficult, give oxygen.[5] If not breathing, give artificial respiration.[5] Call a physician or Poison Control Center immediately.[5] |
| Ingestion | Do NOT induce vomiting.[5] Clean mouth with water and drink plenty of water afterwards.[5] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[5] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
-
Unused Chemical: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[4] Do not dispose of down the drain.[4]
-
Contaminated Materials: Items such as gloves, paper towels, and pipette tips that have come into contact with the chemical should be collected in a designated, sealed container and disposed of as hazardous waste.[4]
-
Containers: Empty containers should be rinsed with an appropriate solvent, and the rinsate should be collected as hazardous waste. Once cleaned, containers can be disposed of according to institutional guidelines.
Experimental Workflow Example
The following diagram illustrates a typical workflow for preparing a stock solution of this compound and using it in a common in vitro application, such as a DPPH (2,2-diphenyl-1-picrylhydrazyl) antioxidant assay.
Caption: Workflow for preparing a this compound stock solution and its use in a DPPH antioxidant assay.
References
- 1. osti.gov [osti.gov]
- 2. This compound | C17H22O9 | CID 25791064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Natural Antioxidant Evaluation: A Review of Detection Methods [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | ILEX ROTUDA | Glycoside | TargetMol [targetmol.com]
- 6. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
